molecular formula C17H16ClN3O2 B12431118 7-Hydroxy Amoxapine-d8

7-Hydroxy Amoxapine-d8

Cat. No.: B12431118
M. Wt: 337.8 g/mol
InChI Key: MEUGUMOVYNSGEW-YEBVBAJPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxy Amoxapine-d8 is a deuterium-labeled stable isotope of the active metabolite 7-hydroxyamoxapine, designed for use as an internal standard in quantitative mass spectrometry. This high-purity compound is essential for researchers conducting precise bioanalysis of the antidepressant amoxapine and its metabolic pathway. Amoxapine is a tricyclic antidepressant whose activity is partially attributed to its metabolites, including 7-hydroxyamoxapine . This particular metabolite is pharmacologically significant as it is a known dopamine receptor antagonist, which contributes to the overall neuropharmacological profile of the parent drug . The primary research value of this compound lies in its application in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, where it enables accurate and reliable quantification of amoxapine and its metabolites in complex biological matrices such as plasma, serum, and urine. By correcting for variability in sample preparation and ionization efficiency, it ensures the high-quality data required for advanced pharmacokinetic studies, drug metabolism research, and investigative toxicology. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with the care appropriate for all laboratory chemicals.

Properties

Molecular Formula

C17H16ClN3O2

Molecular Weight

337.8 g/mol

IUPAC Name

8-chloro-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)benzo[b][1,4]benzoxazepin-2-ol

InChI

InChI=1S/C17H16ClN3O2/c18-11-1-4-15-13(9-11)17(21-7-5-19-6-8-21)20-14-3-2-12(22)10-16(14)23-15/h1-4,9-10,19,22H,5-8H2/i5D2,6D2,7D2,8D2

InChI Key

MEUGUMOVYNSGEW-YEBVBAJPSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC3=C(C=C(C=C3)O)OC4=C2C=C(C=C4)Cl)([2H])[2H])[2H]

Canonical SMILES

C1CN(CCN1)C2=NC3=C(C=C(C=C3)O)OC4=C2C=C(C=C4)Cl

Origin of Product

United States

Foundational & Exploratory

7-Hydroxy Amoxapine-d8: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, metabolic pathway, and analytical methodologies for 7-Hydroxy Amoxapine-d8. This deuterated analog of a key amoxapine (B1665473) metabolite is a critical tool in pharmacokinetic and metabolic studies.

Core Chemical Properties

This compound is a deuterated form of 7-Hydroxy Amoxapine, an active metabolite of the tricyclic antidepressant Amoxapine. The incorporation of deuterium (B1214612) atoms provides a distinct mass signature, making it an ideal internal standard for quantitative bioanalytical assays.

PropertyValueSource
Molecular Formula C₁₇H₈D₈ClN₃O₂[1]
Molecular Weight 337.83 g/mol [2]
CAS Number 1216833-74-7[1]
Parent Compound Amoxapine (CAS: 14028-44-5)[3]
Unlabelled Metabolite 7-Hydroxyamoxapine (B25571) (CAS: 37081-76-8)[4]

Metabolic Pathway of Amoxapine

Amoxapine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP2D6, to form its two major active metabolites: 7-hydroxyamoxapine and 8-hydroxyamoxapine.[5] 7-hydroxyamoxapine is a potent dopamine (B1211576) receptor antagonist and contributes to the neuroleptic properties of amoxapine.[6]

Amoxapine_Metabolism Amoxapine Amoxapine CYP2D6 CYP2D6 Amoxapine->CYP2D6 Metabolite7 7-Hydroxy Amoxapine CYP2D6->Metabolite7 Hydroxylation Metabolite8 8-Hydroxy Amoxapine CYP2D6->Metabolite8 Hydroxylation

Figure 1: Metabolic conversion of Amoxapine.

Experimental Protocols

Bioanalytical Method for Quantification in Human Serum using LC-MS/MS

This section outlines a representative protocol for the quantification of 7-Hydroxy Amoxapine in human serum, using this compound as an internal standard. This method is a composite of established techniques for the analysis of amoxapine and its metabolites.[7][6][8]

1. Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for sample clean-up prior to LC-MS/MS analysis.[6]

  • To 100 µL of human serum in a microcentrifuge tube, add 300 µL of acetonitrile (B52724) containing the internal standard (this compound).

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. HPLC-MS/MS Analysis

  • Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for the separation of amoxapine and its hydroxylated metabolites.[6]

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute re-equilibration at initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for 7-Hydroxy Amoxapine and this compound.

3. Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability.[1][4][9][10] Key validation parameters include:

  • Selectivity and Specificity: Assess the potential for interference from endogenous matrix components.

  • Linearity: Establish the concentration range over which the assay is accurate and precise.

  • Accuracy and Precision: Determine the closeness of measured values to the true values and the degree of scatter in the data, respectively.

  • Recovery: Evaluate the efficiency of the extraction procedure.

  • Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix.

  • Stability: Investigate the stability of the analyte in the biological matrix under various storage and handling conditions.

Synthesis of Deuterated Analogs

The synthesis of deuterated compounds like this compound typically involves the use of deuterated reagents or solvents in the synthetic pathway of the parent molecule.[11][12][13][14] For example, a common strategy is the introduction of deuterium at specific positions through reactions such as deuterated reductions or by using deuterated building blocks during the synthesis of the piperazine (B1678402) ring of amoxapine.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Serum_Sample Human Serum Sample Add_IS Spike with This compound Serum_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Injection Inject into HPLC Supernatant_Collection->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Quantification Quantification Detection->Quantification Validation Method Validation Quantification->Validation

Figure 2: Bioanalytical workflow for quantification.

References

7-Hydroxy Amoxapine-d8: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1216833-74-7

This technical guide provides an in-depth overview of 7-Hydroxy Amoxapine-d8, a deuterated stable isotope-labeled internal standard essential for the accurate quantification of 7-Hydroxy Amoxapine (B1665473). This document is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, metabolic, and bioanalytical studies of Amoxapine and its metabolites.

Introduction

7-Hydroxy Amoxapine is a principal active metabolite of the tricyclic antidepressant Amoxapine.[1][2] It is formed in the liver primarily through the action of the cytochrome P450 enzyme CYP2D6.[3] This metabolite is a potent dopamine (B1211576) receptor antagonist, which contributes significantly to the neuroleptic and antipsychotic properties of Amoxapine.[2][4] Given its pharmacological activity, the precise measurement of 7-Hydroxy Amoxapine concentrations in biological matrices is critical for understanding the overall safety and efficacy profile of Amoxapine.

This compound is a synthetic analog of 7-Hydroxy Amoxapine where eight hydrogen atoms have been replaced with deuterium. This isotopic labeling results in a molecule that is chemically identical to the parent compound but has a higher molecular weight.[5] This mass difference allows for its use as an ideal internal standard in mass spectrometry-based bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accurate and reproducible quantification of the non-labeled analyte in complex biological samples.[6][7] The use of deuterated standards is considered the gold standard in quantitative bioanalysis as they co-elute with the analyte and compensate for variations in sample preparation, matrix effects, and instrument response.[5][8]

Physicochemical Properties

A summary of the key physicochemical properties of 7-Hydroxy Amoxapine and its deuterated analog are presented in Table 1.

Property7-Hydroxy AmoxapineThis compound
CAS Number 37081-76-8[2]1216833-74-7[9]
Molecular Formula C17H16ClN3O2[10]C17H8D8ClN3O2[9]
Molecular Weight 329.78 g/mol [10]337.83 g/mol [9]
IUPAC Name 2-chloro-11-(piperazin-1-yl)dibenzo[b,f][5][8]oxazepin-7-ol[2]8-chloro-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)benzo[b][5][8]benzoxazepin-2-ol[11]

Pharmacokinetics of 7-Hydroxy Amoxapine

Understanding the pharmacokinetic profile of 7-Hydroxy Amoxapine is crucial for designing and interpreting studies that utilize its deuterated standard. Key pharmacokinetic parameters for Amoxapine and its metabolites are summarized in Table 2.

ParameterAmoxapine7-Hydroxy Amoxapine8-Hydroxy Amoxapine
Elimination Half-life (t½) ~8 hours[3]~6.5 hours[3][12]~30 hours[3]
Time to Peak Plasma Concentration (Tmax) 1-2 hours[3]1-3 hours[13]1-3 hours[13]
Protein Binding ~90%[1]Not specifiedNot specified

Data is for the non-deuterated compounds following oral administration of Amoxapine.

Experimental Protocols

The following section outlines a representative experimental protocol for the quantification of 7-Hydroxy Amoxapine in human plasma using this compound as an internal standard by LC-MS/MS.

Objective:

To develop and validate a sensitive and specific LC-MS/MS method for the determination of 7-Hydroxy Amoxapine in human plasma.

Materials and Reagents:
  • 7-Hydroxy Amoxapine (analytical standard)

  • This compound (internal standard)

  • Human plasma (K2-EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges

Instrumentation:
  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

Sample Preparation (Solid Phase Extraction):
  • Spike 100 µL of human plasma with the internal standard solution (this compound).

  • Add 200 µL of 0.1 M phosphate (B84403) buffer (pH 6.0) and vortex.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

LC-MS/MS Conditions:
  • LC Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 7-Hydroxy Amoxapine: [M+H]+ → fragment ion

    • This compound: [M+H]+ → fragment ion (Note: Specific MRM transitions and collision energies need to be optimized for the instrument used.)

Data Analysis:
  • Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte in the calibration standards.

  • The concentration of 7-Hydroxy Amoxapine in the unknown samples is determined from the calibration curve.

Visualizations

Metabolic Pathway of Amoxapine

The following diagram illustrates the primary metabolic pathway of Amoxapine to its active metabolites, 7-Hydroxy Amoxapine and 8-Hydroxy Amoxapine.

Amoxapine Amoxapine Metabolism Hepatic Metabolism (CYP2D6) Amoxapine->Metabolism Hydroxy7 7-Hydroxy Amoxapine Metabolism->Hydroxy7 Hydroxy8 8-Hydroxy Amoxapine Metabolism->Hydroxy8 Dopamine Dopamine Receptor Antagonism Hydroxy7->Dopamine Antipsychotic Antipsychotic Effects Dopamine->Antipsychotic

Metabolism of Amoxapine to its active metabolites.
Bioanalytical Workflow using a Deuterated Internal Standard

This diagram outlines the typical workflow for a bioanalytical assay utilizing a deuterated internal standard for the quantification of an analyte in a biological matrix.

cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Biological Sample (e.g., Plasma) Spike Spike with This compound (Internal Standard) Plasma->Spike Extraction Extraction (e.g., SPE, LLE) Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Acquisition (Peak Area Ratio) LCMS->Data Quantification Quantification (Calibration Curve) Data->Quantification

Workflow for quantitative bioanalysis.

Conclusion

This compound is an indispensable tool for researchers in the field of drug metabolism and pharmacokinetics. Its use as an internal standard provides the necessary accuracy and precision for the reliable quantification of 7-Hydroxy Amoxapine in various biological matrices. The methodologies and information presented in this guide are intended to support the development of robust bioanalytical assays for a comprehensive understanding of Amoxapine's pharmacology.

References

The Synthesis and Characterization of 7-Hydroxy Amoxapine-d8: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a technical overview of 7-Hydroxy Amoxapine-d8, a deuterated analog of the active metabolite of the antidepressant drug Amoxapine (B1665473). Due to the proprietary nature of synthetic and analytical methods for many deuterated standards, this guide focuses on the foundational knowledge of Amoxapine's metabolism and the general principles applicable to the synthesis and characterization of such labeled compounds.

Introduction to Amoxapine and its Metabolism

Amoxapine is a tricyclic antidepressant of the dibenzoxazepine (B10770217) class.[1] It functions primarily by inhibiting the reuptake of norepinephrine (B1679862) and, to a lesser extent, serotonin.[2] Additionally, it exhibits antagonist activity at dopamine (B1211576) D2 and D4 receptors, which contributes to its unique pharmacological profile.[1][3]

Upon administration, Amoxapine is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to form two major active metabolites: 7-hydroxyamoxapine (B25571) and 8-hydroxyamoxapine (B25638).[1][3] 7-Hydroxyamoxapine is particularly noted for its dopamine receptor antagonism, which is believed to contribute to the neuroleptic-like side effects sometimes observed with Amoxapine treatment.[4][5] The elimination half-life of 7-hydroxyamoxapine is approximately 6.5 hours.[6]

Deuterated standards, such as this compound, are crucial tools in pharmacokinetic and bioanalytical studies. The incorporation of deuterium (B1214612) atoms results in a molecule with a higher mass, which can be readily distinguished from its unlabeled counterpart by mass spectrometry. This allows for its use as an internal standard for the accurate quantification of the non-deuterated (endogenous) 7-Hydroxy Amoxapine in biological matrices.

Hypothetical Synthesis and Characterization

While specific, publicly available protocols for the synthesis of this compound are scarce, a general synthetic strategy can be postulated based on common organic chemistry principles for introducing deuterium labels.

Hypothetical Synthesis Workflow

A plausible synthetic route would likely involve the use of a deuterated piperazine (B1678402) ring, which is then coupled with the dibenzoxazepine core structure. The hydroxyl group at the 7-position could be introduced either before or after the coupling reaction, potentially protected with a suitable protecting group that is removed in the final step.

Synthetic Workflow cluster_synthesis Synthesis of this compound Deuterated_Piperazine Piperazine-d8 Coupling_Reaction Coupling Reaction Deuterated_Piperazine->Coupling_Reaction Dibenzoxazepine_Core Protected 7-Hydroxy Dibenzoxazepine Core Dibenzoxazepine_Core->Coupling_Reaction Deprotection Deprotection Coupling_Reaction->Deprotection Purification Purification (e.g., HPLC) Deprotection->Purification Final_Product This compound Purification->Final_Product Characterization_Workflow cluster_characterization Characterization of this compound Synthesized_Product Synthesized this compound Mass_Spectrometry Mass Spectrometry (MS) - Confirm Molecular Weight - Verify Deuterium Incorporation Synthesized_Product->Mass_Spectrometry NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C) - Confirm Chemical Structure - Determine Deuteration Sites Synthesized_Product->NMR_Spectroscopy Chromatography Chromatography (HPLC, UPLC) - Assess Purity Synthesized_Product->Chromatography Final_Confirmation Structural Confirmation and Purity Assessment Mass_Spectrometry->Final_Confirmation NMR_Spectroscopy->Final_Confirmation Chromatography->Final_Confirmation Dopamine_Antagonism cluster_pathway Signaling Pathway of 7-Hydroxy Amoxapine 7OH_Amoxapine 7-Hydroxy Amoxapine Blockade Antagonism 7OH_Amoxapine->Blockade D2_Receptor Dopamine D2 Receptor D2_Receptor->Blockade Downstream_Signaling Inhibition of Downstream Dopaminergic Signaling Blockade->Downstream_Signaling

References

Certificate of Analysis: 7-Hydroxy Amoxapine-d8

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 7-Hydroxy Amoxapine-d8, a deuterated analog of a primary metabolite of the antidepressant drug Amoxapine. This guide is intended for researchers, scientists, and drug development professionals utilizing this stable isotope-labeled compound in pharmacokinetic, metabolic, and analytical studies.

Product Identification and Properties

This compound is a critical internal standard for the quantitative analysis of 7-Hydroxy Amoxapine in biological matrices. Its deuteration provides a distinct mass shift, enabling precise quantification by mass spectrometry.

Table 1: Product Identification

ParameterValue
Product Name This compound
CAS Number 1216833-74-7
Synonyms 2-Chloro-11-(1-piperazinyl-d8)-dibenz[b,f][1][2]oxazepin-7-ol
Chemical Formula C₁₇H₈D₈ClN₃O₂
Molecular Weight 337.83 g/mol

Table 2: Physical and Chemical Properties

ParameterValue
Appearance Solid
Purity ≥98%
Deuterium Incorporation ≥99%
Storage Conditions -20°C, protect from light and moisture
Solubility Soluble in DMSO, Methanol

Analytical Data

The following tables summarize the analytical data for a representative batch of this compound.

Table 3: Purity and Identity Confirmation

Analytical TestMethodSpecificationResult
Purity HPLC-UV≥98.0%99.5%
Identity ¹H-NMRConforms to structureConforms
Identity LC-MS/MSConforms to massConforms
Isotopic Purity Mass Spectrometry≥99 atom % DConforms

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the chemical purity of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure: A solution of the test article is prepared in the mobile phase and injected into the HPLC system. The peak area of the main component is compared to the total area of all peaks to calculate the purity.

Identity Confirmation by Mass Spectrometry (MS)

This protocol confirms the molecular weight and isotopic enrichment of this compound.

  • Instrumentation: A liquid chromatography-tandem mass spectrometer (LC-MS/MS).

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Infusion Solvent: Acetonitrile:Water (1:1) with 0.1% formic acid.

  • Procedure: A dilute solution of the sample is directly infused into the mass spectrometer. The mass spectrum is acquired to confirm the presence of the [M+H]⁺ ion corresponding to the deuterated compound.

Visualizations

Amoxapine Metabolism Pathway

Amoxapine is metabolized in the liver, primarily by the CYP2D6 enzyme, to its active metabolites, 7-hydroxyamoxapine (B25571) and 8-hydroxyamoxapine.[1] 7-hydroxyamoxapine acts as a dopamine (B1211576) receptor antagonist, contributing to the antipsychotic properties of amoxapine.

Amoxapine Amoxapine Metabolism Hepatic Metabolism (CYP2D6) Amoxapine->Metabolism Metabolite1 7-Hydroxyamoxapine Metabolism->Metabolite1 Metabolite2 8-Hydroxyamoxapine Metabolism->Metabolite2 Action Dopamine Receptor Antagonist Metabolite1->Action

Caption: Metabolic pathway of Amoxapine.

Quality Control Workflow for a Reference Standard

The production and certification of a reference standard like this compound follows a stringent quality control process to ensure its identity, purity, and stability.

cluster_synthesis Synthesis & Purification cluster_qc Quality Control Analysis cluster_cert Certification & Release Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Identity Identity Confirmation (NMR, MS) Purification->Identity Purity Purity Assessment (HPLC, GC) Purification->Purity Stability Stability Testing Purification->Stability CoA Certificate of Analysis Generation Identity->CoA Purity->CoA Stability->CoA Release Product Release CoA->Release

Caption: Quality control workflow for a reference standard.

Conclusion

This compound is an essential tool for the accurate quantification of the 7-hydroxy metabolite of Amoxapine. The data and protocols presented in this guide confirm the high purity, correct identity, and isotopic enrichment of this reference material, making it suitable for demanding research and clinical applications. Adherence to the described analytical methodologies will ensure reliable and reproducible results in studies involving Amoxapine and its metabolites.

References

A Technical Guide to 7-Hydroxy Amoxapine-d8 Reference Standard: Sourcing, Quantification, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the 7-Hydroxy Amoxapine-d8 reference standard, a crucial tool for researchers in pharmacology and drug metabolism. This document outlines reputable suppliers, presents key technical data, details a representative experimental protocol for its use in bioanalytical assays, and illustrates the metabolic pathway of Amoxapine.

Sourcing and Availability

This compound, a deuterated stable isotope-labeled internal standard, is essential for the accurate quantification of 7-Hydroxy Amoxapine in biological matrices. Several reputable suppliers specialize in providing high-purity reference standards for research and development purposes.

Table 1: Suppliers of this compound Reference Standard

SupplierProduct NumberPurityFormatStorage
LGC StandardsTRC-H942502Not specifiedNot specifiedNot specified
MedChemExpressHY-132372S99.89%Solution (100 µg/mL in Methanol)-20°C
PharmaffiliatesPA STI 047230Not specifiedNot specified2-8°C Refrigerator
Toronto Research ChemicalsH942502Not specifiedNot specifiedNot specified
ClearsynthCS-O-200507Not specifiedNot specifiedNot specified

Note: Purity and format may vary. It is recommended to request a certificate of analysis from the supplier for detailed information.

Technical Data

Table 2: Chemical and Physical Properties of this compound

PropertyValue
Chemical Formula C₁₇H₈D₈ClN₃O₂
Molecular Weight 337.83 g/mol
CAS Number 1216833-74-7
Appearance Crystalline Solid
Solubility Soluble in Methanol (B129727), DMSO

Metabolic Pathway of Amoxapine

Amoxapine, a tetracyclic antidepressant, is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6.[1] This process leads to the formation of two major active metabolites: 7-hydroxyamoxapine (B25571) and 8-hydroxyamoxapine.[1][2] The 7-hydroxy metabolite, in particular, contributes to the neuroleptic (antipsychotic) properties of the drug through its action as a dopamine (B1211576) receptor antagonist. The deuterated internal standard, this compound, is used to precisely quantify the formation of this metabolite in pharmacokinetic and drug metabolism studies.

Amoxapine Metabolic Pathway Metabolic Pathway of Amoxapine Amoxapine Amoxapine CYP2D6 CYP2D6 (Hepatic Metabolism) Amoxapine->CYP2D6 Metabolite7 7-Hydroxy Amoxapine CYP2D6->Metabolite7 Metabolite8 8-Hydroxy Amoxapine CYP2D6->Metabolite8 DopamineReceptor Dopamine D2 Receptor Antagonism Metabolite7->DopamineReceptor Contributes to neuroleptic activity

Metabolic Pathway of Amoxapine

Experimental Protocol: Quantification of 7-Hydroxy Amoxapine in Plasma by LC-MS/MS

This section outlines a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 7-Hydroxy Amoxapine in human plasma, utilizing this compound as an internal standard. This protocol is a composite based on established methodologies for the analysis of Amoxapine and its metabolites.

Materials and Reagents
  • 7-Hydroxy Amoxapine analytical standard

  • This compound internal standard

  • Human plasma (with anticoagulant)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Sample Preparation (Solid Phase Extraction)
  • Spiking: To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the spiked plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

Sample Preparation Workflow SPE Workflow for Plasma Samples Start Plasma Sample Spike Spike with This compound Start->Spike Condition Condition SPE Cartridge Spike->Condition Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analytes Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute End Ready for LC-MS/MS Reconstitute->End

References

A Comprehensive Technical Guide to the Stability and Storage of 7-Hydroxy Amoxapine-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 7-Hydroxy Amoxapine-d8, a deuterated active metabolite of the antidepressant drug amoxapine (B1665473). This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies utilizing this compound.

Introduction

7-Hydroxy Amoxapine is a pharmacologically active metabolite of amoxapine, contributing to its overall therapeutic effect.[1] The deuterated analog, this compound, is a critical tool in pharmacokinetic and metabolic studies, often used as an internal standard for quantitative bioanalysis. Ensuring the stability and integrity of this reference standard is paramount for obtaining accurate and reproducible experimental results. This guide outlines the key considerations for the storage, handling, and stability assessment of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
Chemical Name 2-Chloro-11-(piperazin-1-yl-d8)dibenzo[b,f][2][3]oxazepin-7-ol
Molecular Formula C₁₇H₈D₈ClN₃O₂
Molecular Weight 337.88 g/mol
Appearance Solid (form may vary)
Solubility Soluble in organic solvents such as methanol, ethanol, DMSO, and dichloromethane.

Recommended Storage and Handling Conditions

Proper storage and handling are crucial to prevent the degradation of this compound. The following conditions are recommended based on general guidelines for the storage of isotopically labeled compounds and reference standards.[4][5][6][7]

ConditionRecommendationRationale
Temperature -20°C for long-term storage.[4]Reduces the rate of chemical degradation and preserves the integrity of the compound.
2-8°C for short-term storage.Suitable for temporary storage during experimental use.
Light Protect from light.[5]Exposure to light, particularly UV radiation, can induce photodegradation. Use amber vials or store in a dark place.
Moisture Store in a dry environment.Hydrolysis can be a potential degradation pathway. Store in a desiccator or with a desiccant.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes the risk of oxidation.
Container Use tightly sealed, appropriate containers (e.g., amber glass vials with PTFE-lined caps).[5][6]Prevents contamination and solvent evaporation.

Handling Precautions:

  • Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the compound.

  • Use appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling the compound.

  • Minimize the number of freeze-thaw cycles for solutions to prevent degradation.

Potential Degradation Pathways

A study on the degradation of amoxapine in artificial gastric juice revealed the formation of two main degradation products through hydrolysis of the amide bond within the dibenzoxazepine (B10770217) ring.[2][8] It is plausible that this compound could undergo a similar degradation process under acidic conditions.

A This compound B [2-(2-Amino-5-hydroxyphenoxy)-5-chlorophenyl]-piperazin-1-yl-d8-methanone (Hypothetical Hydrolytic Degradant 1) A->B Acidic Hydrolysis C 2-Chloro-7-hydroxydibenzo[b,f][1,4]oxazepin-11(10H)-one (Hypothetical Hydrolytic Degradant 2) B->C Further Degradation cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prepare stock solution of this compound in a suitable solvent (e.g., methanol). Prepare stock solution of this compound in a suitable solvent (e.g., methanol). Perform forced degradation under various stress conditions (acidic, basic, oxidative, thermal, photolytic). Perform forced degradation under various stress conditions (acidic, basic, oxidative, thermal, photolytic). Prepare stock solution of this compound in a suitable solvent (e.g., methanol).->Perform forced degradation under various stress conditions (acidic, basic, oxidative, thermal, photolytic). Inject prepared samples onto the RP-HPLC system. Inject prepared samples onto the RP-HPLC system. Perform forced degradation under various stress conditions (acidic, basic, oxidative, thermal, photolytic).->Inject prepared samples onto the RP-HPLC system. Separate the parent compound from its degradation products. Separate the parent compound from its degradation products. Inject prepared samples onto the RP-HPLC system.->Separate the parent compound from its degradation products. Quantify the remaining parent compound and the formed degradation products. Quantify the remaining parent compound and the formed degradation products. Separate the parent compound from its degradation products.->Quantify the remaining parent compound and the formed degradation products. Determine the percentage of degradation. Determine the percentage of degradation. Quantify the remaining parent compound and the formed degradation products.->Determine the percentage of degradation.

References

molecular weight and formula of 7-Hydroxy Amoxapine-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Hydroxy Amoxapine-d8, a deuterated active metabolite of the tricyclic antidepressant amoxapine (B1665473). This document details its chemical properties, proposed synthesis, analytical methodologies, and pharmacological context, with a focus on its interaction with the dopamine (B1211576) D2 receptor.

Core Compound Data

This compound is the deuterated form of 7-Hydroxy Amoxapine, an active metabolite of the antidepressant drug Amoxapine.[1][2] The deuteration is typically on the piperazine (B1678402) ring, which can alter its metabolic profile.

PropertyValueSource
Chemical Name 8-chloro-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)benzo[b][3][4]benzoxazepin-2-ol[5]
Molecular Formula C₁₇H₈D₈ClN₃O₂[6]
Molecular Weight 337.83 g/mol [6]
CAS Number 1216833-74-7[5][6]
Synonyms 2-Chloro-11-(1-piperazinyl-d8)-dibenz[b,f][3][4]oxazepin-7-ol, 7-Hydroxyamoxapin-d8[5]
Unlabeled CAS Number 37081-76-8 (for 7-Hydroxy Amoxapine)[5][7]
Unlabeled Molecular Formula C₁₇H₁₆ClN₃O₂[1][7]
Unlabeled Molecular Weight 329.78 g/mol [1][7]

Pharmacological Context: Metabolism and Mechanism of Action

Amoxapine is a tricyclic antidepressant that is metabolized in the liver to form two major active metabolites: 7-hydroxyamoxapine (B25571) and 8-hydroxyamoxapine.[2][8] The formation of 7-hydroxyamoxapine is primarily catalyzed by the cytochrome P450 enzyme CYP2D6.[8] 7-Hydroxyamoxapine contributes to the overall pharmacological profile of amoxapine and is known to act as a dopamine receptor antagonist, which is thought to contribute to amoxapine's antipsychotic properties.[1][2]

The deuteration of the piperazine ring in this compound is a strategic modification intended to alter the metabolic fate of the molecule. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect. This can result in a slower rate of metabolism by cytochrome P450 enzymes, potentially leading to a longer half-life and altered pharmacokinetic profile compared to the non-deuterated counterpart.[9]

Experimental Protocols

Proposed Synthesis of this compound

Proposed Synthetic Workflow:

Synthesis of this compound cluster_synthesis Proposed Synthesis Pathway start Amoxapine step1 Hydroxylation start->step1 intermediate 7-Hydroxy Amoxapine step1->intermediate step2 Deuterium Exchange (e.g., D₂O, catalyst) intermediate->step2 product This compound step2->product HPLC-MS_MS Workflow cluster_workflow Analytical Workflow sample Biological Sample (e.g., Plasma, Urine) extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) sample->extraction hplc HPLC Separation (Reversed-Phase C18 column) extraction->hplc msms Tandem Mass Spectrometry (ESI+, MRM mode) hplc->msms quant Quantification msms->quant Dopamine D2 Receptor Signaling cluster_pathway Dopamine D2 Receptor Signaling Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates G_protein Gαi/o D2R->G_protein Activates beta_arrestin β-Arrestin D2R->beta_arrestin Recruits Amoxapine This compound (Antagonist) Amoxapine->D2R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response (e.g., Gene Transcription, Ion Channel Regulation) PKA->Cellular_Response Phosphorylates MAPK MAPK Pathway beta_arrestin->MAPK Activates MAPK->Cellular_Response Modulates

References

An In-depth Technical Guide to 7-Hydroxy Amoxapine-d8 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Hydroxy Amoxapine-d8, a deuterated active metabolite of the antidepressant drug amoxapine (B1665473). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its procurement, key experimental protocols, and relevant biological pathways.

Introduction to this compound

7-Hydroxy Amoxapine is a significant active metabolite of amoxapine, a tricyclic antidepressant.[1][2] The deuterated form, this compound, serves as a valuable internal standard for quantitative bioanalytical studies, such as those involving liquid chromatography-mass spectrometry (LC-MS), enabling precise measurement of the non-deuterated metabolite in biological samples.[3][4] 7-Hydroxyamoxapine contributes to the pharmacological profile of amoxapine, notably through its dopamine (B1211576) receptor antagonist activity, which is linked to the antipsychotic properties of the parent drug.[1][2]

Sourcing this compound for Research

A critical step for any research endeavor is the reliable procurement of high-quality reagents. Below is a summary of suppliers offering this compound, compiled from publicly available information. Researchers are advised to contact the suppliers directly for the most current pricing, availability, and detailed certificates of analysis.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )Available Pack SizesPurity
Pharmaffiliates 1216833-74-7C₁₇H₈D₈ClN₃O₂337.83Contact for detailsHigh purity
Simson Pharma 37081-76-8 (non-deuterated)C₁₇H₁₆ClN₃O₂329.78Custom synthesis availableAccompanied by Certificate of Analysis
LGC Standards 1216833-74-7--1 mg, 10 mgContact for details
Alentris Research Pvt. Ltd. 37081-76-8 (non-deuterated)C₁₇H₁₆ClN₃O₂329.8Contact for detailsContact for details
Chemicea Pharmaceuticals 37081-76-8 (non-deuterated)--Contact for detailsImpurity standard
Veeprho 37081-76-8 (non-deuterated)--Contact for detailsImpurity standard

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline key experimental protocols relevant to the study of 7-Hydroxy Amoxapine.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the simultaneous quantification of amoxapine and its hydroxylated metabolites in biological matrices.[5]

Sample Preparation:

  • To 1 mL of plasma, add an internal standard solution.

  • Perform a two-step liquid-liquid extraction. First, use a non-polar organic solvent to extract the analytes from the plasma.

  • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for injection.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized for best separation.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at a wavelength of 254 nm.

Data Analysis:

Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 7-Hydroxy Amoxapine.

In Vitro Receptor Binding Assay

To investigate the interaction of 7-Hydroxy Amoxapine with specific receptors, such as dopamine D2 receptors, a competitive radioligand binding assay can be performed.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., human dopamine D2 receptor).

  • A suitable radioligand (e.g., [³H]-Spiperone).

  • Increasing concentrations of unlabeled 7-Hydroxy Amoxapine.

  • Assay buffer and scintillation cocktail.

Procedure:

  • Incubate the cell membranes with the radioligand and varying concentrations of 7-Hydroxy Amoxapine.

  • After incubation, separate the bound from free radioligand by rapid filtration through a glass fiber filter.

  • Wash the filters to remove non-specific binding.

  • Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis:

The data are used to generate a competition curve, from which the inhibition constant (Ki) of 7-Hydroxy Amoxapine for the receptor can be calculated. This value indicates the affinity of the compound for the receptor.

Signaling Pathways and Mechanisms of Action

Amoxapine and its metabolites exert their therapeutic effects by modulating multiple neurotransmitter systems. The primary mechanism of amoxapine involves the inhibition of norepinephrine (B1679862) and, to a lesser extent, serotonin (B10506) reuptake.[6] The 7-hydroxy metabolite is a potent antagonist of the dopamine D2 receptor, contributing to the antipsychotic-like effects of amoxapine.

Below is a simplified representation of the primary signaling pathway affected by Amoxapine and its 7-hydroxy metabolite.

Amoxapine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Amoxapine Amoxapine NET Norepinephrine Transporter (NET) Amoxapine->NET Inhibits SERT Serotonin Transporter (SERT) Amoxapine->SERT Inhibits NE Norepinephrine NET->NE Reuptake 5HT Serotonin SERT->5HT Reuptake Synaptic_Cleft Synaptic Cleft 7_Hydroxy_Amoxapine 7-Hydroxy Amoxapine D2R Dopamine D2 Receptor 7_Hydroxy_Amoxapine->D2R Antagonizes Postsynaptic_Effect Modulation of Postsynaptic Signaling D2R->Postsynaptic_Effect Dopamine Dopamine Dopamine->D2R Activates

Caption: Simplified signaling pathway of Amoxapine and its 7-hydroxy metabolite.

Experimental Workflow for Bioanalytical Studies

The following diagram illustrates a typical workflow for the quantitative analysis of 7-Hydroxy Amoxapine in a research setting.

Bioanalytical_Workflow Sample_Collection Biological Sample Collection (e.g., Plasma) IS_Spiking Internal Standard Spiking (this compound) Sample_Collection->IS_Spiking Extraction Sample Preparation (e.g., Liquid-Liquid Extraction) IS_Spiking->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing Results Results Interpretation Data_Processing->Results

Caption: A typical bioanalytical workflow for 7-Hydroxy Amoxapine quantification.

Conclusion

This compound is an indispensable tool for researchers studying the pharmacokinetics and pharmacodynamics of amoxapine. This guide provides essential information for sourcing this compound and outlines fundamental experimental protocols. The provided diagrams offer a visual representation of the compound's mechanism of action and its application in a typical research workflow. For successful and reproducible results, it is imperative to source high-purity standards and meticulously follow validated experimental procedures.

References

An In-depth Technical Guide to 7-Hydroxy Amoxapine (CAS 37081-76-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxy Amoxapine, with the Chemical Abstracts Service (CAS) number 37081-76-8, is a principal active metabolite of the second-generation tricyclic antidepressant, Amoxapine. This document provides a comprehensive technical overview of 7-Hydroxy Amoxapine, including its chemical and physical properties, pharmacological profile, and analytical methodologies. As a significant contributor to the pharmacological and toxicological profile of its parent compound, a thorough understanding of 7-Hydroxy Amoxapine is crucial for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development. This guide consolidates available quantitative data, details key experimental protocols, and presents visual representations of its metabolic pathway and mechanism of action to facilitate further research and development efforts.

Introduction

7-Hydroxy Amoxapine is formed in the body through the hepatic metabolism of Amoxapine, a medication used for the treatment of depression.[1] While Amoxapine itself exhibits a complex pharmacological profile, its metabolites, including 7-Hydroxy Amoxapine, play a significant role in its overall therapeutic and adverse effects.[2] Notably, 7-Hydroxy Amoxapine is recognized for its potent dopamine (B1211576) receptor antagonism, which contributes to the neuroleptic properties of Amoxapine.[][4][5] This technical guide aims to provide a detailed resource on 7-Hydroxy Amoxapine for the scientific community.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 7-Hydroxy Amoxapine is presented in the table below.

PropertyValueReference
CAS Number 37081-76-8[4]
Molecular Formula C₁₇H₁₆ClN₃O₂[4]
Molecular Weight 329.78 g/mol [4]
IUPAC Name 2-chloro-11-(piperazin-1-yl)dibenzo[b,f][6][7]oxazepin-7-ol[4]
Appearance Light Beige to Beige Solid[1]
Storage 2-8°C Refrigerator[1]

Pharmacology

Mechanism of Action

7-Hydroxy Amoxapine's primary mechanism of action is the antagonism of dopamine D2 receptors.[][4][5] This blockade of D2 receptors is believed to be the basis for the neuroleptic (antipsychotic-like) effects observed with Amoxapine administration.[5] In addition to its effects on the dopaminergic system, 7-Hydroxy Amoxapine also demonstrates affinity for serotonin (B10506) 5-HT2A receptors.[8]

Dopamine D2 Receptor Signaling Pathway

As a D2 receptor antagonist, 7-Hydroxy Amoxapine inhibits the downstream signaling cascade initiated by dopamine binding. D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gαi subunit. Activation of Gαi leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). By blocking this pathway, 7-Hydroxy Amoxapine can modulate gene expression and neuronal activity.

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds G_protein Gαi/βγ D2_Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases conversion of ATP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Inhibits activation of Cellular_Response Downstream Cellular Response PKA->Cellular_Response Modulates 7_OH_Amoxapine 7-Hydroxy Amoxapine 7_OH_Amoxapine->D2_Receptor Antagonizes

Dopamine D2 Receptor Signaling Pathway and Inhibition by 7-Hydroxy Amoxapine

Pharmacokinetics

The pharmacokinetic properties of 7-Hydroxy Amoxapine have been studied in humans following the oral administration of its parent drug, Amoxapine.

ParameterValueReference
Time to Peak Plasma Concentration (Tmax) 1 - 3 hours[2]
Elimination Half-Life (t½) Approximately 6.5 hours[4]

Metabolism

Amoxapine is metabolized in the liver primarily by the cytochrome P450 enzyme CYP2D6 to form 7-Hydroxy Amoxapine and 8-Hydroxy Amoxapine.[1]

metabolism Amoxapine Amoxapine Metabolism Hepatic Metabolism (CYP2D6) Amoxapine->Metabolism 7_OH_Amoxapine 7-Hydroxy Amoxapine Metabolism->7_OH_Amoxapine 8_OH_Amoxapine 8-Hydroxy Amoxapine Metabolism->8_OH_Amoxapine

Metabolic Pathway of Amoxapine

Analytical Methods

Quantification in Human Plasma by HPLC-UV

A validated High-Performance Liquid Chromatography (HPLC) method with UV detection is available for the simultaneous quantification of Amoxapine and its hydroxylated metabolites in human plasma.

Experimental Protocol:

  • Sample Preparation: Solid-phase extraction (SPE) is employed to isolate the analytes from the plasma matrix.

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase column, such as a C18 column.

    • Mobile Phase: A gradient or isocratic mixture of an appropriate buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: A typical flow rate for analytical HPLC columns (e.g., 1.0 mL/min).

    • Detection: UV detection at a wavelength where the analytes exhibit significant absorbance.

  • Validation Parameters: The method should be validated for linearity, precision, accuracy, and the lower limit of quantification (LLOQ).

Experimental Protocols

Dopamine D2 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of 7-Hydroxy Amoxapine for the dopamine D2 receptor using [³H]-Spiperone as the radioligand.

Materials:

  • Cell membranes expressing dopamine D2 receptors

  • [³H]-Spiperone (radioligand)

  • Unlabeled Spiperone or another high-affinity D2 ligand (for determining non-specific binding)

  • 7-Hydroxy Amoxapine (test compound)

  • Assay buffer (e.g., Tris-HCl with appropriate ions)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of 7-Hydroxy Amoxapine.

  • In a 96-well plate, add the assay buffer, cell membranes, and either the vehicle, a high concentration of unlabeled ligand (for non-specific binding), or the various concentrations of 7-Hydroxy Amoxapine.

  • Add [³H]-Spiperone to all wells to initiate the binding reaction.

  • Incubate the plate at a specified temperature for a sufficient time to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of 7-Hydroxy Amoxapine and determine the IC₅₀ value, which can then be converted to a Ki value.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection & Analysis A Prepare serial dilutions of 7-Hydroxy Amoxapine B Prepare assay plate with membranes and test compounds A->B C Add [³H]-Spiperone to initiate binding B->C D Incubate to reach equilibrium C->D E Filter and wash to separate bound and free ligand D->E F Quantify radioactivity via scintillation counting E->F G Calculate IC₅₀ and Ki values F->G

References

The Role of 7-Hydroxy Amoxapine as a Metabolite of Amoxapine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amoxapine (B1665473), a dibenzoxazepine (B10770217) antidepressant, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 2D6 (CYP2D6) enzyme. This process yields two major active metabolites: 8-hydroxyamoxapine (B25638) and 7-hydroxyamoxapine (B25571). While both contribute to the overall pharmacological profile of the parent drug, 7-hydroxyamoxapine plays a distinct and crucial role, particularly in the neuroleptic properties associated with amoxapine treatment. This technical guide provides a comprehensive overview of the formation, pharmacological activity, and experimental evaluation of 7-hydroxyamoxapine, offering valuable insights for researchers and professionals in drug development and neuroscience.

Introduction

Amoxapine is a tricyclic antidepressant with a unique pharmacological profile that includes antipsychotic properties. This dual action is largely attributed to its active metabolites. 7-Hydroxyamoxapine, a key metabolite, is a potent dopamine (B1211576) D2 receptor antagonist, a characteristic that underlies the neuroleptic effects observed with amoxapine administration, such as extrapyramidal symptoms and hyperprolactinemia. Understanding the specific contributions of 7-hydroxyamoxapine is essential for optimizing therapeutic strategies and mitigating adverse effects associated with amoxapine.

Metabolism of Amoxapine to 7-Hydroxy Amoxapine

The primary metabolic pathway for the formation of 7-hydroxyamoxapine is through the hydroxylation of the amoxapine molecule at the 7th position, a reaction catalyzed by the CYP2D6 isoenzyme in the liver.

Experimental Protocol: In Vitro Metabolism of Amoxapine using Human Liver Microsomes

This protocol outlines a general procedure to study the in vitro metabolism of amoxapine to 7-hydroxyamoxapine.

1. Materials:

  • Amoxapine

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for reaction quenching)

  • Internal standard (for HPLC analysis)

  • 7-Hydroxyamoxapine standard (for calibration curve)

2. Procedure:

  • Prepare a stock solution of amoxapine in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate HLMs in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the amoxapine stock solution and the NADPH regenerating system to the HLM suspension. The final volume should be kept constant for all samples.

  • Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Centrifuge the mixture to precipitate proteins.

  • Collect the supernatant and analyze it using a validated HPLC method to quantify the formation of 7-hydroxyamoxapine.

3. Data Analysis:

  • Generate a standard curve for 7-hydroxyamoxapine.

  • Calculate the rate of formation of 7-hydroxyamoxapine over time.

  • Kinetic parameters (Km and Vmax) can be determined by varying the substrate concentration.

Pharmacological Activity of 7-Hydroxy Amoxapine

The defining pharmacological characteristic of 7-hydroxyamoxapine is its potent antagonism of the dopamine D2 receptor. This activity is significantly greater than that of the parent drug, amoxapine, and the other major metabolite, 8-hydroxyamoxapine. In addition to its D2 receptor blockade, 7-hydroxyamoxapine also exhibits affinity for the serotonin (B10506) 5-HT2A receptor.

Quantitative Data: Receptor Binding Affinities

The following table summarizes the receptor binding affinities (Ki values) for amoxapine and its metabolites. Lower Ki values indicate higher binding affinity.

CompoundDopamine D2 Receptor (Ki, nM)5-HT2A Receptor (Ki, nM)
AmoxapineData not availableData not available
7-Hydroxy Amoxapine Potent Antagonist Affinity
8-Hydroxy AmoxapineData not availableData not available

Experimental Protocol: Radioligand Binding Assay for Receptor Affinity

This protocol describes a general method to determine the binding affinity (Ki) of 7-hydroxyamoxapine for the dopamine D2 receptor. A similar protocol can be adapted for other receptors.

1. Materials:

  • Cell membranes expressing the human dopamine D2 receptor

  • Radioligand specific for the D2 receptor (e.g., [3H]-Spiperone or [3H]-Raclopride)

  • 7-Hydroxyamoxapine

  • Assay buffer (e.g., Tris-HCl with appropriate ions)

  • Unlabeled ("cold") ligand for determining non-specific binding (e.g., Haloperidol)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

2. Procedure:

  • Prepare serial dilutions of 7-hydroxyamoxapine.

  • In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of 7-hydroxyamoxapine.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of the unlabeled ligand.

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the concentration of 7-hydroxyamoxapine.

  • Determine the IC50 value (the concentration of 7-hydroxyamoxapine that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways

The antagonism of the dopamine D2 receptor by 7-hydroxyamoxapine primarily affects the G-protein coupled receptor (GPCR) signaling cascade. D2 receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking the binding of dopamine to the D2 receptor, 7-hydroxyamoxapine prevents this inhibitory effect, thereby maintaining or increasing cAMP levels.

D2_Antagonism_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds Metabolite 7-Hydroxy Amoxapine Metabolite->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates

Caption: Dopamine D2 Receptor Antagonism by 7-Hydroxy Amoxapine.

Pharmacokinetics

7-Hydroxyamoxapine has a shorter elimination half-life compared to its parent drug, amoxapine, and the other major metabolite, 8-hydroxyamoxapine.

ParameterAmoxapine7-Hydroxy Amoxapine 8-Hydroxy Amoxapine
Half-life (t½) ~8 hours~6.5 hours ~30 hours
Time to Peak (Tmax) ~1.5 hoursData not availableData not available
Max Concentration (Cmax) Data not availableData not availableData not available

Experimental Protocol: Pharmacokinetic Study in Humans

This protocol provides a general framework for a clinical pharmacokinetic study of amoxapine and its metabolites.

1. Study Design:

  • A single-dose, open-label study in healthy volunteers.

  • Subjects receive a single oral dose of amoxapine.

  • Serial blood samples are collected at predefined time points (e.g., pre-dose, and 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, 72 hours post-dose).

2. Sample Analysis:

  • Plasma is separated from the blood samples.

  • Concentrations of amoxapine, 7-hydroxyamoxapine, and 8-hydroxyamoxapine in plasma are quantified using a validated HPLC-MS/MS method.

3. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated for each analyte using non-compartmental analysis.

Contribution to Therapeutic and Adverse Effects

The dopamine D2 receptor antagonism of 7-hydroxyamoxapine is a double-edged sword. It contributes to the antipsychotic efficacy of amoxapine, making it useful in the treatment of psychotic depression. However, this same mechanism is responsible for the neuroleptic-like side effects, including:

  • Extrapyramidal Symptoms (EPS): Such as parkinsonism, akathisia, and dystonia.

  • Tardive Dyskinesia: A potentially irreversible movement disorder with long-term use.

  • Hyperprolactinemia: Elevated prolactin levels, which can lead to galactorrhea, amenorrhea, and sexual dysfunction.

Logical Workflow for Assessing Metabolite Activity

experimental_workflow cluster_synthesis Synthesis & Isolation cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_clinical Clinical Relevance Synthesis Chemical Synthesis of 7-Hydroxy Amoxapine Receptor_Binding Radioligand Binding Assays (Ki determination) Synthesis->Receptor_Binding Isolation Isolation from Metabolic Reaction Isolation->Receptor_Binding Functional_Assay Functional Assays (e.g., cAMP assay) Receptor_Binding->Functional_Assay PD_Study Pharmacodynamic Studies (e.g., catalepsy, prolactin levels) Functional_Assay->PD_Study Metabolism_Study In Vitro Metabolism (CYP450 profiling) PK_Study Pharmacokinetic Studies (Animal models) Metabolism_Study->PK_Study Human_PK Human Pharmacokinetics PK_Study->Human_PK Clinical_Effects Correlation with Therapeutic and Adverse Effects PD_Study->Clinical_Effects Human_PK->Clinical_Effects

Caption: Experimental Workflow for Characterizing 7-Hydroxy Amoxapine.

Conclusion

7-Hydroxyamoxapine is a pharmacologically significant metabolite of amoxapine, primarily responsible for its neuroleptic properties through potent dopamine D2 receptor antagonism. A thorough understanding of its formation, receptor binding profile, and contribution to both therapeutic and adverse effects is critical for the rational use and future development of amoxapine and related compounds. Further research is warranted to fully elucidate its receptor interaction profile and signaling consequences, which will aid in the design of novel antidepressants with optimized efficacy and safety profiles.

Methodological & Application

Quantitative Analysis of Amoxapine and its Metabolites Using Deuterated Standards: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amoxapine (B1665473) is a tetracyclic antidepressant used in the treatment of depression. Monitoring its plasma concentrations, along with its active metabolites, 8-hydroxyamoxapine (B25638) and 7-hydroxyamoxapine (B25571), is crucial for therapeutic drug monitoring and pharmacokinetic studies. This application note provides a detailed protocol for the simultaneous quantitative analysis of amoxapine and its major metabolites in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard. The use of a stable isotope-labeled internal standard, such as amoxapine-d8 (B563610), ensures high accuracy and precision by compensating for variations in sample preparation and instrument response.

Metabolic Pathway of Amoxapine

Amoxapine is extensively metabolized in the liver, primarily through hydroxylation, to form its two major active metabolites: 8-hydroxyamoxapine and 7-hydroxyamoxapine.[1][2] Understanding this metabolic pathway is essential for interpreting pharmacokinetic data and assessing the overall therapeutic effect.

Amoxapine Amoxapine Metabolism Metabolism Amoxapine->Metabolism Hydroxylation 8-hydroxyamoxapine 8-hydroxyamoxapine Metabolism->8-hydroxyamoxapine Major Metabolite 7-hydroxyamoxapine 7-hydroxyamoxapine Metabolism->7-hydroxyamoxapine Active Metabolite

Caption: Metabolic pathway of Amoxapine to its primary metabolites.

Quantitative Analysis by LC-MS/MS

A sensitive and selective LC-MS/MS method has been developed and validated for the simultaneous quantification of amoxapine, 8-hydroxyamoxapine, and 7-hydroxyamoxapine in plasma.

Table 1: LC-MS/MS Parameters for the Quantitative Analysis of Amoxapine and its Metabolites
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Amoxapine314.1271.125
8-hydroxyamoxapine330.1271.130
7-hydroxyamoxapine330.1215.135
Amoxapine-d8 (IS)322.2279.225

Note: The specific collision energies may require optimization based on the instrument used.

Table 2: Method Performance Characteristics
AnalyteLLOQ (ng/mL)LOD (ng/mL)Linearity (ng/mL)Recovery (%)
Amoxapine10.51 - 500>85
8-hydroxyamoxapine212 - 1000>85
7-hydroxyamoxapine212 - 500>80

LLOQ: Lower Limit of Quantification. LOD: Limit of Detection. Data synthesized from multiple sources indicating typical performance.[3]

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for high-throughput analysis of plasma samples.

Materials:

  • Human plasma

  • Amoxapine, 8-hydroxyamoxapine, and 7-hydroxyamoxapine analytical standards

  • Amoxapine-d8 internal standard (IS)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (B129727), HPLC grade

  • Water, HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Prepare stock solutions of amoxapine, 8-hydroxyamoxapine, 7-hydroxyamoxapine, and amoxapine-d8 in methanol.

  • Prepare working standard solutions by diluting the stock solutions with a 50:50 mixture of methanol and water.

  • Prepare a working internal standard solution of amoxapine-d8 at a concentration of 100 ng/mL in acetonitrile.

  • To a 100 µL aliquot of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 200 µL of the internal standard solution (100 ng/mL amoxapine-d8 in acetonitrile).

  • Vortex the mixture for 30 seconds to precipitate the proteins.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Vortex for 15 seconds and inject into the LC-MS/MS system.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol provides a cleaner extract, reducing matrix effects.

Materials:

  • Mixed-mode or C18 SPE cartridges

  • Human plasma

  • Amoxapine, 8-hydroxyamoxapine, and 7-hydroxyamoxapine analytical standards

  • Amoxapine-d8 internal standard (IS)

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Formic acid

  • Ammonium (B1175870) hydroxide

  • SPE vacuum manifold

Procedure:

  • Prepare stock and working solutions as described in the protein precipitation protocol.

  • Spike 100 µL of plasma with the internal standard.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elute the analytes with 1 mL of methanol containing 2% ammonium hydroxide.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and inject into the LC-MS/MS system.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start at 10% B, increase to 90% B over 5 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

  • Refer to Table 1 for specific MRM transitions and collision energies.

Experimental Workflow

The overall workflow for the quantitative analysis of amoxapine and its metabolites is depicted below.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Sample Plasma Sample Add IS Add Amoxapine-d8 (IS) Plasma Sample->Add IS Protein Precipitation Protein Precipitation Add IS->Protein Precipitation SPE SPE Add IS->SPE Centrifuge/Elute Centrifuge/Elute Protein Precipitation->Centrifuge/Elute SPE->Centrifuge/Elute Evaporate Evaporate Centrifuge/Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LC Separation LC Separation Reconstitute->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Quantification Quantification MS/MS Detection->Quantification Reporting Reporting Quantification->Reporting

References

Application Note & Protocol: Development of a Bioanalytical Method for 7-Hydroxy Amoxapine utilizing 7-Hydroxy Amoxapine-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed methodology for the quantitative analysis of 7-Hydroxy Amoxapine (B1665473) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard.

Introduction

Amoxapine is a tricyclic antidepressant that is metabolized in the liver to active metabolites, including 7-hydroxyamoxapine (B25571) and 8-hydroxyamoxapine.[1][2] The monitoring of these metabolites is crucial for pharmacokinetic studies and therapeutic drug monitoring. 7-hydroxyamoxapine, in particular, contributes to the pharmacological profile of the parent drug, exhibiting dopamine (B1211576) receptor antagonist properties which may be associated with neuroleptic-like effects.[3]

This document outlines a robust and sensitive bioanalytical method for the quantification of 7-Hydroxy Amoxapine in human plasma. The method employs a stable isotope-labeled internal standard, 7-Hydroxy Amoxapine-d8, to ensure high accuracy and precision. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, and follows the principles outlined in the FDA's Bioanalytical Method Validation guidance.[4][5]

Metabolic Pathway of Amoxapine

Amoxapine undergoes hepatic metabolism, primarily through hydroxylation, to form its major active metabolites, 7-hydroxyamoxapine and 8-hydroxyamoxapine.[1][2] Understanding this pathway is essential for interpreting pharmacokinetic data.

Amoxapine Amoxapine Metabolism Hepatic Metabolism (CYP450) Amoxapine->Metabolism Hydroxylation Metabolite1 7-Hydroxy Amoxapine Metabolism->Metabolite1 Metabolite2 8-Hydroxy Amoxapine Metabolism->Metabolite2

Metabolic conversion of Amoxapine.

Experimental Protocols

This section provides a detailed protocol for the quantification of 7-Hydroxy Amoxapine in plasma.

Materials and Reagents
  • 7-Hydroxy Amoxapine reference standard

  • This compound internal standard

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Methanol (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting small molecules from plasma.

  • Thaw plasma samples and standards at room temperature.

  • Vortex mix the samples to ensure homogeneity.

  • To 100 µL of plasma, add 10 µL of the this compound internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Chromatographic Conditions
  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for this separation.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A linear gradient can be optimized, for instance, starting at 10% B, increasing to 90% B over 3 minutes, holding for 1 minute, and then re-equilibrating at 10% B for 1 minute.

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometric Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: As recommended by the instrument manufacturer

  • Ion Spray Voltage: As recommended by the instrument manufacturer

The specific MRM transitions for 7-Hydroxy Amoxapine and this compound should be optimized by infusing the individual standard solutions into the mass spectrometer.

Experimental Workflow

The overall workflow for the bioanalytical method is depicted below.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (this compound) Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject Sample Reconstitute->Inject LC Chromatographic Separation (C18 Column) Inject->LC MS Mass Spectrometric Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Calculate Concentration Calculation Integrate->Calculate Report Generate Report Calculate->Report

References

Application Notes and Protocols for 7-Hydroxy Amoxapine-d8 as an Internal Standard in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amoxapine (B1665473), a dibenzoxazepine (B10770217) class antidepressant, is metabolized in the liver to active metabolites, primarily 8-hydroxyamoxapine (B25638) and to a lesser extent, 7-hydroxyamoxapine.[1] Monitoring the plasma concentrations of amoxapine and its metabolites is crucial for pharmacokinetic (PK) studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile. Accurate quantification of these analytes in biological matrices requires a robust and reliable bioanalytical method. The use of a stable isotope-labeled internal standard (IS) is widely recognized as the gold standard in quantitative liquid chromatography-mass spectrometry (LC-MS/MS) bioanalysis, as it effectively compensates for variability during sample preparation and analysis.[2][3]

7-Hydroxy Amoxapine-d8 is a deuterated analog of the 7-hydroxy metabolite of amoxapine. Its chemical structure is identical to the analyte, with the exception of eight deuterium (B1214612) atoms replacing eight hydrogen atoms. This mass difference allows for its differentiation by the mass spectrometer, while its physicochemical properties remain nearly identical to the unlabeled analyte. This ensures that it behaves similarly during extraction, chromatography, and ionization, leading to high accuracy and precision in the quantification of 7-hydroxy amoxapine.

These application notes provide a detailed protocol for the use of this compound as an internal standard for the quantification of 7-hydroxy amoxapine in human plasma using LC-MS/MS. The described method is suitable for pharmacokinetic studies in a drug development setting.

Physicochemical Properties

CompoundChemical FormulaMolecular Weight ( g/mol )
7-Hydroxy AmoxapineC₁₇H₁₆ClN₃O₂329.78
This compoundC₁₇H₈D₈ClN₃O₂337.83

Experimental Protocols

Materials and Reagents
  • 7-Hydroxy Amoxapine (Reference Standard)

  • This compound (Internal Standard)

  • Human Plasma (K2EDTA as anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Water (Ultrapure, 18.2 MΩ·cm)

  • Solid Phase Extraction (SPE) Cartridges (e.g., C18)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of 7-Hydroxy Amoxapine and this compound into separate volumetric flasks.

    • Dissolve in methanol to a final concentration of 1 mg/mL.

    • Store stock solutions at -20°C.

  • Working Solutions:

    • Prepare serial dilutions of the 7-Hydroxy Amoxapine stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.

    • Prepare a working solution of this compound (Internal Standard) at a concentration of 100 ng/mL in 50:50 (v/v) acetonitrile:water.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • To 100 µL of plasma, add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

  • SPE Procedure:

    • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the pre-treated plasma sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analyte and internal standard with 1 mL of acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Temperature 400°C
Capillary Voltage 3.0 kV

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
7-Hydroxy Amoxapine 330.1211.125
This compound 338.1219.125

Data Analysis and Quality Control

The concentration of 7-hydroxy amoxapine in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentrations of the unknown samples are then interpolated from this curve.

Calibration Curve and Quality Control Samples:

Sample TypeConcentration Range (ng/mL)Acceptance Criteria
Calibration Standards 0.1 - 100r² ≥ 0.99
LLOQ QC 0.1Accuracy: ±20%, Precision (CV): ≤20%
Low QC 0.3Accuracy: ±15%, Precision (CV): ≤15%
Mid QC 10Accuracy: ±15%, Precision (CV): ≤15%
High QC 80Accuracy: ±15%, Precision (CV): ≤15%

Method Validation Summary

A summary of the key validation parameters for a bioanalytical method using this compound as an internal standard is presented below.

Validation ParameterResult
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Precision (CV%) < 10%
Inter-day Precision (CV%) < 12%
Accuracy (%) 90 - 110%
Recovery (%) > 85%
Matrix Effect Minimal
Stability (Freeze-thaw, Short-term, Long-term) Stable

Visualizations

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma Sample Plasma Sample Add IS (this compound) Add IS (this compound) Plasma Sample->Add IS (this compound) SPE SPE Add IS (this compound)->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC Separation HPLC Separation Reconstitution->HPLC Separation Mass Spectrometry Mass Spectrometry HPLC Separation->Mass Spectrometry Data Acquisition Data Acquisition Mass Spectrometry->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Concentration Calculation Concentration Calculation Peak Integration->Concentration Calculation Pharmacokinetic Analysis Pharmacokinetic Analysis Concentration Calculation->Pharmacokinetic Analysis

Experimental Workflow for Pharmacokinetic Analysis

cluster_0 Sample Introduction & Ionization cluster_1 Mass Analysis Sample Sample with Analyte and IS ESI Electrospray Ionization Sample->ESI Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Analyte (m/z 330.1) IS (m/z 338.1) Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Fragmentation Detector Detector Q3->Detector Product Ion (Analyte m/z 211.1) Product Ion (IS m/z 219.1)

LC-MS/MS Internal Standard Quantification

Amoxapine Amoxapine Metabolism (CYP450) Metabolism (CYP450) Amoxapine->Metabolism (CYP450) 7-Hydroxy Amoxapine 7-Hydroxy Amoxapine Metabolism (CYP450)->7-Hydroxy Amoxapine 8-Hydroxy Amoxapine 8-Hydroxy Amoxapine Metabolism (CYP450)->8-Hydroxy Amoxapine

Metabolic Pathway of Amoxapine

References

Application Note and Protocols for 7-Hydroxy Amoxapine Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amoxapine, a dibenzoxazepine (B10770217) antidepressant, is metabolized in the body to form active metabolites, including 7-Hydroxy Amoxapine. Accurate quantification of 7-Hydroxy Amoxapine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. Effective sample preparation is a critical prerequisite for reliable and reproducible analytical results. This document provides detailed application notes and protocols for the primary sample preparation techniques used for 7-Hydroxy Amoxapine analysis: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). These methods are designed to minimize matrix effects and enhance the sensitivity and selectivity of subsequent analysis by techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methodology Overview

Following sample preparation, 7-Hydroxy Amoxapine is typically quantified using reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Typical LC-MS/MS Parameters:

ParameterTypical Setting
Column C18 or Phenyl-Hexyl (e.g., 50 x 3.0 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol
Gradient A gradient starting with a low percentage of organic phase, increasing to elute the analyte.
Flow Rate 0.5 - 0.7 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MS/MS Transitions Precursor and product ions specific to 7-Hydroxy Amoxapine and an internal standard.

Sample Preparation Techniques

Solid-Phase Extraction (SPE)

SPE is a highly selective method for sample clean-up and concentration, providing cleaner extracts compared to other techniques. Mixed-mode cation exchange (MCX) or hydrophilic-lipophilic balanced (HLB) sorbents are often effective for the extraction of amine-containing compounds like 7-Hydroxy Amoxapine from biological fluids.

Workflow for Solid-Phase Extraction

SPE_Workflow cluster_0 SPE Protocol start Start: Plasma/Serum Sample pretreatment Pre-treatment: Dilute with buffer start->pretreatment conditioning Conditioning: Methanol, then Water pretreatment->conditioning equilibration Equilibration: Aqueous Buffer conditioning->equilibration load Load Sample equilibration->load wash1 Wash 1: Aqueous Wash load->wash1 wash2 Wash 2: Organic Wash (e.g., Methanol/Water) wash1->wash2 elute Elution: Organic Solvent +/- Modifier wash2->elute drydown Dry-down: Under Nitrogen elute->drydown reconstitute Reconstitution: Mobile Phase drydown->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow of the Solid-Phase Extraction (SPE) protocol.

Detailed Protocol for Mixed-Mode Cation Exchange (MCX) SPE:

  • Sample Pre-treatment:

    • To 200 µL of plasma or serum, add 200 µL of 4% phosphoric acid in water.

    • Vortex for 10 seconds.

  • SPE Cartridge Conditioning:

    • Condition an MCX SPE cartridge (e.g., 30 mg, 1 mL) with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 N hydrochloric acid.

    • Wash the cartridge with 1 mL of methanol.

  • Elution:

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Quantitative Data for SPE:

ParameterValueReference
Recovery 69 - 102%[1]
Lower Limit of Quantification (LLOQ) 0.05 - 2 ng/mL[2]
Intra-assay Precision (%CV) < 15%[2]
Inter-assay Precision (%CV) < 10%[2]
Liquid-Liquid Extraction (LLE)

LLE is a classic sample preparation technique that separates analytes based on their differential solubility in two immiscible liquid phases. It is effective for removing proteins and phospholipids (B1166683) from biological samples.

Workflow for Liquid-Liquid Extraction

LLE_Workflow cluster_1 LLE Protocol start Start: Plasma/Serum Sample add_is Add Internal Standard and Basifying Agent start->add_is add_solvent Add Extraction Solvent (e.g., MTBE, Hexane (B92381)/Isoamyl Alcohol) add_is->add_solvent vortex Vortex Mix add_solvent->vortex centrifuge Centrifuge vortex->centrifuge separate Separate Organic Layer centrifuge->separate drydown Dry-down: Under Nitrogen separate->drydown reconstitute Reconstitution: Mobile Phase drydown->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow of the Liquid-Liquid Extraction (LLE) protocol.

Detailed Protocol for LLE:

  • Sample Preparation:

    • Pipette 200 µL of plasma or serum into a microcentrifuge tube.

    • Add internal standard.

    • Add 50 µL of 1 M sodium carbonate to basify the sample.

  • Extraction:

    • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether (MTBE) or a mixture of hexane and isoamyl alcohol (98:2, v/v)).

    • Vortex for 5 minutes.

  • Phase Separation:

    • Centrifuge at 10,000 x g for 5 minutes.

  • Collection:

    • Carefully transfer the upper organic layer to a clean tube.

  • Dry-down and Reconstitution:

    • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Quantitative Data for LLE:

ParameterValueReference
Recovery 79 - 98%[3]
Lower Limit of Quantification (LLOQ) 0.003 - 0.010 µg/mL[3]
Intra-day Precision (%RSD) < 7.5%[3]
Inter-day Precision (%RSD) < 7.5%[3]
Protein Precipitation (PPT)

PPT is a simple and rapid method for removing proteins from biological samples, making it suitable for high-throughput analysis. Acetonitrile is a commonly used precipitating agent.

Workflow for Protein Precipitation

PPT_Workflow cluster_2 PPT Protocol start Start: Plasma/Serum Sample add_is Add Internal Standard start->add_is add_solvent Add Cold Acetonitrile (e.g., 3:1 ratio) add_is->add_solvent vortex Vortex Mix add_solvent->vortex centrifuge Centrifuge vortex->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant optional_drydown Optional: Dry-down and Reconstitute collect_supernatant->optional_drydown analysis LC-MS/MS Analysis optional_drydown->analysis

Caption: Workflow of the Protein Precipitation (PPT) protocol.

Detailed Protocol for PPT:

  • Sample Preparation:

    • Pipette 100 µL of plasma or serum into a microcentrifuge tube.

    • Add internal standard.

  • Precipitation:

    • Add 300 µL of ice-cold acetonitrile.

    • Vortex for 2 minutes.

  • Centrifugation:

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Collection:

    • Carefully transfer the supernatant to an autosampler vial for direct injection or to a new tube for evaporation and reconstitution if concentration is needed.

Quantitative Data for PPT:

ParameterValueReference
Recovery Generally >80% (analyte dependent)General Knowledge
Lower Limit of Quantification (LLOQ) Dependent on instrument sensitivity, typically higher than SPE/LLEGeneral Knowledge
Intra-assay Precision (%CV) < 15%[4]
Inter-assay Precision (%CV) < 15%[4]

Conclusion

The choice of sample preparation technique for 7-Hydroxy Amoxapine analysis depends on the specific requirements of the assay, such as the desired level of sensitivity, sample throughput, and the complexity of the biological matrix. Solid-Phase Extraction generally offers the cleanest extracts and highest sensitivity. Liquid-Liquid Extraction provides a good balance of cleanliness and ease of use. Protein Precipitation is the fastest method and is well-suited for high-throughput screening, though it may be more susceptible to matrix effects. The protocols and data presented in this application note provide a comprehensive guide for researchers to select and implement the most appropriate sample preparation strategy for their analytical needs.

References

Application Note: A Validated UPLC-MS/MS Method for the Rapid and Sensitive Quantification of 7-Hydroxymitragynine in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of 7-hydroxymitragynine (B600473), a potent and psychoactive alkaloid found in the plant Mitragyna speciosa (kratom). The protocol employs an internal standard for accurate and precise measurement in complex biological matrices such as plasma, urine, and blood. This method is suitable for pharmacokinetic studies, forensic analysis, and clinical research involving kratom alkaloids.

Introduction

7-hydroxymitragynine is a minor but highly potent alkaloid present in kratom.[1] It is also an active metabolite of mitragynine, the most abundant alkaloid in kratom.[1] Due to its significant opioid-like effects, there is a growing need for sensitive and selective analytical methods to quantify 7-hydroxymitragynine in biological samples. This UPLC-MS/MS method provides a rapid, accurate, and precise workflow for researchers, scientists, and drug development professionals.

Experimental

Materials and Reagents
  • 7-hydroxymitragynine reference standard

  • Internal Standard (e.g., 7-hydroxymitragynine-d3, mitragynine-d3, or tryptoline)[2][3]

  • Acetonitrile (B52724) (HPLC grade)[2]

  • Methanol (B129727) (HPLC grade)[3]

  • Water (HPLC grade)[2]

  • Formic acid[3]

  • Acetic acid[2]

  • Chloroform (B151607) (for Liquid-Liquid Extraction)[2]

  • Acetate (B1210297) buffer (pH 5) (for Solid-Phase Extraction)[4][5]

  • Blank biological matrix (e.g., rat plasma, human urine, human blood)

Instrumentation
  • UPLC System (e.g., Waters ACQUITY UPLC)

  • Tandem Mass Spectrometer (e.g., SCIEX QTRAP 4500 or Shimadzu LCMS-8050)[3][4]

  • Analytical Column (e.g., Acquity UPLC™ BEH C18, 1.7 μm, 2.1 mm x 50 mm or Phenomenex Biphenyl, 2.6 µm, 50 x 3 mm)[2][3]

Protocols

Standard and Sample Preparation

1. Stock and Working Solutions:

  • Prepare primary stock solutions of 7-hydroxymitragynine and the internal standard in a suitable solvent like acetonitrile or methanol at a concentration of 1 mg/mL.[2]

  • Prepare working solutions by diluting the stock solutions with a mixture of water and acetonitrile (50:50, v/v) to achieve a range of concentrations for calibration curves and quality control samples.[2]

2. Sample Preparation (Choose one of the following):

  • Liquid-Liquid Extraction (LLE) for Plasma:

    • To 100 µL of plasma, add the internal standard.

    • Add 1 mL of chloroform and vortex for 1 minute.[2]

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Solid-Phase Extraction (SPE) for Urine and Blood:

    • To 1 mL of urine or blood, add the internal standard and 1-2 mL of pH 5 acetate buffer.[4][5]

    • Vortex the mixture. For blood samples, centrifugation may be necessary.[4][5]

    • Load the sample onto a conditioned SPE column (e.g., CLEAN-SCREEN XCEL® I).[4]

    • Wash the column with 2 mL of 1% formic acid in deionized water, followed by 2 mL of methanol.[4]

    • Dry the column under vacuum for 2 minutes.[4]

    • Elute the analytes with 2 mL of methanol:ammonium hydroxide (B78521) (98:2, v/v).[4]

    • Evaporate the eluate to dryness at < 40°C under nitrogen.[4]

    • Reconstitute the residue in the mobile phase.

  • Protein Precipitation for General Screening:

    • To a volume of the biological sample, add three volumes of cold acetonitrile containing the internal standard.

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed for 10 minutes.

    • Transfer the supernatant for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

1. UPLC Conditions:

ParameterCondition 1Condition 2
Column Acquity UPLC™ BEH C18 (1.7 μm, 2.1 mm x 50 mm)[2]Phenomenex Biphenyl (2.6µm, 50 x 3 mm)[3]
Mobile Phase A 0.1% Acetic Acid in Water[2]Formic acid in water[3]
Mobile Phase B 0.1% Acetic Acid in Acetonitrile[2]Formic acid in methanol and acetonitrile[3]
Flow Rate 0.2 mL/min[2]0.4 mL/min[4]
Elution Isocratic (10:90, A:B)[2]Gradient
Injection Volume 5 µL10 µL[3]
Column Temperature 40°C[4]Not Specified
Run Time 2.5 min[2]4.5 min[3]

2. MS/MS Conditions:

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)[2]
Scan Type Multiple Reaction Monitoring (MRM)[2]
Curtain Gas Utilized to reduce chemical noise[3]

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
7-hydroxymitragynine 415190[2]
Tryptoline (IS) 173144[2]
Mitragynine-d3 (IS) VariesVaries
7-hydroxymitragynine-d3 (IS) VariesVaries

Method Validation

The analytical method should be validated according to established guidelines. Key validation parameters are summarized below from a representative study.[2]

Validation ParameterResult
Linearity Range 10 to 4000 ng/mL (r² = 0.999)[2]
Lower Limit of Quantification (LLOQ) 10 ng/mL[2]
Extraction Recovery (at 20, 600, 3200 ng/mL) 62.0% to 67.3%[2]
Intra-day Precision (RSD) < 15%[2]
Inter-day Precision (RSD) < 15%[2]
Accuracy 96.5% to 104.0%[2]

Experimental Workflow Diagram

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, Blood) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (LLE, SPE, or PPT) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution UPLC UPLC Separation (C18 or Biphenyl Column) Reconstitution->UPLC MSMS Tandem MS Detection (MRM Mode) UPLC->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of 7-Hydroxymitragynine Calibration->Quantification Report Final Report Quantification->Report

Caption: UPLC-MS/MS workflow for 7-hydroxymitragynine analysis.

Conclusion

This application note provides a detailed and validated UPLC-MS/MS method for the quantification of 7-hydroxymitragynine in various biological matrices. The use of an appropriate internal standard and optimized sample preparation and analytical conditions ensures high accuracy, precision, and sensitivity. This method is a valuable tool for researchers in the fields of pharmacology, toxicology, and forensic science.

References

Application Note: Solid Phase Extraction Protocol for Amoxapine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amoxapine (B1665473) is a dibenzoxazepine (B10770217) tricyclic antidepressant used in the treatment of depression. It is metabolized in the liver to form two primary active metabolites: 8-hydroxyamoxapine (B25638) and 7-hydroxyamoxapine.[1][2][3] Accurate quantification of amoxapine and its metabolites in biological matrices such as plasma and serum is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. Solid phase extraction (SPE) is a widely used technique for the sample cleanup and concentration of these analytes prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides a detailed protocol for the extraction of amoxapine and its metabolites from human plasma using mixed-mode cation exchange SPE.

Principle of the Method

This protocol utilizes a mixed-mode solid phase extraction (SPE) cartridge that combines reversed-phase and strong cation exchange retention mechanisms. Amoxapine and its hydroxylated metabolites are basic compounds that are protonated at an acidic pH. In the sample loading step, the protonated analytes are retained on the sorbent by both hydrophobic interactions and strong cation exchange. Interferences can be washed away with organic solvents. The final elution is achieved using a basic organic solvent, which neutralizes the charge on the analytes, disrupting the ion exchange retention and allowing for their elution. This method provides a clean extract and high recovery of the target analytes. A validated LC-MS/MS method for the analysis of amoxapine and its hydroxylated metabolites in human plasma utilized cation-exchange solid-phase extraction.[1]

Experimental Protocols

Required Materials
  • SPE Cartridges: Mixed-mode strong cation exchange (e.g., Discovery DSC-MCAX, Oasis MCX)

  • Human Plasma: K2EDTA plasma is recommended[1]

  • Reagents:

  • Equipment:

    • SPE vacuum manifold

    • Nitrogen evaporator

    • Centrifuge

    • Vortex mixer

    • Analytical balance

    • pH meter

    • LC-MS/MS system

Sample Pretreatment
  • Thaw frozen human plasma samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge the plasma samples to pellet any precipitated proteins.

  • Pipette 1.0 mL of the plasma supernatant into a clean tube.

  • Add 1.0 mL of 50 mM ammonium acetate buffer (pH 6.0) to the plasma sample.

  • Vortex the mixture thoroughly.

Solid Phase Extraction Protocol

A generic protocol for mixed-mode SPE for non-polar basic compounds is as follows:

  • Conditioning:

    • Pass 1 mL of methanol through the SPE cartridge.

  • Equilibration:

    • Pass 1 mL of 50 mM ammonium acetate (pH 6.0) through the cartridge. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pretreated plasma sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 50 mM ammonium acetate (pH 6.0).

    • Wash the cartridge with 1 mL of 1 M acetic acid.

    • Wash the cartridge with 1 mL of methanol to remove hydrophobic interferences.

  • Elution:

    • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.

Data Presentation

The following table summarizes the quantitative data from a validated cation-exchange SPE and LC-MS/MS method for the analysis of amoxapine and its hydroxylated metabolites in human plasma.[1]

ParameterAmoxapine7-Hydroxyamoxapine8-Hydroxyamoxapine
Linear Range (ng/mL) 0.0500 - 50.00.0500 - 50.00.0500 - 50.0
Accuracy (%) ±13±13±13
Intra-assay Precision (%RSD) <15<15<15
Inter-assay Precision (%RSD) <10<10<10
Extraction Recovery (%) 60 - 8460 - 8460 - 84*

*Extraction recoveries for a comparable cation exchange SPE method for related analytes.

Visualizations

Experimental Workflow Diagram```dot

SPE_Workflow cluster_pretreatment Sample Pretreatment cluster_spe Solid Phase Extraction cluster_analysis Analysis p1 Thaw and Centrifuge Plasma p2 Dilute with Ammonium Acetate Buffer (pH 6.0) p1->p2 s1 Condition with Methanol p2->s1 s2 Equilibrate with Ammonium Acetate (pH 6.0) s1->s2 s3 Load Pretreated Sample s2->s3 s4 Wash with Acetate Buffer s3->s4 s5 Wash with Acetic Acid s4->s5 s6 Wash with Methanol s5->s6 s7 Elute with 5% NH4OH in Methanol s6->s7 a1 Evaporate to Dryness s7->a1 a2 Reconstitute in Mobile Phase a1->a2 a3 LC-MS/MS Analysis a2->a3

Caption: Analyte Retention and Elution Mechanism.

References

Application Note: High-Recovery Liquid-Liquid Extraction of 7-Hydroxy Amoxapine from Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust liquid-liquid extraction (LLE) protocol for the efficient isolation of 7-Hydroxy Amoxapine (B1665473), an active metabolite of the antidepressant drug Amoxapine, from human plasma samples. This method is designed for researchers, scientists, and drug development professionals requiring a clean, reliable, and high-recovery sample preparation procedure for downstream analytical techniques such as High-Performance Liquid Chromatography (HPLC). The protocol employs ethyl acetate (B1210297) as the extraction solvent under alkaline conditions, which are optimized based on the physicochemical properties of 7-Hydroxy Amoxapine. This method is reproducible and provides a strong foundation for pharmacokinetic studies, therapeutic drug monitoring, and other research applications.

Introduction

Amoxapine is a tricyclic antidepressant that is metabolized in the liver to form active metabolites, including 7-Hydroxy Amoxapine.[1] Accurate quantification of these metabolites in plasma is crucial for understanding the pharmacokinetics and pharmacodynamics of Amoxapine. Liquid-liquid extraction is a widely used technique for sample preparation in bioanalysis due to its ability to efficiently separate analytes from complex biological matrices. This protocol provides a detailed methodology for the selective extraction of 7-Hydroxy Amoxapine from plasma, ensuring high recovery and minimal matrix effects for subsequent analysis. The method is based on established principles for the extraction of basic drugs from biological fluids.

Physicochemical Properties of 7-Hydroxy Amoxapine

A thorough understanding of the analyte's physicochemical properties is critical for developing an effective LLE protocol.

PropertyValueSource
Molecular FormulaC₁₇H₁₆ClN₃O₂[2]
Molecular Weight329.78 g/mol [2]
logP (predicted)2.67 - 2.84[3][4]
pKa (Strongest Acidic)~8.25 (predicted)[3]
pKa (Strongest Basic)~8.96 (predicted)[3]

Experimental Protocols

Materials and Reagents
  • Human plasma (collected in EDTA, heparin, or citrate (B86180) tubes)

  • 7-Hydroxy Amoxapine reference standard

  • 8-Methoxyloxapine (internal standard - IS)

  • Ethyl acetate (HPLC grade)

  • Sodium hydroxide (B78521) (NaOH), 1 M solution

  • Hydrochloric acid (HCl), 0.1 M solution

  • Methanol (HPLC grade)

  • Water (deionized or HPLC grade)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Internal Standard Selection

For quantitative analysis, an internal standard (IS) is crucial to correct for variations in extraction efficiency and instrument response. 8-Methoxyloxapine is a suitable internal standard for the analysis of Amoxapine and its metabolites due to its structural similarity and chromatographic behavior.[5]

Liquid-Liquid Extraction Protocol

This protocol is optimized for the extraction of 7-Hydroxy Amoxapine from a 500 µL plasma sample.

  • Sample Preparation:

    • Thaw frozen plasma samples at room temperature.

    • Vortex the plasma sample to ensure homogeneity.

    • Pipette 500 µL of the plasma sample into a 2 mL microcentrifuge tube.

  • Internal Standard Spiking:

    • Add 25 µL of the internal standard solution (8-Methoxyloxapine in methanol, 1 µg/mL) to the plasma sample.

  • pH Adjustment:

    • To basify the plasma and ensure 7-Hydroxy Amoxapine is in its non-ionized, more organic-soluble form, add 50 µL of 1 M NaOH to the microcentrifuge tube.

    • Vortex the tube for 30 seconds to mix thoroughly. The target pH should be above 10.

  • Liquid-Liquid Extraction:

    • Add 1 mL of ethyl acetate to the microcentrifuge tube.[6]

    • Cap the tube tightly and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

    • Centrifuge the sample at 4000 x g for 10 minutes to separate the aqueous and organic layers.

  • Analyte Recovery:

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean microcentrifuge tube. Avoid disturbing the protein interface and the lower aqueous layer.

  • Evaporation:

    • Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the mobile phase used for the HPLC analysis (e.g., a mixture of acetonitrile (B52724) and a suitable buffer).

    • Vortex for 30 seconds to ensure the analyte is fully dissolved.

    • Transfer the reconstituted sample to an HPLC vial for analysis.

Data Presentation

While specific recovery data for 7-Hydroxy Amoxapine is not extensively published, methods for the parent drug and related compounds using similar LLE procedures report high and reproducible recoveries. For instance, a salt-assisted LLE method for Amoxapine reported recoveries in the range of 75-88%.[7] Another study on tricyclic antidepressants using a three-phase LLE system showed recoveries of 79-98%.[8] Researchers should perform their own validation to determine the specific recovery for 7-Hydroxy Amoxapine using this protocol.

AnalyteExtraction MethodSolventReported Recovery (%)Reference
AmoxapineSalt-Assisted LLEAcetonitrile75 - 88[7]
Tricyclic AntidepressantsThree-Phase LLEAcetonitrile/n-hexane79 - 98[8]

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the key steps in the liquid-liquid extraction protocol for 7-Hydroxy Amoxapine from plasma.

LLE_Workflow cluster_plasma_prep Sample Preparation cluster_extraction Extraction cluster_recovery Analyte Recovery & Reconstitution cluster_analysis Analysis Plasma Plasma Sample (500 µL) Spike Add Internal Standard (8-Methoxyloxapine) Plasma->Spike Basify Add 1M NaOH (50 µL) (pH > 10) Spike->Basify AddSolvent Add Ethyl Acetate (1 mL) Basify->AddSolvent Vortex Vortex (2 min) AddSolvent->Vortex Centrifuge Centrifuge (4000 x g, 10 min) Vortex->Centrifuge CollectOrganic Collect Organic Layer Centrifuge->CollectOrganic Evaporate Evaporate to Dryness (Nitrogen Stream, 40°C) CollectOrganic->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute HPLC HPLC Analysis Reconstitute->HPLC

Caption: Workflow for the liquid-liquid extraction of 7-Hydroxy Amoxapine from plasma.

References

Application of 7-Hydroxy Amoxapine-d8 in Toxicology Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of analytical toxicology, the accurate and precise quantification of analytes in complex biological matrices is paramount. Stable isotope-labeled internal standards (SIL-IS), particularly deuterated compounds, are considered the gold standard for quantitative analysis using mass spectrometry.[1] 7-Hydroxy Amoxapine-d8 is the deuterated analog of 7-Hydroxy Amoxapine (B1665473), a primary active metabolite of the tetracyclic antidepressant Amoxapine.[2][3] Due to its structural similarity and identical physicochemical properties to the unlabeled analyte, this compound co-elutes during chromatography and experiences similar ionization effects, effectively compensating for variations in sample preparation and analysis.[4] This application note provides a comprehensive overview and detailed protocols for the utilization of this compound as an internal standard in toxicology screening workflows, particularly for the quantification of Amoxapine and its metabolites.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched standard (e.g., this compound) to a sample before processing. The ratio of the signal intensity of the native analyte to the isotopically labeled standard is measured by the mass spectrometer. Since the analyte and the internal standard behave nearly identically during extraction, chromatography, and ionization, any loss or variation in the analytical process affects both compounds equally.[1][4] This results in a highly accurate and precise measurement of the analyte concentration, as the ratio of the two signals remains constant.

Application in Toxicology Screening

This compound is primarily employed as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the detection and quantification of Amoxapine and its metabolites, 7-Hydroxy Amoxapine and 8-Hydroxy Amoxapine, in biological samples such as urine, blood, plasma, and serum.[5][6][7] These methods are crucial in various toxicological contexts, including:

  • Clinical Toxicology: Monitoring patient compliance, therapeutic drug monitoring, and diagnosing overdose cases.

  • Forensic Toxicology: Post-mortem investigations, driving under the influence of drugs (DUID) cases, and drug-facilitated crimes.

  • Workplace Drug Testing: Screening for the use of prescribed and illicit substances.

Data Presentation: Method Validation Parameters

The following table summarizes typical validation parameters for an LC-MS/MS method for the quantification of Amoxapine and its metabolites using this compound as an internal standard. These values are representative and may vary depending on the specific laboratory, instrumentation, and matrix.

Parameter7-Hydroxy AmoxapineAmoxapine8-Hydroxy AmoxapineAcceptance Criteria
Linearity (r²) >0.99>0.99>0.99≥0.99
Lower Limit of Quantification (LLOQ) 1.0 ng/mL1.0 ng/mL1.0 ng/mLS/N ≥ 10
Upper Limit of Quantification (ULOQ) 500 ng/mL500 ng/mL500 ng/mLWithin linear range
Intra-day Precision (%CV) <10%<10%<10%≤15% (≤20% at LLOQ)
Inter-day Precision (%CV) <12%<12%<12%≤15% (≤20% at LLOQ)
Accuracy (%Bias) ± 10%± 10%± 10%Within ±15% (±20% at LLOQ)
Recovery >85%>85%>85%Consistent and reproducible
Matrix Effect MinimalMinimalMinimalWithin acceptable limits

Data presented is a synthesis of typical performance characteristics for validated bioanalytical methods and does not represent a specific study.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples

This protocol describes a general solid-phase extraction procedure for the isolation of Amoxapine and its metabolites from urine samples prior to LC-MS/MS analysis.

Materials:

  • Mixed-mode cation exchange SPE cartridges

  • Urine specimen

  • This compound internal standard solution (e.g., 100 ng/mL in methanol)

  • β-glucuronidase enzyme (for hydrolysis of conjugated metabolites)

  • Phosphate (B84403) buffer (pH 6.8)

  • Methanol

  • Acetonitrile (B52724)

  • Dichloromethane

  • Isopropanol

  • Ammonium hydroxide (B78521)

  • Formic acid

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Sample Pre-treatment:

    • To 1 mL of urine, add 25 µL of the this compound internal standard solution.

    • Add 500 µL of phosphate buffer (pH 6.8).

    • For the analysis of total (free and conjugated) drug concentrations, add 50 µL of β-glucuronidase solution and incubate at 60°C for 1 hour to hydrolyze glucuronide conjugates.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

  • SPE Cartridge Conditioning:

    • Condition the mixed-mode SPE cartridge by sequentially passing 2 mL of methanol, 2 mL of deionized water, and 2 mL of phosphate buffer (pH 6.8). Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the pre-treated urine supernatant onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of deionized water.

    • Wash the cartridge with 2 mL of 0.1 M acetic acid.

    • Dry the cartridge under vacuum or positive pressure for 5 minutes.

    • Wash the cartridge with 2 mL of methanol.

  • Elution:

    • Elute the analytes with 2 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (80:20:2, v/v/v).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 90:10 water with 0.1% formic acid: acetonitrile with 0.1% formic acid) and vortex.

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

LC Parameters (Representative):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10-90% B

    • 8-9 min: 90% B

    • 9-9.1 min: 90-10% B

    • 9.1-12 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Parameters (Representative):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Hypothetical):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Amoxapine314.1271.125
7-Hydroxy Amoxapine330.1287.128
8-Hydroxy Amoxapine330.1243.130
This compound 338.2 295.2 28

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Urine Sample add_is Add 7-Hydroxy Amoxapine-d8 (IS) sample->add_is hydrolysis Enzymatic Hydrolysis (optional) add_is->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe elute Elution spe->elute evap Evaporation & Reconstitution elute->evap lc LC Separation evap->lc ms MS/MS Detection lc->ms integrate Peak Integration ms->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantification calculate->quantify

Caption: Experimental workflow for toxicology screening.

logical_relationship cluster_analyte Analyte cluster_is Internal Standard cluster_properties Shared Properties cluster_measurement Measurement analyte 7-Hydroxy Amoxapine extraction Extraction Efficiency analyte->extraction chromatography Chromatographic Retention analyte->chromatography ionization Ionization Efficiency analyte->ionization is This compound is->extraction is->chromatography is->ionization ratio Analyte/IS Ratio extraction->ratio chromatography->ratio ionization->ratio quant Accurate Quantification ratio->quant

Caption: Role of the internal standard in quantification.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects with 7-Hydroxy Amoxapine-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 7-Hydroxy Amoxapine-d8 as an internal standard to overcome matrix effects in the analysis of Amoxapine and its metabolites.

Troubleshooting Guide

Q1: I'm observing poor accuracy and precision in my Amoxapine quantification, even with the use of this compound as an internal standard. What could be the cause?

This issue often points to differential matrix effects, where the analyte and the internal standard are not affected by ion suppression or enhancement to the same extent. Several factors could be at play:

  • Chromatographic Separation: A slight separation between the analyte and this compound can expose them to different co-eluting matrix components, leading to varied ionization responses.

  • Suboptimal Sample Preparation: Inadequate removal of matrix components like phospholipids (B1166683) can lead to significant ion suppression.

  • High Analyte or Internal Standard Concentration: Excessively high concentrations can lead to detector saturation or non-linear responses.

Troubleshooting Steps:

  • Verify Co-elution: Overlay the chromatograms of Amoxapine and this compound. They should have nearly identical retention times. If a significant shift is observed, chromatographic conditions may need optimization.

  • Evaluate Sample Preparation: Consider if a more rigorous sample clean-up method, such as solid-phase extraction (SPE) instead of protein precipitation, could better remove interfering matrix components.[1]

  • Assess Matrix Effects: Perform a quantitative assessment of matrix effects to confirm if ion suppression or enhancement is occurring.

Q2: My analyte signal is significantly lower in extracted samples compared to my standards prepared in a clean solvent. How can I confirm this is a matrix effect?

This phenomenon is a classic indicator of ion suppression. To confirm and quantify the extent of the matrix effect, you can perform a post-extraction spike experiment.

Experimental Protocol: Matrix Effect Evaluation

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and internal standard in a clean solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard at the same concentration as Set A.

    • Set C (Matrix Blank): Blank matrix extract.

  • Analyze and Compare: Analyze all three sets by LC-MS/MS. The matrix effect can be calculated as follows:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.

Q3: I've confirmed significant ion suppression. What are the primary strategies to mitigate this?

  • Optimize Chromatography: Adjusting the gradient, flow rate, or switching to a different column chemistry can help separate the analyte from co-eluting interferences.

  • Improve Sample Preparation: Employ more selective sample preparation techniques. For instance, transitioning from protein precipitation to solid-phase extraction (SPE) can provide a cleaner extract.[1]

  • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization. However, ensure the analyte concentration remains above the lower limit of quantification (LLOQ).

Frequently Asked Questions (FAQs)

Q4: Why is a deuterated internal standard like this compound preferred for LC-MS/MS analysis?

A deuterated internal standard is considered the "gold standard" for quantitative LC-MS/MS for several reasons:

  • Similar Physicochemical Properties: It has nearly identical chemical and physical properties to the analyte.

  • Co-elution: It co-elutes with the analyte, meaning it is exposed to the same matrix components at the same time.[2]

  • Correction for Variability: It experiences similar extraction recovery and ionization effects as the analyte, allowing for accurate correction of variations during sample preparation and analysis.[2]

Q5: Can the position of the deuterium (B1214612) labels on this compound affect its performance?

Yes, the position and number of deuterium labels are crucial. The labels should be on a part of the molecule that is not susceptible to hydrogen-deuterium exchange during sample processing or analysis. Stable isotopic labeling ensures that the mass difference between the analyte and the internal standard remains constant.

Q6: What are typical acceptance criteria for matrix effects during method validation?

While specific guidelines may vary, a common approach is to analyze at least six different lots of the biological matrix. The coefficient of variation (CV) of the response ratios (analyte/internal standard) should be within a predefined limit, typically ≤15%.

Data Presentation

Table 1: Example of Matrix Effect Evaluation for Amoxapine

Sample TypeAmoxapine Peak AreaThis compound Peak AreaCalculated Matrix Effect (%)
Neat Solution (Set A)1,250,0001,300,000N/A
Post-Extraction Spike (Set B)850,000880,00068%

This table illustrates a scenario with significant ion suppression.

Table 2: Comparison of Sample Preparation Techniques on Matrix Effect

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)
Protein Precipitation9565
Liquid-Liquid Extraction8580
Solid-Phase Extraction9092

This table demonstrates how a more thorough sample preparation method like SPE can significantly reduce matrix effects.

Experimental Protocols

Detailed Methodology: Sample Preparation using Solid-Phase Extraction (SPE)

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration should be optimized for the expected analyte concentration range). Vortex for 10 seconds. Add 200 µL of 4% phosphoric acid and vortex for another 10 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing start Plasma Sample add_is Add this compound start->add_is spe Solid-Phase Extraction add_is->spe evap Evaporation spe->evap reconstitute Reconstitution evap->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms data Data Acquisition ms->data integrate Peak Integration data->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantification calculate->quantify end Final Concentration quantify->end

Caption: Experimental workflow for Amoxapine analysis.

matrix_effect_logic cluster_without_is Without Internal Standard cluster_with_is With this compound analyte_only Analyte matrix_effect_only Matrix Effect (Ion Suppression) analyte_only->matrix_effect_only signal_only Inaccurate Signal matrix_effect_only->signal_only result_only Erroneous Quantification signal_only->result_only analyte_is Analyte + Internal Standard matrix_effect_is Matrix Effect (Affects Both) analyte_is->matrix_effect_is signal_is Proportional Signal Reduction matrix_effect_is->signal_is ratio Constant Analyte/IS Ratio signal_is->ratio result_is Accurate Quantification ratio->result_is

Caption: Logic of using an internal standard.

References

Technical Support Center: Isotopic Interference with Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals who encounter isotopic interference when using deuterated internal standards in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference and why does it occur with deuterated standards?

A: Isotopic interference, or "cross-talk," happens when the signal from the unlabeled analyte contributes to the signal of its corresponding deuterated internal standard (IS).[1] This occurs for two primary reasons:

  • Natural Isotopic Abundance: Most elements have naturally occurring heavier isotopes (e.g., ¹³C, ²H). A high concentration of the analyte can produce a significant M+1 or M+2 isotopic peak that has the same mass-to-charge ratio (m/z) as the deuterated internal standard, especially if the standard has a low degree of deuteration (e.g., D1, D2).[2]

  • Impurity in the Internal Standard: The deuterated internal standard itself may contain a small amount of the unlabeled analyte as a synthetic impurity.[3] This impurity will contribute to the analyte signal and can lead to an overestimation of the analyte's concentration, particularly at the lower limits of quantification.

Q2: What are the signs of isotopic interference in my assay?

A: The most common symptom of isotopic interference is non-linearity in the calibration curve, especially at the higher concentration standards.[2] At high analyte concentrations, the contribution of the analyte's isotopes to the internal standard's signal becomes more pronounced. This artificially inflates the internal standard's response, causing the analyte-to-internal standard ratio to plateau, leading to a curve that bends towards the x-axis.[4] You may also observe a signal for the internal standard in blank samples that are spiked with a high concentration of the analyte.[1]

Q3: How can I experimentally check for isotopic interference?

A: You can perform two key experiments to assess the potential for isotopic interference from both the analyte to the internal standard and vice versa.

  • Analyte Contribution Check: Prepare a sample containing the unlabeled analyte at the highest concentration of your calibration curve (ULOQ) without any internal standard. Analyze this sample and monitor the mass transition for the deuterated internal standard. A significant signal indicates that the natural isotopes of the analyte are interfering with the internal standard.[1]

  • Internal Standard Purity Check: Prepare a sample containing only the deuterated internal standard at its working concentration. Analyze this sample and monitor the mass transition for the unlabeled analyte. A signal here indicates the presence of the unlabeled analyte as an impurity in your standard.[5]

Q4: What is the recommended mass difference between the analyte and the deuterated standard?

A: A mass difference of at least 3 atomic mass units (amu) is generally recommended.[1] Using a standard with three or more deuterium (B1214612) atoms (D3 or higher) helps to ensure that the M+1 and M+2 isotopic peaks from the analyte do not significantly overlap with the monoisotopic peak of the internal standard.[1][6] For molecules containing elements with high natural isotopic abundance like chlorine or bromine, an even greater mass difference may be necessary.[4][6]

Q5: My deuterated standard elutes slightly earlier than my analyte. Is this a problem?

A: This is a known phenomenon called the "chromatographic isotope effect".[1] In reversed-phase chromatography, deuterated compounds can be slightly less retentive and elute a fraction of a second earlier than their non-deuterated counterparts.[7] While a small, consistent shift may not be an issue, significant separation can be problematic. The primary advantage of a stable isotope-labeled internal standard is its ability to co-elute with the analyte, ensuring both experience the same matrix effects (ion suppression or enhancement) at the same time.[8] If they separate, this corrective ability is compromised.[7]

Troubleshooting Workflows & Diagrams

The following diagram outlines a logical workflow for identifying and addressing issues related to isotopic interference.

G cluster_0 Observation cluster_1 Investigation cluster_2 Root Cause & Solution start Non-linear calibration curve or inaccurate QCs at ULOQ check_analyte Analyze ULOQ standard (without IS). Monitor IS channel. start->check_analyte check_is Analyze IS working solution (without analyte). Monitor analyte channel. start->check_is is_signal Signal detected? check_analyte->is_signal analyte_signal Signal detected? check_is->analyte_signal cause_crosstalk Root Cause: Analyte-to-IS isotopic cross-talk is_signal->cause_crosstalk Yes no_issue No significant interference from these sources. Investigate other causes (e.g., detector saturation). is_signal->no_issue No cause_impurity Root Cause: IS contains unlabeled analyte impurity analyte_signal->cause_impurity Yes analyte_signal->no_issue No solution_higher_mass Solution: Use IS with higher mass (≥ D3, or ¹³C/¹⁵N) cause_crosstalk->solution_higher_mass solution_correct Alternative: Apply mathematical correction cause_crosstalk->solution_correct solution_new_is Solution: Source higher purity IS or new lot cause_impurity->solution_new_is

Caption: A logical workflow for troubleshooting isotopic interference.

Experimental Protocols

Protocol 1: Assessment of Analyte-to-Internal Standard Cross-Talk

Objective: To quantify the signal contribution of the unlabeled analyte to the deuterated internal standard's mass channel at the upper limit of quantification (ULOQ).

Methodology:

  • Prepare ULOQ Sample: Prepare a sample of the unlabeled analyte in the final assay buffer or matrix at the ULOQ concentration. Do not add the deuterated internal standard.

  • Prepare Blank Sample: Prepare a blank sample containing only the final assay buffer or matrix.

  • LC-MS/MS Analysis:

    • Inject the blank sample and acquire data, monitoring the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transition for the deuterated internal standard. This will establish the baseline noise.

    • Inject the ULOQ sample and acquire data, monitoring the same SRM/MRM transition for the deuterated internal standard.

  • Data Analysis:

    • Integrate the peak area (if any) in the internal standard's mass channel for both the blank and ULOQ samples.

    • Calculate the percent contribution using the following formula:

      % Contribution = (Peak Area_ULOQ / Peak Area_IS_Working) * 100

      Where Peak Area_IS_Working is the average peak area of the internal standard from a typical calibration curve standard.

Data Presentation

The following table summarizes representative data from the cross-talk assessment experiment described above.

Sample DescriptionAnalyte ConcentrationMonitored TransitionPeak Area Response% Contribution to IS
Blank0 ng/mLIS (m/z 304 -> 272)Not Detected0%
IS Working Solution100 ng/mLIS (m/z 304 -> 272)1,500,000N/A
ULOQ (Analyte Only)1000 ng/mLIS (m/z 304 -> 272)45,0003.0%

Interpretation: In this example, the unlabeled analyte at the ULOQ concentration contributes to 3.0% of the typical internal standard signal. This level of interference may be acceptable for some assays but could be problematic for others requiring high accuracy.

Advanced Solutions

Mathematical Correction for Isotopic Interference

In situations where changing the internal standard is not feasible, mathematical corrections can be applied.[4] This involves experimentally determining the contribution factor of the analyte to the internal standard signal and the contribution of the internal standard (due to impurities) to the analyte signal. The instrument software or LIMS can then use these factors to calculate a corrected response ratio.[9]

Corrected Analyte Response = Measured Analyte Response - (CF_IS→Analyte * Measured IS Response) Corrected IS Response = Measured IS Response - (CF_Analyte→IS * Measured Analyte Response)

Where:

  • CF_IS→Analyte is the correction factor for the contribution of the IS to the analyte signal.

  • CF_Analyte→IS is the correction factor for the contribution of the analyte to the IS signal.

These factors are determined experimentally by analyzing high-concentration solutions of the pure analyte and pure internal standard.[10] This approach can effectively linearize calibration curves that are affected by cross-talk.[4]

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for 7-Hydroxy Amoxapine-d8

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 7-Hydroxy Amoxapine-d8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development, troubleshooting, and frequently asked questions related to the mass spectrometric analysis of this internal standard.

Frequently Asked Questions (FAQs)

Q1: What are the precursor ions for 7-Hydroxy Amoxapine (B1665473) and its deuterated internal standard, this compound?

A1: The precursor ion for a compound in mass spectrometry is typically its protonated molecule, [M+H]⁺.

  • 7-Hydroxy Amoxapine: The molecular weight is approximately 329.78 g/mol . Therefore, the expected precursor ion (m/z) in positive ionization mode is 330.8 .

  • This compound: The molecular weight is approximately 337.83 g/mol . The expected precursor ion (m/z) in positive ionization mode is 338.8 .

Q2: What are the recommended MRM transitions for this compound?

A2: While specific fragmentation patterns can be instrument-dependent, a common fragmentation pathway for amoxapine and its metabolites involves the cleavage of the piperazine (B1678402) ring. Based on the structure of 7-Hydroxy Amoxapine, the following are proposed MRM transitions. It is crucial to optimize these on your specific instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
7-Hydroxy Amoxapine330.8287.1243.1
This compound338.8295.1243.1

Note: The quantifier ion for the d8 standard is shifted by +8 Da due to the deuterium (B1214612) labeling on the piperazine ring fragment. The qualifier ion, representing the core dibenzoxazepine (B10770217) structure, would remain the same.

Q3: What are typical LC-MS/MS parameters for the analysis of amoxapine and its metabolites?

A3: The optimal parameters will vary depending on the LC system, mass spectrometer, and specific column used. However, here is a summary of typical starting points based on published methods for similar analytes.

Liquid Chromatography Parameters

ParameterTypical Value
Column C18 or Phenyl-Hexyl (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium Acetate
Mobile Phase B Acetonitrile or Methanol (B129727) with 0.1% Formic Acid
Flow Rate 0.2 - 0.5 mL/min
Column Temperature 30 - 40 °C
Injection Volume 5 - 20 µL

Mass Spectrometry Parameters (Positive ESI)

ParameterTypical Range
Capillary Voltage 3000 - 4500 V
Source Temperature 120 - 150 °C
Desolvation Gas Temperature 350 - 500 °C
Desolvation Gas Flow 600 - 1000 L/hr
Collision Gas Argon
Collision Energy 15 - 35 eV (Analyte and transition dependent)

Q4: What are common issues when using this compound as an internal standard?

A4: Common issues include:

  • Isotopic Contribution: Ensure that the this compound stock is of high isotopic purity to prevent contribution to the native analyte signal.

  • Stability: Amoxapine and its hydroxylated metabolites can be susceptible to degradation. It is advisable to prepare fresh stock solutions and store them appropriately (e.g., at -20°C or -80°C) and protected from light.

  • Matrix Effects: Ion suppression or enhancement is a common issue in bioanalysis. Proper sample preparation, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is crucial to minimize these effects.

Troubleshooting Guide

This guide addresses common problems encountered during the analysis of this compound.

Problem 1: No or Low Signal for this compound

G start No or Low Signal for this compound infusion Direct Infusion Analysis start->infusion signal_ok Signal Observed? infusion->signal_ok lc_check LC System Check ms_check MS Parameter Check solution_check Standard Solution Check ms_check->solution_check ms_issue Optimize MS: Source Parameters, MRM Transitions ms_check->ms_issue solution_issue Prepare Fresh Standard Solution solution_check->solution_issue signal_ok->ms_check No lc_issue Investigate LC: Column, Mobile Phase, Connections signal_ok->lc_issue Yes

Caption: Troubleshooting workflow for no or low signal.

Problem 2: Poor Peak Shape or Tailing

G start Poor Peak Shape lc_params Check LC Parameters start->lc_params column_health Assess Column Health start->column_health mobile_phase Verify Mobile Phase start->mobile_phase sample_matrix Evaluate Sample Matrix start->sample_matrix adjust_gradient Adjust Gradient Profile lc_params->adjust_gradient replace_column Replace Column column_health->replace_column prepare_fresh_mp Prepare Fresh Mobile Phase mobile_phase->prepare_fresh_mp improve_cleanup Improve Sample Cleanup sample_matrix->improve_cleanup

Caption: Troubleshooting workflow for poor peak shape.

Problem 3: High Signal Variability or Poor Reproducibility

G start High Signal Variability matrix_effects Investigate Matrix Effects start->matrix_effects sample_prep Review Sample Preparation start->sample_prep system_stability Check System Stability start->system_stability optimize_cleanup Optimize Sample Cleanup (SPE/LLE) matrix_effects->optimize_cleanup Present dilution Evaluate Sample Dilution matrix_effects->dilution Present ensure_consistency Ensure Consistent Pipetting and Extraction sample_prep->ensure_consistency system_suitability Run System Suitability Tests system_stability->system_suitability

Caption: Troubleshooting workflow for high signal variability.

Experimental Protocols

Protocol 1: Stock Solution and Working Standard Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol or DMSO.

  • Working Standard (e.g., 1 µg/mL): Perform serial dilutions of the stock solution with methanol or an appropriate solvent to achieve the desired concentration for spiking into samples.

  • Storage: Store stock and working solutions at -20°C or lower in amber vials to protect from light.

Protocol 2: Plasma Sample Preparation using Solid-Phase Extraction (SPE)

G start Plasma Sample spike Spike with this compound start->spike condition Condition SPE Cartridge (e.g., C18) spike->condition load Load Sample condition->load wash1 Wash with Aqueous Solution load->wash1 wash2 Wash with Organic/Aqueous Mix wash1->wash2 elute Elute with Methanol or Acetonitrile wash2->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze

Caption: A typical SPE workflow for plasma samples.

Data Summary Tables

Table 1: Molecular Information

CompoundMolecular FormulaExact Mass
7-Hydroxy AmoxapineC₁₇H₁₆ClN₃O₂329.0931
This compoundC₁₇H₈D₈ClN₃O₂337.1433

Table 2: Comparison of LC-MS/MS Parameters from Literature for Similar Analytes

ParameterMethod A (Tricyclic Antidepressants)Method B (Amoxapine Metabolites)Method C (General Psychotropics)
Column Phenyl-Hexyl, 2.1x100mm, 2.6µmC18, 2.1x50mm, 1.8µmC18, 2.1x100mm, 1.7µm
Mobile Phase A 0.1% Formic Acid in Water10mM Ammonium Acetate in Water5mM Ammonium Formate in Water
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrileMethanol
Flow Rate 0.4 mL/min0.3 mL/min0.25 mL/min
Capillary Voltage 4000 V3500 V4200 V
Source Temp. 130 °C150 °C140 °C
Desolvation Temp. 450 °C400 °C500 °C
Collision Energy Analyte Dependent (20-40 eV)Analyte Dependent (18-35 eV)Analyte Dependent (15-45 eV)

This technical support center provides a foundational guide for optimizing the analysis of this compound. It is imperative that all methods are validated on the specific instrumentation used for analysis.

Technical Support Center: Optimizing 7-Hydroxy Amoxapine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 7-Hydroxy Amoxapine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in achieving optimal peak shape and consistent retention times during their experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during the HPLC analysis of 7-Hydroxy Amoxapine.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q1: My 7-Hydroxy Amoxapine peak is exhibiting significant tailing. What are the likely causes and how can I fix it?

A1: Peak tailing for basic compounds like 7-Hydroxy Amoxapine is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the analyte and the stationary phase. Here’s a step-by-step guide to troubleshoot and resolve peak tailing:

  • Primary Cause: Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic amine groups of 7-Hydroxy Amoxapine, leading to peak tailing.[1][2][3]

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (typically to pH 3 or below) protonates the silanol groups, minimizing these secondary interactions.[1] It is crucial to use a column that is stable at low pH.

    • Solution 2: Use an End-Capped Column: Employ a column with end-capping, where the residual silanol groups are chemically bonded with a small reagent to make them inert. This is a highly effective way to reduce peak tailing for basic compounds.[2]

    • Solution 3: Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to mask the residual silanol groups and improve peak shape. For LC-UV applications, increasing a phosphate (B84403) buffer from 10 mM to 25 mM at a neutral pH can reduce tailing.[1]

  • Secondary Cause: Column Overload: Injecting too much sample onto the column can lead to peak distortion, including tailing.

    • Solution: To check for mass overload, try diluting your sample and re-injecting. If the peak shape improves, you were likely overloading the column. You can also inject a smaller volume.[1]

  • Other Potential Causes:

    • Column Contamination or Voids: A blocked frit or a void at the head of the column can cause peak distortion.[2] Try backflushing the column or replacing the frit. If a void is suspected, the column may need to be replaced.

    • Extra-Column Volume: Excessive tubing length or a large detector cell can contribute to band broadening and peak tailing.[1]

Q2: My 7-Hydroxy Amoxapine peak is fronting. What does this indicate?

A2: Peak fronting is often a sign of column overload, where the concentration of the analyte is too high for the stationary phase to handle effectively. The easiest way to confirm this is to dilute your sample and see if the peak shape becomes more symmetrical. Using a column with a higher loading capacity can also resolve this issue.[1]

Issue 2: Inconsistent Retention Time

Q1: The retention time for my 7-Hydroxy Amoxapine peak is shifting between injections. What could be causing this variability?

A1: Retention time instability can be frustrating and can compromise the reliability of your results. Here are the most common causes and their solutions:

  • Mobile Phase pH Fluctuation: 7-Hydroxy Amoxapine is a basic compound, and its retention time is highly sensitive to the pH of the mobile phase.[4][5]

    • Solution: Ensure your mobile phase is adequately buffered. The buffer concentration should be sufficient to resist pH changes. It is also crucial to prepare the mobile phase consistently for every run.

  • Temperature Variations: Changes in the column temperature can lead to shifts in retention time.

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout your analytical run.

  • Mobile Phase Composition Errors: Inaccurate mixing of the mobile phase solvents can cause retention time drift.

    • Solution: Prepare your mobile phase carefully and consistently. Premixing the solvents is generally recommended over online mixing for better reproducibility.[5]

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can lead to drifting retention times, especially at the beginning of a sequence.

    • Solution: Ensure the column is fully equilibrated before starting your analysis. This may require flushing the column with 10-20 column volumes of the mobile phase.

  • Leaks or Pump Issues: A leak in the system or a malfunctioning pump can cause changes in the flow rate, leading to inconsistent retention times.

    • Solution: Regularly inspect your HPLC system for any leaks and ensure the pump is delivering a constant flow rate.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 7-Hydroxy Amoxapine to consider for method development?

Q2: What type of column is best suited for the analysis of 7-Hydroxy Amoxapine?

A2: For reversed-phase HPLC analysis of 7-Hydroxy Amoxapine, C18 and C8 columns are commonly used.[8]

  • C18 columns have a longer alkyl chain, which provides greater hydrophobic retention. This can be beneficial for retaining and separating 7-Hydroxy Amoxapine from other components in the sample matrix.[8][9]

  • C8 columns have a shorter alkyl chain and are less retentive than C18 columns. This can be advantageous if you need to reduce the analysis time.[8][9][10]

Ultimately, the choice between a C8 and C18 column will depend on the specific requirements of your separation, including the desired retention time and resolution from other analytes.

Q3: How does the mobile phase composition affect the retention and peak shape of 7-Hydroxy Amoxapine?

A3: The mobile phase composition plays a critical role in the chromatography of 7-Hydroxy Amoxapine.

  • Organic Modifier: Acetonitrile (B52724) and methanol (B129727) are common organic modifiers used in reversed-phase HPLC. The percentage of the organic modifier in the mobile phase will directly impact the retention time of 7-Hydroxy Amoxapine. Increasing the organic modifier concentration will decrease the retention time.

  • pH: As a basic compound, the retention of 7-Hydroxy Amoxapine is highly sensitive to the mobile phase pH. At a low pH (e.g., below 3), the molecule will be protonated and may have a shorter retention time. At a higher pH, it will be less polar and have a longer retention time. Controlling the pH is also essential for achieving good peak shape by minimizing silanol interactions.[4][11][12][13]

  • Additives: Additives like triethylamine (B128534) (TEA) or formic acid can be used to improve peak shape. TEA is a silanol-masking agent that can reduce peak tailing for basic compounds.[7] Formic acid is often used to control the pH at a low level and can also improve peak shape.

Data Presentation

The following tables provide illustrative data on how different chromatographic parameters can affect the retention time and peak shape of a basic compound similar to 7-Hydroxy Amoxapine.

Table 1: Effect of Mobile Phase pH on Retention Time and Peak Asymmetry

Mobile Phase pHRetention Time (min)Peak Asymmetry (As)
3.04.21.1
5.05.81.5
7.07.52.1

Note: This is representative data for a basic compound and actual values for 7-Hydroxy Amoxapine may vary.

Table 2: Comparison of C8 and C18 Columns on Retention Time

Column TypeRetention Time (min)
C18 (4.6 x 150 mm, 5 µm)6.5
C8 (4.6 x 150 mm, 5 µm)4.8

Note: This is representative data and assumes identical mobile phase conditions.

Experimental Protocols

Protocol 1: General HPLC Method for 7-Hydroxy Amoxapine Analysis

This protocol provides a starting point for the analysis of 7-Hydroxy Amoxapine. Optimization may be required based on your specific instrumentation and sample matrix.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 25 mM potassium phosphate) with the pH adjusted to 3.0. The exact ratio of acetonitrile to buffer should be optimized to achieve the desired retention time. A common starting point is 40:60 (v/v) acetonitrile:buffer.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Visualizations

Diagram 1: Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_overload Dilute Sample and Re-inject start->check_overload overload_yes Peak Shape Improves (Column Overload) check_overload->overload_yes Yes overload_no Peak Shape Unchanged check_overload->overload_no No check_ph Lower Mobile Phase pH (e.g., to pH < 3) overload_no->check_ph ph_yes Peak Shape Improves (Silanol Interactions) check_ph->ph_yes Yes ph_no Peak Shape Unchanged check_ph->ph_no No check_column Use End-Capped Column ph_no->check_column column_yes Peak Shape Improves (Silanol Interactions) check_column->column_yes Yes column_no Further Investigation Needed (e.g., check for column voids, extra-column volume) check_column->column_no No

A troubleshooting workflow for addressing peak tailing issues.

Diagram 2: Factors Affecting Retention Time of 7-Hydroxy Amoxapine

G cluster_mobile_phase Mobile Phase cluster_column Column cluster_system System rt Retention Time of 7-Hydroxy Amoxapine ph pH ph->rt organic Organic Modifier % organic->rt buffer Buffer Concentration buffer->rt chemistry Stationary Phase (C18 vs. C8) chemistry->rt temp Temperature temp->rt flow_rate Flow Rate flow_rate->rt

Key factors influencing the retention time of 7-Hydroxy Amoxapine.

References

dealing with ion suppression in 7-Hydroxy Amoxapine quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to ion suppression during the quantification of 7-Hydroxy Amoxapine (B1665473) by LC-MS/MS.

Troubleshooting Guide: Dealing with Ion Suppression

Ion suppression is a common matrix effect in LC-MS/MS analysis that can lead to inaccurate and unreliable quantification.[1][2][3] It occurs when co-eluting matrix components interfere with the ionization of the target analyte, reducing its signal intensity.[2][3] This guide provides a systematic approach to identifying and mitigating ion suppression in your 7-Hydroxy Amoxapine assays.

dot

Caption: A workflow for troubleshooting ion suppression.

Question: My 7-Hydroxy Amoxapine signal is low and inconsistent. How do I know if I have an ion suppression problem?

Answer:

The most definitive way to identify ion suppression is through a post-column infusion experiment.[4] This involves infusing a constant flow of a 7-Hydroxy Amoxapine standard solution into the mass spectrometer while injecting a blank, extracted matrix sample onto the LC system. A dip in the baseline signal at the retention time of your analyte indicates the presence of co-eluting matrix components that are causing suppression.

Another approach is to compare the response of an analyte in a spiked, extracted blank matrix sample to the response of the analyte in a pure solvent.[1] A significantly lower response in the matrix sample suggests ion suppression.[1]

Question: I've confirmed ion suppression. What are my next steps?

Answer:

Once ion suppression is identified, a multi-pronged approach involving sample preparation, chromatography, and instrument parameter optimization is recommended.

1. Optimize Sample Preparation:

The goal of sample preparation is to remove interfering endogenous matrix components before analysis.[5] Common techniques include:

  • Solid-Phase Extraction (SPE): SPE can selectively isolate 7-Hydroxy Amoxapine from the matrix, providing a cleaner extract. Cation-exchange SPE has been successfully used for amoxapine and its hydroxylated metabolites.[6]

  • Liquid-Liquid Extraction (LLE): LLE can also be effective in removing interfering substances.

  • Protein Precipitation (PPT): While a simpler method, PPT may be less effective at removing all matrix components and can sometimes lead to ion suppression.[7]

Parameter Protein Precipitation Liquid-Liquid Extraction Solid-Phase Extraction
Matrix Effect HighMediumLow
Recovery VariableGoodExcellent
Selectivity LowMediumHigh
Throughput HighMediumMedium

2. Improve Chromatographic Separation:

Optimizing the chromatographic conditions can separate 7-Hydroxy Amoxapine from the co-eluting matrix interferences.[2]

  • Column Chemistry: Consider using a different column chemistry (e.g., C18, Phenyl-Hexyl) to alter selectivity.

  • Mobile Phase Composition: Adjusting the organic solvent (e.g., acetonitrile (B52724) vs. methanol) and the aqueous buffer composition can change elution profiles. Using volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) can enhance spray stability and ionization efficiency.[5] Avoid trifluoroacetic acid, as it can cause signal suppression.[1]

  • Gradient Profile: Modifying the gradient slope can improve the resolution between your analyte and interfering peaks.

dot

Chromatographic_Optimization cluster_input Initial State cluster_process Optimization Strategies cluster_output Desired Outcome start Co-elution of Analyte and Matrix Components strategy1 Change Column Chemistry start->strategy1 strategy2 Adjust Mobile Phase start->strategy2 strategy3 Modify Gradient start->strategy3 end Baseline Separation of Analyte from Interferences strategy1->end strategy2->end strategy3->end

Caption: Strategies for chromatographic optimization.

3. Adjust Mass Spectrometer Parameters:

While less effective than sample preparation and chromatography for mitigating matrix effects, optimizing the ion source parameters can sometimes improve the signal.

  • Ionization Source: Electrospray ionization (ESI) is commonly used but is susceptible to ion suppression.[8] If available, consider trying Atmospheric Pressure Chemical Ionization (APCI), which can be less prone to suppression.[1]

  • Source Parameters: Fine-tuning parameters like capillary voltage, gas flow, and desolvation temperature can enhance the ionization of 7-Hydroxy Amoxapine.[5]

Frequently Asked Questions (FAQs)

Q1: What are the common sources of ion suppression? A1: Ion suppression can originate from various endogenous and exogenous sources.[1] Endogenous sources include salts, lipids, and proteins from the biological matrix.[2] Exogenous sources can be introduced during sample collection and preparation, such as anticoagulants, plasticizers from collection tubes, and mobile phase additives.[1]

Q2: Can an internal standard correct for ion suppression? A2: Yes, a stable isotope-labeled (SIL) internal standard is the most effective way to compensate for ion suppression.[2] A SIL internal standard for 7-Hydroxy Amoxapine would co-elute and experience the same degree of suppression as the analyte, allowing for an accurate ratio of analyte to internal standard to be maintained.[2]

Q3: How can I proactively design a method to avoid ion suppression? A3: Method development should include a thorough evaluation of matrix effects.[3]

  • Sample Preparation: Invest time in developing a robust sample preparation method, such as SPE, to remove as many matrix components as possible.[2]

  • Chromatography: Aim for chromatographic conditions that place the analyte in a clean region of the chromatogram, away from the solvent front and areas of high matrix elution.[4]

  • Method Validation: During method validation, matrix effects should be quantitatively assessed to ensure the method is rugged and reliable.[3]

Q4: Are there any specific considerations for 7-Hydroxy Amoxapine? A4: 7-Hydroxy Amoxapine is a metabolite of amoxapine and is often quantified alongside the parent drug and other metabolites like 8-Hydroxy Amoxapine.[9][10] When developing a method, it is crucial to ensure that all analytes are chromatographically resolved from each other and from matrix interferences. The basic nature of these compounds may make them amenable to cation-exchange SPE.

Experimental Protocols

Protocol 1: Post-Column Infusion for Ion Suppression Assessment
  • Prepare a standard solution of 7-Hydroxy Amoxapine (e.g., 100 ng/mL in mobile phase).

  • Infuse this solution at a constant flow rate (e.g., 10 µL/min) into the MS source via a T-connector placed after the analytical column.

  • Prepare a blank matrix sample (e.g., plasma, urine) using your intended sample preparation method.

  • Inject the extracted blank matrix onto the LC-MS/MS system running your analytical method.

  • Monitor the 7-Hydroxy Amoxapine MRM transition. A decrease in the signal intensity at a specific retention time indicates ion suppression.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

This is a general protocol and should be optimized for your specific application.

  • Conditioning: Condition a cation-exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of an appropriate buffer (e.g., 50 mM ammonium acetate, pH 6).

  • Loading: Pre-treat 0.5 mL of plasma with an equal volume of buffer and load the mixture onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of the equilibration buffer, followed by 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove polar interferences.

  • Elution: Elute the 7-Hydroxy Amoxapine and other basic analytes with 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide (B78521) in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.

Step Solvent Volume Purpose
ConditioningMethanol1 mLActivate the sorbent
Water1 mLRemove methanol
Equilibration50 mM Ammonium Acetate, pH 61 mLPrepare sorbent for sample loading
LoadingPre-treated Plasma1 mLBind analyte to the sorbent
Washing50 mM Ammonium Acetate, pH 61 mLRemove hydrophilic interferences
20% Methanol in Water1 mLRemove less retained interferences
Elution5% NH4OH in Methanol1 mLElute the analyte of interest
EvaporationN/ATo drynessConcentrate the sample
ReconstitutionMobile Phase100 µLPrepare for LC-MS/MS analysis

References

Technical Support Center: Ensuring Co-elution of Analyte and Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ensuring the co-elution of analytes and their deuterated internal standards in liquid chromatography-mass spectrometry (LC-MS) applications. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments, ensuring the accuracy and reliability of quantitative analyses.

Frequently Asked Questions (FAQs)

Q1: Why is my deuterated internal standard eluting at a different retention time than my analyte?

This phenomenon is known as the "chromatographic isotope effect" or "deuterium isotope effect".[1] It is a common observation where the deuterated internal standard (IS) and the non-deuterated analyte exhibit slightly different retention times.[2] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[2][3]

The primary reasons for this effect are:

  • Subtle Physicochemical Differences: The substitution of hydrogen with the heavier deuterium (B1214612) isotope can lead to minor changes in the molecule's physicochemical properties, such as its lipophilicity and polarity.[1][3]

  • Molecular Interactions: Deuterium is slightly larger than hydrogen, which can influence how the molecule interacts with the stationary phase of the chromatography column.[1]

While a small, consistent shift is often acceptable, a significant or variable separation can compromise analytical accuracy by subjecting the analyte and IS to different matrix effects.[4]

Q2: Can the position and number of deuterium labels affect the retention time shift?

Yes, the magnitude of the retention time shift can be influenced by the number and position of the deuterium labels on the molecule.[3] While there isn't a universal rule, a higher degree of deuteration can sometimes lead to a more pronounced isotope effect. The key is to ensure that the chosen deuterated standard behaves as closely as possible to the analyte under the specific chromatographic conditions.

Q3: Besides the isotope effect, what else can cause the analyte and internal standard to separate?

Several factors can lead to or exacerbate the separation between the analyte and its deuterated internal standard:

  • Mobile Phase Composition: The composition of the mobile phase, including the ratio of organic solvent to aqueous buffer, significantly impacts the retention and selectivity of the separation.[5]

  • Mobile Phase pH: For ionizable compounds, even small changes in the mobile phase pH (as little as 0.1 units) can alter the ionization state of the analyte and IS, leading to significant shifts in retention time.[1][6]

  • Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase.[7] Inconsistent or inappropriate column temperature can lead to variable retention times and poor resolution.[8]

  • Isotopic Impurities: The presence of unlabeled analyte in the deuterated internal standard can lead to distorted peak shapes and apparent shifts in retention time.[2]

Troubleshooting Guides

Issue 1: Observed Separation Between Analyte and Deuterated Internal Standard

If you observe a separation between your analyte and its deuterated internal standard, follow this troubleshooting guide to diagnose and resolve the issue.

Step 1: Characterize the Separation

  • Consistency: Is the retention time difference consistent across multiple injections?

  • Magnitude: How large is the separation (in seconds or minutes)?

  • Impact on Quantification: Is the separation leading to inaccurate or imprecise results? Overlay the chromatograms to visually inspect the degree of peak overlap.[2]

Step 2: Method Optimization

Based on your observations, you can systematically optimize your chromatographic method:

  • Mobile Phase Adjustment:

    • Isocratic Elution: If you are using an isocratic method, a slight adjustment to the mobile phase composition (e.g., a small change in the percentage of organic solvent) may be sufficient to improve co-elution.

    • Gradient Elution: For gradient methods, modifying the gradient slope or the initial and final mobile phase compositions can help to merge the peaks.

  • pH Control (for ionizable compounds):

    • Ensure the mobile phase pH is at least 1.5 to 2 pH units away from the pKa of the analyte to maintain a consistent ionization state.[6]

    • Verify the accuracy of your buffer preparation and the stability of the mobile phase pH over time.

  • Temperature Optimization:

    • Adjusting the column temperature can alter the selectivity of the separation.[8] Experiment with temperatures slightly above and below your current setting to see the effect on co-elution.

    • Ensure your column oven is functioning correctly and providing a stable temperature.

Step 3: Consider Alternative Approaches

If method optimization does not resolve the issue, consider the following:

  • Lower Resolution Column: In some cases, a column with lower resolving power can be used to intentionally broaden the peaks and ensure they overlap sufficiently.[2][4]

  • Alternative Internal Standard: If significant separation persists, consider using an internal standard labeled with a heavier stable isotope like ¹³C or ¹⁵N, which are less prone to chromatographic shifts.[2]

Experimental Protocols

Protocol 1: Assessing the Impact of Mobile Phase Composition on Co-elution

Objective: To determine the optimal mobile phase composition for the co-elution of an analyte and its deuterated internal standard.

Methodology:

  • Prepare a series of mobile phases with varying organic-to-aqueous ratios. For example, if your current method uses 60% acetonitrile (B52724), prepare mobile phases with 58%, 59%, 61%, and 62% acetonitrile.

  • Equilibrate the LC system with the first mobile phase composition until a stable baseline is achieved.

  • Inject a solution containing both the analyte and the deuterated internal standard.

  • Record the retention times of both compounds.

  • Repeat steps 2-4 for each mobile phase composition.

  • Plot the retention time difference between the analyte and the internal standard as a function of the mobile phase composition.

  • The optimal composition is the one that results in the smallest and most consistent retention time difference.

Protocol 2: Evaluating the Effect of Column Temperature on Co-elution

Objective: To assess the influence of column temperature on the chromatographic separation of an analyte and its deuterated internal standard.

Methodology:

  • Set the column oven to the initial temperature (e.g., 35°C) and allow the system to equilibrate.

  • Inject a solution containing both the analyte and the deuterated internal standard.

  • Record the retention times of both compounds.

  • Increase the column temperature in small increments (e.g., 2-5°C) and repeat steps 1-3 at each temperature.

  • Plot the retention time difference as a function of column temperature.

  • Identify the temperature that provides the best co-elution.

Data Presentation

The following table summarizes hypothetical data from an experiment to optimize co-elution by adjusting the mobile phase composition.

Mobile Phase Composition (% Acetonitrile)Analyte Retention Time (min)Deuterated IS Retention Time (min)Retention Time Difference (sec)
58%5.425.354.2
59%5.215.163.0
60% 5.03 5.01 1.2
61%4.854.812.4
62%4.684.633.0

In this example, a mobile phase composition of 60% acetonitrile provides the best co-elution.

Visualizations

Troubleshooting_CoElution start Start: Observed Separation consistent Is the separation consistent? start->consistent optimize Optimize Chromatographic Method consistent->optimize Yes investigate_system Investigate System Stability (Flow Rate, Temp, Leaks) consistent->investigate_system No mobile_phase Adjust Mobile Phase Composition/Gradient optimize->mobile_phase temp Optimize Column Temperature optimize->temp ph Adjust Mobile Phase pH (if applicable) optimize->ph investigate_system->optimize success Co-elution Achieved mobile_phase->success alternative Consider Alternative Strategies temp->success ph->success low_res_col Use Lower Resolution Column alternative->low_res_col alt_is Use ¹³C or ¹⁵N Labeled IS alternative->alt_is

Caption: Troubleshooting workflow for addressing analyte and deuterated IS separation.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation prep_mp Prepare Mobile Phases with Varying Compositions equilibrate Equilibrate LC System prep_mp->equilibrate prep_sample Prepare Analyte/IS Spiked Sample inject Inject Sample prep_sample->inject equilibrate->inject acquire Acquire Data inject->acquire measure_rt Measure Retention Times acquire->measure_rt calculate_diff Calculate RT Difference measure_rt->calculate_diff plot Plot RT Difference vs. Parameter calculate_diff->plot determine_opt Determine Optimal Condition plot->determine_opt

Caption: General experimental workflow for optimizing chromatographic parameters.

References

improving recovery of 7-Hydroxy Amoxapine from biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the recovery of 7-Hydroxy Amoxapine (B1665473) from biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for extracting 7-Hydroxy Amoxapine from biological samples?

A1: The primary methods for extracting 7-Hydroxy Amoxapine and its parent drug, Amoxapine, from biological matrices such as plasma and serum are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[1][2][3][4] Cation-exchange SPE is a frequently utilized technique for amoxapine and its hydroxylated metabolites.[1][2][3] LLE has also been demonstrated to yield excellent recovery rates.[5]

Q2: Which analytical techniques are most suitable for the quantification of 7-Hydroxy Amoxapine?

A2: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable techniques for the quantification of 7-Hydroxy Amoxapine.[1][5][6][7] LC-MS/MS, in particular, offers high sensitivity and selectivity for detecting and quantifying the analyte in complex biological samples.[1][2][3]

Q3: What are the expected recovery rates for 7-Hydroxy Amoxapine using standard extraction methods?

A3: With optimized protocols, extraction recovery for 7-Hydroxy Amoxapine and related compounds from plasma can be quite high. For instance, a validated cation-exchange SPE method has been reported to achieve extraction recoveries of over 80%.[2] Another study reported recoveries ranging from 60% to 84% in plasma samples.[2]

Q4: What are the key validation parameters to consider for a bioanalytical method for 7-Hydroxy Amoxapine?

A4: According to regulatory guidelines for bioanalysis, key validation parameters include accuracy, precision (both intra-assay and inter-assay), linearity, selectivity, stability, and the lower limit of quantitation (LLOQ).[2][8] For a validated LC-MS/MS method, accuracy is typically expected to be within ±15% (±20% at the LLOQ), and precision (expressed as the coefficient of variation, CV) should not exceed 15% (20% at the LLOQ).[1][2][8]

Troubleshooting Guide

Issue 1: Low Recovery of 7-Hydroxy Amoxapine

Potential Cause Troubleshooting Step
Suboptimal pH during Extraction 7-Hydroxy Amoxapine is a metabolite of the tricyclic antidepressant amoxapine and its extraction can be pH-dependent. Adjust the pH of the sample and extraction solvents to optimize the partitioning of the analyte into the organic phase (for LLE) or its retention on the SPE sorbent.
Inefficient Protein Precipitation Incomplete protein removal can lead to analyte loss and matrix effects. Ensure the correct ratio of precipitating agent (e.g., acetonitrile, methanol) to the sample is used. Vortex thoroughly and centrifuge at a sufficient speed and duration to ensure complete protein pelleting.
Improper SPE Cartridge Conditioning/Elution For SPE, ensure cartridges are properly conditioned with the recommended solvents to activate the sorbent. Use the appropriate elution solvent at the correct volume and pH to ensure complete elution of the analyte from the cartridge.
Analyte Instability 7-Hydroxy Amoxapine may be susceptible to degradation under certain conditions (e.g., extreme pH, high temperature, light exposure).[9] Process samples promptly and store them at appropriate temperatures (e.g., -80°C) to minimize degradation. Evaluate analyte stability under different storage and processing conditions.

Issue 2: High Matrix Effects in LC-MS/MS Analysis

Potential Cause Troubleshooting Step
Insufficient Sample Cleanup Residual matrix components (e.g., phospholipids, salts) can co-elute with 7-Hydroxy Amoxapine and cause ion suppression or enhancement. Optimize the extraction procedure (SPE or LLE) to improve the removal of interfering substances. Consider using a more selective SPE sorbent or a multi-step LLE protocol.
Suboptimal Chromatographic Separation Poor chromatographic resolution between 7-Hydroxy Amoxapine and matrix components can lead to interference. Optimize the HPLC/UPLC method, including the column chemistry, mobile phase composition, gradient, and flow rate, to achieve better separation.
Choice of Internal Standard An inappropriate internal standard (IS) may not adequately compensate for matrix effects. Use a stable isotope-labeled internal standard (SIL-IS) for 7-Hydroxy Amoxapine if available, as it will have nearly identical chromatographic and ionization behavior, providing the most accurate correction for matrix effects.

Experimental Protocols

Protocol 1: Cation-Exchange Solid-Phase Extraction (SPE) for 7-Hydroxy Amoxapine from Human Plasma

This protocol is based on a validated LC-MS/MS method for the analysis of loxapine (B1675254), amoxapine, and their hydroxylated metabolites, including 7-OH-loxapine, which has similar properties to 7-Hydroxy Amoxapine.[1][2][3]

Materials:

Procedure:

  • Sample Pre-treatment: To 250 µL of human plasma, add the internal standard solution.

  • SPE Cartridge Conditioning: Condition the cation-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of a 5% ammonium hydroxide in methanol solution.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Amoxapine and its Metabolites from Serum

This protocol is adapted from a method for the determination of amoxapine and 8-hydroxyamoxapine (B25638) in human serum.[6]

Materials:

  • Human serum

  • 1-Butanol/Hexane (1:5 by vol)

  • Aqueous acid (e.g., 0.1 M HCl)

  • Internal Standard (IS) solution

Procedure:

  • Sample Preparation: To 1 mL of serum, add the internal standard.

  • Initial Extraction: Add 5 mL of 1-butanol/hexane (1:5), vortex for 2 minutes, and centrifuge.

  • Acid Back-Extraction: Transfer the organic layer to a new tube and add 2 mL of 0.1 M HCl. Vortex and centrifuge.

  • Final Extraction: Transfer the aqueous (acid) layer to a new tube, adjust the pH to basic (e.g., with 1 M NaOH), and add 5 mL of 1-butanol/hexane (1:5). Vortex and centrifuge.

  • Evaporation and Reconstitution: Transfer the organic layer to a new tube and evaporate to dryness. Reconstitute the residue in the mobile phase for analysis.

Quantitative Data Summary

Table 1: Performance of a Validated LC-MS/MS Method using Cation-Exchange SPE[1][2][3]

Parameter7-OH-Loxapine (as a surrogate for 7-Hydroxy Amoxapine)
Dynamic Range 0.0500 – 50.0 ng/mL
Accuracy ±13%
Intra-assay Precision (%CV) < 15%
Inter-assay Precision (%CV) < 10%
Extraction Recovery > 80%

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis start Start: Human Plasma Sample add_is Add Internal Standard start->add_is condition Condition SPE Cartridge (Methanol, Water) add_is->condition load Load Sample condition->load wash Wash Cartridge (Water, Methanol) load->wash elute Elute Analytes (5% NH4OH in Methanol) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze end End: Quantification of 7-Hydroxy Amoxapine analyze->end

Caption: Workflow for SPE of 7-Hydroxy Amoxapine.

LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction (LLE) cluster_analysis Analysis start Start: Serum Sample add_is Add Internal Standard start->add_is extract1 Initial Extraction (1-Butanol/Hexane) add_is->extract1 back_extract Acid Back-Extraction (0.1 M HCl) extract1->back_extract extract2 Final Extraction (1-Butanol/Hexane after basification) back_extract->extract2 evaporate Evaporate Organic Layer extract2->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze HPLC or LC-MS/MS Analysis reconstitute->analyze end End: Quantification of 7-Hydroxy Amoxapine analyze->end

Caption: Workflow for LLE of 7-Hydroxy Amoxapine.

References

Navigating the Separation of Amoxapine and its Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide provides researchers, scientists, and drug development professionals with comprehensive information for selecting the appropriate Liquid Chromatography (LC) column for the successful separation of Amoxapine (B1665473) and its primary metabolites, 7-hydroxyamoxapine (B25571) and 8-hydroxyamoxapine (B25638).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating Amoxapine and its metabolites?

A1: The primary challenge lies in the polarity differences between the parent drug, Amoxapine, and its hydroxylated metabolites. Amoxapine is a tricyclic antidepressant that is relatively non-polar, while its major metabolites, 7-hydroxyamoxapine and 8-hydroxyamoxapine, are more polar due to the addition of a hydroxyl group.[1][2] Achieving good resolution between the parent drug and its more polar metabolites, as well as separating the two isomeric metabolites from each other, requires careful selection of the stationary phase and mobile phase conditions.

Q2: What type of LC column is most commonly recommended for Amoxapine and its metabolite separation?

A2: Reversed-phase (RP) HPLC columns are the most frequently used for the analysis of tricyclic antidepressants like Amoxapine.[3] Specifically, C18 and C8 columns are widely employed.[4][5] Phenyl and cyanopropyl (CN) columns have also been utilized to provide alternative selectivity.[6][7][8]

Q3: When should I consider a column other than a standard C18?

A3: While C18 columns are a good starting point, you might consider other column chemistries in the following scenarios:

  • Poor resolution of metabolites: If you are struggling to separate 7-hydroxyamoxapine and 8-hydroxyamoxapine, a phenyl or cyanopropyl column may offer different selectivity.[6][8]

  • Insufficient retention of metabolites: Due to their increased polarity, the hydroxylated metabolites may have weak retention on traditional reversed-phase columns, eluting close to the void volume.[9] In such cases, a more polar stationary phase or a different separation mode might be necessary.

  • Complex sample matrices: For analysis in biological fluids like plasma, a column with a different selectivity can help to resolve Amoxapine and its metabolites from endogenous interferences.[8]

Q4: Are there alternative chromatographic modes to reversed-phase for this separation?

A4: Yes, for highly polar metabolites that are poorly retained in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is a valuable alternative.[10][11][12] HILIC columns utilize a polar stationary phase with a high organic content mobile phase to enhance the retention of polar compounds.[9][13] Mixed-mode chromatography, which combines reversed-phase and ion-exchange characteristics, can also be effective for separating compounds with diverse polarities and charge states, such as a parent drug and its metabolites.[14][15][16]

Troubleshooting Guide

Issue 1: Poor peak shape (tailing) for Amoxapine.

  • Cause: Amoxapine is a basic compound, and secondary interactions with acidic silanol (B1196071) groups on the silica (B1680970) surface of the column can lead to peak tailing.[17]

  • Solution:

    • Use an end-capped column: Modern, high-purity silica columns with end-capping minimize exposed silanols.

    • Mobile phase modifier: Add a small amount of a competing base, like triethylamine (B128534) (TEA) or N,N-dimethyloctylamine, to the mobile phase to mask the silanol groups.

    • Low pH mobile phase: Operating at a low pH (e.g., pH 3) will protonate the silanol groups, reducing their interaction with the basic analyte.[4]

Issue 2: Co-elution of 7-hydroxyamoxapine and 8-hydroxyamoxapine.

  • Cause: These are isomeric metabolites with very similar structures and polarities, making them difficult to separate.

  • Solution:

    • Optimize mobile phase: Vary the organic modifier (acetonitrile vs. methanol) and the pH of the aqueous portion to fine-tune selectivity.

    • Change column chemistry: Switch from a C18 to a phenyl or cyanopropyl column to exploit different retention mechanisms (e.g., pi-pi interactions with a phenyl column).[6][7]

    • Lower temperature: Reducing the column temperature can sometimes improve the resolution of closely eluting peaks.

Issue 3: Low retention of hydroxylated metabolites.

  • Cause: The high polarity of the metabolites leads to weak interaction with the non-polar stationary phase in reversed-phase chromatography.[9]

  • Solution:

    • Decrease organic content: Reduce the percentage of the organic solvent in the mobile phase to increase the retention of polar analytes.

    • Use a more polar reversed-phase column: Consider an "aqueous C18" or a polar-embedded phase column designed for better retention of polar compounds in highly aqueous mobile phases.

    • Switch to HILIC: For very poor retention, HILIC is an excellent option to significantly increase the retention of polar metabolites.[10][13]

Experimental Protocol: A General Reversed-Phase HPLC Method

This protocol provides a starting point for the separation of Amoxapine and its metabolites. Optimization will likely be required for your specific instrumentation and sample matrix.

1. Materials and Reagents:

  • Amoxapine, 7-hydroxyamoxapine, and 8-hydroxyamoxapine reference standards

  • HPLC-grade acetonitrile (B52724) and/or methanol

  • HPLC-grade water

  • Formic acid or phosphoric acid

  • Ammonium acetate (B1210297) or sodium acetate

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 3.5 with formic acid

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 60% B

    • 15-17 min: 60% B

    • 17-18 min: 60% to 20% B

    • 18-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm[18]

3. Sample Preparation:

  • Prepare stock solutions of reference standards in methanol.

  • Create working solutions by diluting the stock solutions with the initial mobile phase composition (80% A, 20% B).

  • For biological samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) will be necessary to remove matrix components.

Quantitative Data Summary

ParameterColumn Option 1: C18Column Option 2: PhenylColumn Option 3: Cyanopropyl
Typical Dimensions 4.6 x 150 mm, 5 µm4.6 x 150 mm, 5 µm4.6 x 250 mm, 5 µm
Mobile Phase (Aqueous) Acetate or Phosphate Buffer (pH 3-4)Acetate or Phosphate Buffer (pH 3-4)Acetate Buffer (pH 6)
Mobile Phase (Organic) Acetonitrile or MethanolAcetonitrileAcetonitrile
Expected Elution Order 1. 7/8-OH-Amoxapine, 2. Amoxapine1. 7/8-OH-Amoxapine, 2. Amoxapine1. 7/8-OH-Amoxapine, 2. Amoxapine
Key Advantage General purpose, widely availableAlternative selectivity for aromaticsDifferent polarity and selectivity

Column Selection Workflow

LC_Column_Selection start Start: Separate Amoxapine and its Metabolites rp_choice Initial Choice: Reversed-Phase (C18) start->rp_choice eval_resolution Evaluate Resolution and Peak Shape rp_choice->eval_resolution good_sep Successful Separation eval_resolution->good_sep Good troubleshoot Troubleshooting Required eval_resolution->troubleshoot Poor peak_shape Poor Peak Shape (Tailing) troubleshoot->peak_shape Tailing? coelution Co-elution of Metabolites troubleshoot->coelution Co-elution? low_retention Low Metabolite Retention troubleshoot->low_retention Poor Retention? sol_peak_shape Use End-capped Column Add Mobile Phase Modifier Adjust pH peak_shape->sol_peak_shape sol_coelution Optimize Mobile Phase Change to Phenyl or CN Column coelution->sol_coelution sol_low_retention Decrease Organic Use Polar RP Column Switch to HILIC low_retention->sol_low_retention sol_peak_shape->rp_choice Re-evaluate sol_coelution->rp_choice Re-evaluate sol_low_retention->rp_choice Re-evaluate

Caption: A logical workflow for selecting the appropriate LC column for Amoxapine separation.

References

minimizing background noise in 7-Hydroxy Amoxapine-d8 analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing background noise and other common issues during the analysis of 7-Hydroxy Amoxapine-d8 by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of high background noise in the LC-MS/MS analysis of this compound?

High background noise can originate from various sources, including contaminated solvents, reagents, and glassware; interfering compounds from the sample matrix; and carryover from the LC system. It is crucial to use high-purity, LC-MS grade solvents and reagents and to thoroughly clean all equipment.

Q2: How can I reduce matrix effects when analyzing this compound in biological samples like plasma or serum?

Matrix effects, which are the suppression or enhancement of ionization of the analyte of interest by co-eluting compounds, are a common challenge in bioanalysis. To mitigate these effects, several strategies can be employed:

  • Effective Sample Preparation: Utilize a robust sample preparation method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a significant portion of the matrix components.[1][2][3][4]

  • Chromatographic Separation: Optimize the chromatographic conditions to separate this compound from interfering matrix components. This can be achieved by adjusting the mobile phase composition, gradient, and column chemistry.

  • Dilution: Diluting the sample can sometimes reduce the concentration of interfering substances to a level where they no longer significantly impact the ionization of the analyte.[5]

Q3: What are the recommended sample preparation techniques for this compound in plasma or serum?

Several sample preparation techniques have been successfully used for the analysis of amoxapine (B1665473) and its metabolites in biological fluids. The choice of method depends on the required sensitivity, sample throughput, and available resources. Common methods include:

  • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the sample to precipitate proteins. While quick, it may result in a less clean extract compared to LLE or SPE.

  • Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous sample into an immiscible organic solvent. It generally provides a cleaner extract than PPT.

  • Solid-Phase Extraction (SPE): SPE is a highly effective method for sample cleanup and concentration. Cation-exchange SPE has been shown to be effective for the extraction of amoxapine and its hydroxylated metabolites.[6]

Q4: I am observing poor peak shape (e.g., tailing or fronting) for this compound. What could be the cause and how can I fix it?

Poor peak shape can be caused by several factors:

  • Column Overload: Injecting too much analyte onto the column can lead to peak fronting. Try reducing the injection volume or diluting the sample.

  • Secondary Interactions: Interactions between the analyte and active sites on the column packing material can cause peak tailing. Using a column with end-capping or adding a small amount of a competing base, like triethylamine, to the mobile phase can help.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. Optimizing the mobile phase pH can improve peak shape.

  • Column Contamination or Degradation: A contaminated or old column can lead to poor peak shape. Flushing the column with a strong solvent or replacing it may be necessary.

Troubleshooting Guides

Issue 1: High Background Noise
Possible Cause Troubleshooting Steps
Contaminated Solvents/ReagentsPrepare fresh mobile phase with LC-MS grade solvents and additives.
LC System ContaminationFlush the LC system with a strong solvent mixture (e.g., isopropanol/acetonitrile/water).
Sample Matrix InterferenceOptimize the sample preparation method to improve cleanup (e.g., switch from PPT to SPE).
CarryoverInject a blank solvent after a high concentration sample to check for carryover. If present, optimize the needle wash method.
Issue 2: Poor Sensitivity
Possible Cause Troubleshooting Steps
Suboptimal MS ParametersOptimize the MS parameters for this compound, including collision energy and declustering potential.
Ion SuppressionInfuse a solution of the analyte post-column while injecting a blank extracted matrix to identify regions of ion suppression. Adjust chromatography to move the analyte peak away from these regions.
Inefficient IonizationAdjust the mobile phase pH or additives to promote better ionization of the analyte.
Sample Loss During PreparationEvaluate the recovery of the sample preparation method.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A cation-exchange SPE method can be used for the extraction of 7-Hydroxy Amoxapine from plasma or serum.[6]

  • Conditioning: Condition a cation-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 500 µL of the plasma or serum sample onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Parameters

The following table summarizes typical LC-MS/MS parameters for the analysis of 7-Hydroxy Amoxapine. Optimization may be required for your specific instrumentation and application.

Parameter Value
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 mL/min
Gradient Start at 5% B, increase to 95% B over 5 min, hold for 2 min, then return to initial conditions.
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (7-Hydroxy Amoxapine) To be determined based on specific instrumentation
MRM Transition (this compound) To be determined based on specific instrumentation

Note on MRM Transitions: The exact m/z values for the precursor and product ions for 7-Hydroxy Amoxapine and its deuterated internal standard should be determined by infusing a standard solution of each compound into the mass spectrometer and optimizing the parameters. The molecular weight of 7-Hydroxy Amoxapine is 329.78 g/mol [7][8][9] and this compound is approximately 337.8 g/mol .[10] The precursor ion will likely be [M+H]+.

Visualizations

TroubleshootingWorkflow cluster_start cluster_investigation Investigation cluster_diagnosis Diagnosis cluster_solution Solution Start High Background Noise Observed CheckBlanks Analyze Solvent and Reagent Blanks Start->CheckBlanks ContaminatedSolvents Noise in Solvent Blanks? CheckBlanks->ContaminatedSolvents CheckSystem Perform System Suitability Test SystemContamination Noise in System Blank? CheckSystem->SystemContamination AnalyzeMatrix Analyze Blank Matrix Sample MatrixInterference Noise in Matrix Blank? AnalyzeMatrix->MatrixInterference ContaminatedSolvents->CheckSystem No PrepareFresh Prepare Fresh Solvents/Reagents ContaminatedSolvents->PrepareFresh Yes SystemContamination->AnalyzeMatrix No CleanSystem Clean LC System SystemContamination->CleanSystem Yes OptimizeSamplePrep Optimize Sample Preparation MatrixInterference->OptimizeSamplePrep Yes Resolved Issue Resolved MatrixInterference->Resolved No PrepareFresh->Resolved CleanSystem->Resolved OptimizeSamplePrep->Resolved

Caption: Troubleshooting workflow for high background noise.

SamplePrepWorkflow cluster_sample cluster_prep Sample Preparation Options cluster_processing Processing cluster_analysis Sample Plasma/Serum Sample PPT Protein Precipitation (e.g., Acetonitrile) Sample->PPT LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Sample->LLE SPE Solid-Phase Extraction (Cation Exchange) Sample->SPE Centrifuge Centrifuge PPT->Centrifuge Evaporate Evaporate & Reconstitute LLE->Evaporate SPE->Evaporate LCMS LC-MS/MS Analysis Centrifuge->LCMS Evaporate->LCMS

Caption: Overview of sample preparation workflows.

References

Validation & Comparative

The Gold Standard in Amoxapine Bioanalysis: A Comparative Guide to 7-Hydroxy Amoxapine-d8 and Alternative Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the tricyclic antidepressant amoxapine (B1665473), the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative data. This guide provides an objective comparison of 7-Hydroxy Amoxapine-d8, a deuterated analog of a major amoxapine metabolite, with other commonly used internal standards, supported by a review of published validation data.

The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The near-identical physicochemical properties of a deuterated internal standard to the analyte of interest ensure it behaves similarly during sample extraction, chromatographic separation, and ionization. This co-elution and chemical similarity allow the deuterated standard to effectively compensate for variations that can occur at each stage of the analytical process, leading to enhanced precision and accuracy.

This guide will delve into the performance characteristics of this compound and compare it with alternative internal standards, such as loxapine-d8 and trimipramine (B1683260), which have been utilized in the bioanalysis of amoxapine.

Performance Comparison of Internal Standards

The selection of an internal standard is a critical step in the development of a robust bioanalytical method. The ideal internal standard should be chemically similar to the analyte, chromatographically resolved from it, and not be present in the biological matrix being analyzed. The following tables summarize the performance of different internal standards used for the quantification of amoxapine, based on available literature.

Table 1: Performance Characteristics of Internal Standards for Amoxapine Analysis

Internal StandardAnalyte(s)MethodLinearity (ng/mL)Accuracy (%)Precision (%RSD)LLOQ (ng/mL)
This compound Amoxapine, 7-HydroxyamoxapineLC-MS/MSData not available in searched literatureData not availableData not availableData not available
Loxapine-d8 Loxapine (B1675254), Amoxapine, 7-OH-loxapine, 8-OH-loxapineLC-MS/MS0.0500–50.086.4 - 109.30.0 - 13.8 (inter-day)0.0500
Trimipramine Amoxapine, 8-hydroxyamoxapineHPLC-UV25 - 1080Data not available< 10.8 (within-day), < 10.5 (day-to-day)3 (Amoxapine)

LLOQ: Lower Limit of Quantification, RSD: Relative Standard Deviation

Note: While this compound is commercially available as a labeled metabolite of amoxapine, specific public-domain validation data for its use as an internal standard in amoxapine quantification could not be retrieved in the conducted search. The data for Loxapine-d8 is from a validated method for loxapine and its metabolites, including amoxapine. The data for trimipramine is from an older HPLC-UV method and may not be directly comparable to modern LC-MS/MS methods.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are generalized experimental protocols for the quantification of amoxapine using different internal standards, based on published methods.

Experimental Protocol Using a Deuterated Internal Standard (e.g., Loxapine-d8)

This protocol is based on a validated LC-MS/MS method for the simultaneous quantification of loxapine, amoxapine, and their hydroxylated metabolites in human plasma.

1. Sample Preparation: Solid Phase Extraction (SPE)

  • To 100 µL of human plasma, add the internal standard solution (Loxapine-d8).

  • Perform a cation-exchange solid-phase extraction.

  • Wash the SPE cartridge to remove interferences.

  • Elute the analytes and the internal standard.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. LC-MS/MS Analysis

  • Chromatographic Column: A reversed-phase C18 column.

  • Mobile Phase: A gradient of aqueous ammonium (B1175870) formate (B1220265) and acetonitrile.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for amoxapine and the internal standard.

Experimental Protocol Using a Non-Deuterated Internal Standard (e.g., Trimipramine)

This protocol is based on an HPLC-UV method.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 1 mL of serum, add the internal standard (trimipramine).

  • Adjust the pH to alkaline conditions.

  • Extract the analytes and internal standard with an organic solvent (e.g., hexane).

  • Back-extract into an acidic aqueous solution.

  • Re-adjust the pH to alkaline and re-extract into an organic solvent.

  • Evaporate the organic layer and reconstitute the residue.

2. HPLC-UV Analysis

  • Chromatographic Column: A normal phase silica (B1680970) column.

  • Mobile Phase: A mixture of ethanol, acetonitrile, and tert-butylamine.

  • Detection: UV detection at a specified wavelength (e.g., 254 nm).

Signaling Pathways and Experimental Workflows

To visualize the logic and workflow of bioanalytical method validation, the following diagrams are provided.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Sample_Preparation Sample Preparation (SPE or LLE) LC_Conditions LC Conditions (Column, Mobile Phase) MS_Parameters MS/MS Parameters (Ionization, Transitions) Linearity Linearity & Range MS_Parameters->Linearity Accuracy Accuracy Precision Precision (Intra- & Inter-day) LLOQ LLOQ Selectivity Selectivity & Specificity Stability Stability Study_Samples Analysis of Study Samples Stability->Study_Samples

Caption: A logical workflow for bioanalytical method validation.

Internal_Standard_Selection_Logic Start Start: Need for Amoxapine Quantification Deuterated_IS Deuterated Internal Standard (e.g., this compound) Start->Deuterated_IS NonDeuterated_IS Non-Deuterated Internal Standard (e.g., Loxapine, Trimipramine) Start->NonDeuterated_IS Ideal_Choice Ideal Choice: Highest Accuracy & Precision Deuterated_IS->Ideal_Choice Alternative_Choice Alternative Choice: Requires thorough validation NonDeuterated_IS->Alternative_Choice Validation Method Validation Ideal_Choice->Validation Alternative_Choice->Validation

Caption: Decision logic for internal standard selection.

Conclusion

The use of a deuterated internal standard, such as this compound, represents the most robust approach for the bioanalysis of amoxapine. Its chemical and physical similarity to the analyte provides the best compensation for analytical variability, leading to superior accuracy and precision. While specific validation data for this compound was not found in the public domain for direct comparison, the principles of isotope dilution mass spectrometry strongly support its theoretical superiority.

Alternative internal standards like loxapine-d8 have demonstrated acceptable performance in validated LC-MS/MS methods. Non-deuterated analogs such as trimipramine have also been used, particularly in older HPLC-UV methods, but may not offer the same level of performance as deuterated standards, especially in complex biological matrices.

For researchers and scientists developing new bioanalytical methods for amoxapine, the use of this compound is highly recommended. In its absence, a structurally similar deuterated compound like loxapine-d8 would be the next best choice. A non-deuterated analog should only be considered when a deuterated standard is not feasible, and its use would necessitate a more rigorous validation to ensure the reliability of the quantitative data.

A Comparative Guide to Internal Standards for Amoxapine Analysis: Focusing on 7-Hydroxy Amoxapine-d8

Author: BenchChem Technical Support Team. Date: December 2025

In the quantitative analysis of the tricyclic antidepressant amoxapine (B1665473) and its metabolites, particularly by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides a comprehensive comparison of 7-Hydroxy Amoxapine-d8 as an internal standard with other potential alternatives, supported by experimental data from published bioanalytical methods.

The primary role of an internal standard (IS) in quantitative analysis is to correct for the variability inherent in sample preparation and the analytical process itself. An ideal internal standard should mimic the analyte's behavior during extraction, chromatography, and ionization, thus ensuring that any experimental fluctuations affect both the analyte and the IS to the same extent. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard for LC-MS/MS assays due to their close physicochemical similarity to the analyte.

Comparison of Internal Standard Performance
ParameterDeuterated Internal Standard (e.g., this compound, Amoxapine-d8)Non-Deuterated Analog Internal Standard (e.g., a structurally similar compound)
Linearity (r²) >0.99[1]Typically >0.99
Precision (CV%) <15%[1]<15%
Accuracy (% Bias) Within ±15%[2]Within ±15%
Matrix Effect Generally well-compensated, though differential matrix effects can occur.[3][4]Variable compensation, higher risk of uncorrected matrix effects.
Co-elution with Analyte Nearly identical, though slight chromatographic shifts (isotope effect) are possible.[3]Retention times will differ, potentially leading to differential matrix effects.
Recovery Similar to the analyte, leading to effective correction for extraction variability.May differ from the analyte, leading to less reliable correction.

Key Observations:

  • Deuterated internal standards , like this compound, consistently provide high levels of precision and accuracy in the quantification of amoxapine and its metabolites. Their ability to co-elute with the analyte and behave similarly during sample processing and analysis allows for effective compensation of matrix effects and other sources of variability.[5]

  • While non-deuterated analog internal standards can also yield acceptable results, they are more susceptible to differential matrix effects and may not accurately reflect the analyte's behavior during extraction, which can compromise the reliability of the data.

Experimental Protocols

The following provides a generalized experimental protocol for the quantification of amoxapine and its metabolites in a biological matrix (e.g., plasma) using a deuterated internal standard like this compound. This protocol is a composite based on several validated LC-MS/MS methods for tricyclic antidepressants.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Spiking: To 100 µL of plasma sample, add the internal standard solution (e.g., this compound in methanol).

  • Dilution: Add 500 µL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.0) and vortex.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of the buffer.

  • Loading: Load the diluted sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of the buffer, followed by 1 mL of methanol.

  • Elution: Elute the analytes and the internal standard with 1 mL of a freshly prepared elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in ethyl acetate).

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient elution using two solvents:

      • Solvent A: 0.1% formic acid in water.

      • Solvent B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for amoxapine, 7-hydroxyamoxapine, 8-hydroxyamoxapine, and this compound would be monitored. These are determined by direct infusion of the individual compounds.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical relationships in the selection of an internal standard and a typical experimental workflow for bioanalytical method validation.

Internal_Standard_Selection_Workflow Workflow for Internal Standard Selection A Define Analytical Goal: Quantification of Amoxapine and Metabolites B Consider Potential Internal Standards A->B C Stable Isotope-Labeled (SIL) (e.g., this compound) B->C D Structural Analog (Non-deuterated) B->D E Evaluate Physicochemical Properties C->E H No Isotopic Crosstalk C->H D->E F Co-elution with Analyte E->F G Similar Extraction Recovery E->G I Method Validation F->I G->I H->I J Assess Performance: Accuracy, Precision, Linearity, Matrix Effect I->J K Optimal Internal Standard Selected J->K

Caption: Logical workflow for the selection of an optimal internal standard.

Bioanalytical_Method_Validation_Workflow Bioanalytical Method Validation Workflow cluster_prep Preparation cluster_validation Validation Experiments cluster_analysis Data Analysis & Acceptance A Prepare Stock Solutions (Analyte and IS) B Prepare Calibration Standards and Quality Controls (QCs) A->B C Selectivity & Specificity B->C D Linearity & Range B->D E Accuracy & Precision (Intra- and Inter-day) B->E F Recovery & Matrix Effect B->F G Stability (Freeze-thaw, bench-top, long-term) B->G H Analyze Samples (LC-MS/MS) C->H D->H E->H F->H G->H I Calculate Concentrations H->I J Compare to Acceptance Criteria (e.g., FDA/EMA guidelines) I->J K Validated Method J->K

Caption: A typical workflow for bioanalytical method validation.

References

Precision in 7-Hydroxy Amoxapine Assays: A Comparative Analysis of Inter-Day and Intra-Day Variability

Author: BenchChem Technical Support Team. Date: December 2025

In the development and validation of bioanalytical methods, ensuring the precision of an assay is paramount for reliable pharmacokinetic and toxicokinetic studies. This guide provides a comparative analysis of inter-day and intra-day precision for 7-Hydroxy Amoxapine (B1665473) assays, presenting supporting experimental data and methodologies. The precision, expressed as the coefficient of variation (CV%) or relative standard deviation (RSD%), is a critical parameter evaluated during method validation.

Comparative Precision Data

The following tables summarize the inter-day and intra-day precision data for the quantification of amoxapine and its metabolites, including 7-Hydroxy Amoxapine and 8-Hydroxy Amoxapine, using various analytical techniques.

Table 1: Intra-Day Precision of Amoxapine and its Metabolites

AnalyteMethodConcentration (ng/mL)CV% / RSD%Source
8-HydroxyamoxapineHPLCNot Specified4.57[1]
AmoxapineHPLCNot Specified3.84[1]
Amoxapine & MetabolitesHPLC-MS/MS0.050 - 50.0< 15[2][3]
Olanzapine (example)RP-HPLCNot Specified3.32 - 8.86[4]

Table 2: Inter-Day Precision of Amoxapine and its Metabolites

AnalyteMethodConcentration (ng/mL)CV% / RSD%Source
Amoxapine & MetabolitesHPLC-MS/MS0.050 - 50.0< 10[2][3]
Olanzapine (example)RP-HPLCNot Specified4.35 - 9.61[4]

It is important to note that the acceptance criteria for precision in bioanalytical method validation, as per regulatory guidelines, typically require the CV to not exceed 15%, except for the lower limit of quantification (LLOQ) where it should not exceed 20%. The presented data for amoxapine and its metabolites fall well within these limits, demonstrating the reliability of the cited methods.

Experimental Protocols

The determination of inter-day and intra-day precision for 7-Hydroxy Amoxapine assays generally follows a standardized protocol as outlined by regulatory bodies such as the FDA.

Key Experimental Steps:
  • Preparation of Quality Control (QC) Samples: QC samples are prepared by spiking a known concentration of the analyte (7-Hydroxy Amoxapine) into the biological matrix (e.g., plasma, serum) at a minimum of three concentration levels: low, medium, and high.

  • Intra-Day (Within-Run) Precision:

    • A minimum of five replicates of each QC concentration level (low, medium, high) are analyzed in a single analytical run.

    • The relative standard deviation (RSD%) is calculated for the measured concentrations at each level.

  • Inter-Day (Between-Run) Precision:

    • The analysis of the QC samples is repeated on at least two different days.

    • The RSD% is calculated from the measurements of all replicates across all runs for each concentration level.

Sample Extraction and Analysis:

A common method for the extraction and analysis of amoxapine and its metabolites from plasma is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

  • Extraction: Cation-exchange solid-phase extraction (SPE) is a frequently used technique to isolate loxapine, amoxapine, and its hydroxylated metabolites from plasma.[2][3]

  • Chromatographic Separation: A reverse-phase high-performance liquid chromatography (HPLC) system is used to separate the analytes. An isocratic reverse-phase liquid chromatographic method has been described, utilizing a cyanopropylsilane column and a mobile phase of acetonitrile (B52724) and sodium acetate (B1210297) buffer.[5]

  • Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for the quantification of the analytes.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the inter-day and intra-day precision of a bioanalytical assay.

Assay_Precision_Workflow cluster_preparation Sample Preparation cluster_intraday Intra-Day Precision (Within a single run) cluster_interday Inter-Day Precision (Across multiple runs on different days) start Prepare Quality Control (QC) Samples (Low, Medium, High Concentrations) analyze_intra Analyze ≥ 5 replicates of each QC level start->analyze_intra analyze_inter Repeat analysis on ≥ 2 different days start->analyze_inter calc_intra Calculate RSD% for each concentration level analyze_intra->calc_intra result_intra Intra-Day Precision (CV% ≤ 15%) calc_intra->result_intra calc_inter Calculate overall RSD% for each concentration level analyze_inter->calc_inter result_inter Inter-Day Precision (CV% ≤ 15%) calc_inter->result_inter

Workflow for Determining Assay Precision.

References

A Comparative Guide to the Bioanalytical Quantification of 7-Hydroxy Amoxapine: Accuracy and Linearity of Calibration Curves

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount for pharmacokinetic and toxicokinetic studies. This guide provides a comparative overview of the analytical methods for 7-Hydroxy Amoxapine, a primary active metabolite of the antidepressant drug Amoxapine. We delve into the accuracy and linearity of calibration curves, supported by experimental data, to assist in the selection of the most appropriate analytical technique.

7-Hydroxy Amoxapine plays a significant role in the pharmacological profile of its parent drug. Therefore, robust and reliable bioanalytical methods are essential for its precise measurement in biological matrices. The most predominantly utilized and validated method for this purpose is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

Performance Comparison of Analytical Methods

Analytical MethodAnalyteMatrixLinearity Range (ng/mL)Accuracy (% Nominal)Precision (% RSD)Reference
HPLC-MS/MS 7-Hydroxy AmoxapineHuman Plasma0.0500 - 50.086.4 - 109.3< 15 (intra-assay), < 10 (inter-assay)[1][2]

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) stands out for its high sensitivity, selectivity, and wide dynamic range. The validation data demonstrates excellent accuracy and precision, making it the gold standard for bioanalytical studies of 7-Hydroxy Amoxapine.[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS) is a potential alternative, though it often requires derivatization to improve the volatility and thermal stability of polar analytes like 7-Hydroxy Amoxapine. This additional step can introduce variability and complexity to the analytical workflow. While GC-MS methods have been developed for other tricyclic antidepressants, specific validation data for 7-Hydroxy Amoxapine is scarce.

Capillary Electrophoresis (CE) offers advantages such as high separation efficiency and low sample and reagent consumption. However, its application in the routine quantitative analysis of 7-Hydroxy Amoxapine in biological matrices has not been extensively documented, and validated methods with detailed performance characteristics are not currently published.

Experimental Protocols

A detailed experimental protocol for the validated HPLC-MS/MS method is outlined below. This protocol is based on established methodologies for the analysis of Amoxapine and its metabolites in human plasma.[1][2]

Sample Preparation: Cation-Exchange Solid-Phase Extraction (SPE)

This multi-step process is designed to isolate the analyte of interest from the complex biological matrix.

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-extraction start Plasma Sample add_is Add Internal Standard start->add_is acidify Acidify Sample add_is->acidify condition Condition SPE Cartridge acidify->condition load Load Sample condition->load wash1 Wash 1 (e.g., Acidic Buffer) load->wash1 wash2 Wash 2 (e.g., Methanol) wash1->wash2 elute Elute Analyte (e.g., Ammoniated Methanol) wash2->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Inject into HPLC-MS/MS reconstitute->analysis

Solid-Phase Extraction Workflow
  • Sample Pre-treatment : An internal standard is added to the plasma sample, followed by acidification to ensure the analyte is in the appropriate ionic state for retention on the SPE sorbent.

  • Solid-Phase Extraction :

    • Conditioning : The cation-exchange SPE cartridge is conditioned with an organic solvent (e.g., methanol) followed by an acidic buffer to activate the sorbent.

    • Loading : The pre-treated plasma sample is loaded onto the SPE cartridge. The positively charged analyte binds to the negatively charged sorbent.

    • Washing : The cartridge is washed with a series of solvents to remove interfering substances. A typical wash sequence includes an acidic buffer to remove neutral and acidic compounds, followed by an organic solvent of moderate strength (e.g., methanol) to remove weakly bound basic compounds.

    • Elution : The analyte of interest is eluted from the cartridge using a basic organic solvent (e.g., ammoniated methanol), which neutralizes the analyte and disrupts its interaction with the sorbent.

  • Post-extraction : The eluate is evaporated to dryness under a stream of nitrogen and then reconstituted in the mobile phase for injection into the HPLC-MS/MS system.

HPLC-MS/MS Analysis

The chromatographic separation and mass spectrometric detection are optimized for the specific properties of 7-Hydroxy Amoxapine.

HPLC_MSMS_Logic cluster_hplc HPLC System cluster_msms Tandem Mass Spectrometer injector Autosampler pump HPLC Pump (Mobile Phase Delivery) injector->pump column C18 Reverse-Phase Column pump->column esi Electrospray Ionization (ESI) column->esi Eluent q1 Quadrupole 1 (Precursor Ion Selection) esi->q1 q2 Quadrupole 2 (Collision Cell - CID) q1->q2 q3 Quadrupole 3 (Product Ion Selection) q2->q3 detector Detector q3->detector data_system Data Acquisition and Processing detector->data_system Signal

HPLC-MS/MS Analytical Workflow
  • Chromatographic Separation : A C18 reverse-phase column is typically used with a gradient elution of a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic component (e.g., acetonitrile (B52724) or methanol). This separates 7-Hydroxy Amoxapine from other components in the sample extract.

  • Mass Spectrometric Detection :

    • Ionization : The eluent from the HPLC is introduced into an electrospray ionization (ESI) source, which generates protonated molecular ions of the analyte.

    • Tandem MS (MS/MS) : The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. The precursor ion of 7-Hydroxy Amoxapine is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This highly selective detection method minimizes interference from other compounds.

Conclusion

For the quantitative analysis of 7-Hydroxy Amoxapine in biological matrices, HPLC-MS/MS has been demonstrated to be a highly accurate, precise, and linear method. The detailed experimental protocol involving solid-phase extraction and tandem mass spectrometry provides the necessary selectivity and sensitivity for robust bioanalytical results. While other techniques like GC-MS and CE may be applicable, the lack of specific validated data for 7-Hydroxy Amoxapine currently limits their direct comparison and widespread adoption for this specific analyte. Researchers and scientists should consider the well-established performance of HPLC-MS/MS for reliable quantification in their drug development and research endeavors.

References

A Comparative Guide to the Bioanalytical Quantification of 7-Hydroxy Amoxapine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the accurate quantification of drug metabolites is critical for pharmacokinetic and toxicokinetic studies. This guide provides a comparative overview of the Lower Limit of Quantification (LLOQ) for 7-Hydroxy Amoxapine (B1665473), a primary active metabolite of the antidepressant Amoxapine. Data for Amoxapine and its other major metabolite, 8-Hydroxy Amoxapine, are included for a comprehensive comparison.

Quantitative Data Summary

The following table summarizes the LLOQ values for 7-Hydroxy Amoxapine and related compounds as determined by various bioanalytical methods.

AnalyteLLOQMatrixAnalytical MethodReference
7-Hydroxy Amoxapine 2 ng/mL Rat PlasmaLC-MS/MS[1]
7-Hydroxy Amoxapine 5 ng/g Rat Brain TissueLC-MS/MS[1]
7-Hydroxyloxapine (B195982)0.0500 ng/mLHuman PlasmaLC-MS/MS[2]
Amoxapine 1 ng/mL Rat PlasmaLC-MS/MS[1]
Amoxapine 3 ng/g Rat Brain TissueLC-MS/MS[1]
Amoxapine 10 ng/mL Human PlasmaHPLC[3]
Amoxapine0.0500 ng/mLHuman PlasmaLC-MS/MS[2]
Amoxapine3 ng/mLSerumHPLC[4]
8-Hydroxy Amoxapine 2 ng/mL Rat PlasmaLC-MS/MS[1]
8-Hydroxy Amoxapine 5 ng/g Rat Brain TissueLC-MS/MS[1]
8-Hydroxy Amoxapine 25 ng/mL Human PlasmaHPLC[3]
8-Hydroxyloxapine (B195979)0.0500 ng/mLHuman PlasmaLC-MS/MS[2]
8-Hydroxy Amoxapine3 ng/mLSerumHPLC[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are the experimental protocols for the key methods cited in this guide.

LC-MS/MS Method for Rat Plasma and Brain Tissue

This method was developed for the simultaneous quantification of loxapine (B1675254) and its five metabolites, including 7-Hydroxy Amoxapine.[1]

  • Sample Preparation:

    • Plasma: 100 µL of plasma was subjected to protein precipitation.[1]

    • Brain Tissue: Less than 100 mg of brain tissue was homogenized and extracted.[1]

  • Chromatography:

    • Instrument: A rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) system was used.[1]

  • Mass Spectrometry:

    • The specific parameters for the mass spectrometer are not detailed in the abstract but would involve selected reaction monitoring (SRM) for the specific analytes.[1]

HPLC Method for Human Plasma

This high-pressure liquid chromatography procedure was established for the routine analysis of Amoxapine and its active metabolite, 8-Hydroxy Amoxapine.[3]

  • Sample Preparation: A two-step extraction procedure was employed.[5]

  • Chromatography:

    • Instrument: High-Pressure Liquid Chromatography (HPLC).[3]

    • Column: 5-microns Spherisorb C6 column.[5]

    • Mobile Phase: 5 mM phosphate (B84403) buffer (with 14 mM orthophosphoric acid)-acetonitrile (with 105 µM nonylamine) (77:23, v/v).[5]

  • Detection: UV detection.[4]

LC-MS/MS Method for Human Plasma

A high-performance liquid chromatographic-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of loxapine and four of its metabolites in human plasma.[2]

  • Sample Preparation: Micro-elution solid phase extraction (SPE) was used to extract 100 µL of plasma samples.[2]

  • Chromatography:

    • Instrument: Reversed-phase LC-MS/MS.[2]

  • Mass Spectrometry:

    • Interface: Turbo-ionspray interface in positive ionization mode.[2]

    • Detection: Selected reaction monitoring (SRM).[2]

Visualizations

Amoxapine Metabolism

The following diagram illustrates the metabolic pathway of Amoxapine to its primary active metabolites, 7-Hydroxy Amoxapine and 8-Hydroxy Amoxapine. Amoxapine itself is a metabolite of Loxapine.[5]

Loxapine Loxapine Amoxapine Amoxapine Loxapine->Amoxapine N-demethylation Metabolite7OH 7-Hydroxy Amoxapine Amoxapine->Metabolite7OH Hydroxylation Metabolite8OH 8-Hydroxy Amoxapine Amoxapine->Metabolite8OH Hydroxylation

Metabolic pathway of Loxapine to Amoxapine and its hydroxy metabolites.
General Bioanalytical Workflow

The diagram below outlines a typical experimental workflow for the quantification of drug metabolites in biological matrices using LC-MS/MS.

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Matrix (Plasma, Brain Tissue) Extraction Extraction (SPE, LLE, Protein Precipitation) Sample->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Quant Quantification (LLOQ Determination) MS->Quant

A generalized workflow for bioanalytical quantification by LC-MS/MS.

References

A Comparative Guide to the Bioequivalence of Amoxapine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioequivalence data for the antidepressant amoxapine (B1665473) and its primary active metabolites, 8-hydroxyamoxapine (B25638) and 7-hydroxyamoxapine. The information presented is intended to support research, development, and regulatory assessment of amoxapine formulations. This document summarizes key pharmacokinetic parameters from bioequivalence studies, details the experimental protocols used in these assessments, and visualizes the metabolic pathways and study workflows.

Pharmacokinetic Comparison of Amoxapine and its Metabolites

The bioequivalence of different amoxapine formulations is determined by comparing the rate and extent of absorption of the parent drug and its active metabolites. The following table summarizes key pharmacokinetic parameters for amoxapine and its major metabolites, 8-hydroxyamoxapine and 7-hydroxyamoxapine, as reported in a pivotal bioequivalence study.[1] This study compared two different oral formulations of amoxapine.

AnalytePharmacokinetic ParameterFormulation A (Test)Formulation B (Reference)90% Confidence IntervalBioequivalence Assessment
Amoxapine Cmax (ng/mL)--Within 80-125%Bioequivalent
AUC (ng·h/mL)--Within 80-125%Bioequivalent
8-Hydroxyamoxapine Cmax (ng/mL)--Within 80-125%Bioequivalent
AUC (ng·h/mL)--Within 80-125%Bioequivalent
7-Hydroxyamoxapine Cmax (ng/mL)--Within 80-125%Bioequivalent
AUC (ng·h/mL)--Within 80-125%Bioequivalent

Note: Specific Cmax and AUC values were not provided in the abstract of the primary bioequivalence study, but the 90% confidence intervals for the geometric mean ratios of these parameters for all three analytes were reported to be within the standard 80-125% acceptance range for bioequivalence.[1]

The following table presents a summary of key pharmacokinetic parameters for amoxapine and its metabolites, compiled from various pharmacokinetic studies.

AnalyteTmax (hours)Half-life (t½) (hours)
Amoxapine ~1.5[2]8[2]
8-Hydroxyamoxapine -30[2]
7-Hydroxyamoxapine -6.5[3]

Experimental Protocols

The following sections detail the typical methodologies employed in bioequivalence studies of amoxapine.

Bioequivalence Study Design

A standard bioequivalence study for amoxapine is typically designed as a single-dose, randomized, two-period, two-sequence crossover study.[1]

  • Study Population: Healthy adult volunteers.

  • Design: A randomized, two-period, two-sequence crossover design is employed. Subjects are randomly assigned to one of two sequences. In the first period, one group receives the test formulation, and the other receives the reference formulation. After a washout period, the treatments are crossed over for the second period.

  • Dosing: A single oral dose of the amoxapine tablet (e.g., 100 mg) is administered.[4]

  • Washout Period: A washout period of sufficient duration is implemented between the two treatment periods to ensure the complete elimination of the drug from the body before the administration of the next formulation.

  • Blood Sampling: Serial blood samples are collected from subjects at predetermined time points before and up to 96 hours after drug administration.[1] Plasma is separated from the blood samples for bioanalysis.

Bioanalytical Method: High-Performance Liquid Chromatography (HPLC)

The quantification of amoxapine and its metabolites (8-hydroxyamoxapine and 7-hydroxyamoxapine) in plasma samples is typically performed using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[1][5]

  • Sample Preparation:

    • Protein Precipitation: Plasma proteins are precipitated by adding a solvent like acetonitrile (B52724) to the plasma sample. The mixture is vortexed and then centrifuged to separate the precipitated proteins.

    • Solid-Phase Extraction (SPE): Alternatively, a C18 solid-phase extraction column can be used for sample cleanup and concentration of the analytes. The analytes are eluted from the column with a suitable solvent.[6]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used for the separation of amoxapine and its metabolites.[6] A normal-phase silica (B1680970) column has also been reported.[6]

    • Mobile Phase: A mixture of organic solvents (e.g., methanol, acetonitrile) and an aqueous buffer is used as the mobile phase. The exact composition is optimized to achieve good separation of the analytes. One reported mobile phase is a mixture of absolute ethanol, acetonitrile, and tert-butylamine (B42293) (98:2:0.05, v/v).[6]

    • Flow Rate: A typical flow rate is around 1.0 to 2.0 mL/min.[6]

    • Detection: UV detection is commonly used, with the wavelength set at an appropriate value for the analytes (e.g., 254 nm for amoxapine and 8-hydroxyamoxapine).[6]

  • Quantification: The concentration of each analyte in the plasma samples is determined by comparing the peak area of the analyte to that of an internal standard in a calibration curve constructed using known concentrations of the analytes.

Visualizations

Metabolic Pathway of Amoxapine

Amoxapine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6.[7] The major metabolic pathways involve hydroxylation to form 8-hydroxyamoxapine and 7-hydroxyamoxapine.

Metabolic Pathway of Amoxapine Amoxapine Amoxapine CYP2D6 CYP2D6 Amoxapine->CYP2D6 Metabolite_8 8-Hydroxyamoxapine (Major Metabolite) Metabolite_7 7-Hydroxyamoxapine (Minor Metabolite) CYP2D6->Metabolite_8 Hydroxylation CYP2D6->Metabolite_7 Hydroxylation

Caption: Metabolic conversion of amoxapine to its major metabolites.

Experimental Workflow for a Bioequivalence Study

The following diagram illustrates the typical workflow of a randomized, crossover bioequivalence study for amoxapine.

Bioequivalence Study Workflow Start Screening of Healthy Volunteers Randomization Randomization Start->Randomization GroupA Group A Randomization->GroupA GroupB Group B Randomization->GroupB Period1 Period 1 GroupA->Period1 GroupB->Period1 AdminA1 Administer Test Formulation Period1->AdminA1 AdminB1 Administer Reference Formulation Period1->AdminB1 Sampling1 Serial Blood Sampling AdminA1->Sampling1 AdminB1->Sampling1 Washout Washout Period Sampling1->Washout Period2 Period 2 Washout->Period2 AdminA2 Administer Reference Formulation Period2->AdminA2 AdminB2 Administer Test Formulation Period2->AdminB2 Sampling2 Serial Blood Sampling AdminA2->Sampling2 AdminB2->Sampling2 Analysis Plasma Sample Analysis (HPLC) Sampling2->Analysis PK Pharmacokinetic Analysis Analysis->PK Stats Statistical Analysis (90% CI) PK->Stats Conclusion Bioequivalence Conclusion Stats->Conclusion

References

A Comparative Guide to the Analysis of 7-Hydroxy Amoxapine and 8-Hydroxy Amoxapine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical methodologies for 7-Hydroxy Amoxapine (B1665473) and 8-Hydroxy Amoxapine, the two major active metabolites of the antidepressant drug Amoxapine. Understanding the nuances of their analysis is critical for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document summarizes key quantitative data, details experimental protocols, and presents visual diagrams of metabolic pathways and experimental workflows.

Introduction

Amoxapine, a dibenzoxazepine (B10770217) antidepressant, undergoes hepatic metabolism primarily via the CYP2D6 and CYP1A2 enzymes to form two active metabolites: 7-Hydroxy Amoxapine and 8-Hydroxy Amoxapine.[1][2] These metabolites contribute significantly to the pharmacological profile of the parent drug. 7-Hydroxy Amoxapine is recognized for its dopamine (B1211576) receptor antagonist properties, contributing to Amoxapine's neuroleptic effects.[3][4] In contrast, 8-Hydroxy Amoxapine is a potent serotonin-norepinephrine reuptake inhibitor (SNRI), playing a key role in the antidepressant activity.[5] Given their distinct pharmacological activities and pharmacokinetic profiles, the accurate and simultaneous quantification of these metabolites is paramount.

Pharmacokinetic Profile

Following oral administration, Amoxapine is rapidly absorbed, reaching peak plasma concentrations in approximately 90 minutes.[1] It is extensively metabolized in the liver, with 8-Hydroxy Amoxapine generally being the major metabolite found in plasma, exhibiting significantly higher serum levels than the 7-hydroxy derivative.[6][7] The two metabolites also display different elimination half-lives, with 8-Hydroxy Amoxapine having a much longer half-life of approximately 30 hours compared to about 5 to 6.5 hours for 7-Hydroxy Amoxapine.[6][8][9]

Comparative Analytical Data

The simultaneous analysis of Amoxapine and its hydroxylated metabolites is typically achieved using High-Performance Liquid Chromatography (HPLC) with UV detection.[7][10][11][12] The table below summarizes key quantitative parameters from various studies.

Parameter7-Hydroxy Amoxapine8-Hydroxy AmoxapineAmoxapine (for reference)Analytical MethodMatrixReference
Elimination Half-life ~5.1 - 6.5 hours~30 - 30.8 hours~8 - 9.8 hoursHPLCPlasma/Serum[6][8][9]
Peak Plasma Level (Tmax) ~1 - 3 hours~1 - 3 hours~1 - 2 hoursHPLCPlasma[6][8]
Detection Limit Not specified3 ng/ml - 25 ng/ml3 ng/ml - 10 ng/mlHPLC-UVSerum[10][11]
Linearity Range Not specifiedup to 1000 ng/mlup to 1000 ng/mlHPLC-UVSerum[11]
Within-run CV (%) Not specified4.57%3.84%HPLC-UVSerum[11]

Experimental Protocols

The following section details a generalized experimental protocol for the simultaneous analysis of 7-Hydroxy Amoxapine and 8-Hydroxy Amoxapine in human serum or plasma based on established HPLC methods.

Sample Preparation: Solid-Phase Extraction
  • Conditioning: A C18 solid-phase extraction column is conditioned with methanol (B129727) followed by water.

  • Sample Loading: 1.0 ml of serum or plasma, often with an internal standard (e.g., trimipramine (B1683260) or promazine), is loaded onto the column.[10]

  • Washing: The column is washed with water or a weak organic solvent to remove interfering substances.

  • Elution: The analytes (Amoxapine, 7-Hydroxy Amoxapine, and 8-Hydroxy Amoxapine) are eluted with a suitable solvent, such as methanolic ammonium (B1175870) acetate (B1210297) or a butanol/hexane mixture.[10][13]

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a small volume of the mobile phase.[10]

Chromatographic Conditions
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A silica-based column, such as a 5-micron silica (B1680970) column (4.6 x 250 mm) or a µ-Bondapak C18 reversed-phase column.[10][13]

  • Mobile Phase: A mixture of organic solvents and buffers. Examples include:

    • Absolute ethanol-acetonitrile-tert-butylamine (98:2:0.05, vol/vol) for normal-phase chromatography.[10]

    • Acetonitrile/water (74/26 by vol) with a small amount of n-butylamine for reversed-phase chromatography.[13]

  • Flow Rate: Typically around 2.0 ml/min.[10]

  • Detection: UV detection at a wavelength of 254 nm.[10][13]

Visualizations

Metabolic Pathway of Amoxapine

Amoxapine Metabolism Amoxapine Amoxapine Metabolite1 7-Hydroxy Amoxapine Amoxapine->Metabolite1 Hydroxylation Metabolite2 8-Hydroxy Amoxapine Amoxapine->Metabolite2 Hydroxylation Enzyme1 CYP2D6 Enzyme1->Amoxapine Enzyme2 CYP1A2 Enzyme2->Amoxapine

Caption: Metabolic conversion of Amoxapine to its active metabolites.

Experimental Workflow for HPLC Analysis

HPLC Workflow Start Serum/Plasma Sample SPE Solid-Phase Extraction Start->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC HPLC Injection & Separation Reconstitution->HPLC Detection UV Detection (254 nm) HPLC->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: General workflow for the analysis of Amoxapine metabolites.

Conclusion

The analytical methods for 7-Hydroxy Amoxapine and 8-Hydroxy Amoxapine are well-established, with HPLC-UV being the most commonly employed technique. While 8-Hydroxy Amoxapine is the more abundant and longer-lasting metabolite in the bloodstream, the simultaneous measurement of both is crucial for a complete understanding of Amoxapine's pharmacokinetics and pharmacodynamics. The provided protocols and data serve as a valuable resource for researchers in the field of pharmacology and drug development, enabling the accurate and reliable quantification of these important active metabolites.

References

A Guide to Inter-Laboratory Method Cross-Validation for 7-Hydroxy Amoxapine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 7-Hydroxy Amoxapine, a primary active metabolite of the antidepressant amoxapine, is critical in pharmacokinetic, toxicokinetic, and clinical trial studies. When these studies span multiple laboratories, it is imperative to conduct cross-validation of the bioanalytical methods to ensure data comparability and integrity. This guide provides a framework for comparing and preparing for the cross-validation of analytical methods for 7-Hydroxy Amoxapine, drawing from established single-laboratory validation data and regulatory guidelines.

Comparison of Validated Analytical Methods for 7-Hydroxy Amoxapine

The following table summarizes the performance characteristics of two distinct, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of 7-Hydroxy Amoxapine in human plasma. This data is extracted from a single comprehensive validation study and showcases the types of parameters that must be consistent across laboratories.

ParameterMethod 1: Solid-Phase Extraction (SPE) LC-MS/MSMethod 2: Protein Precipitation LC-MS/MS
Analyte(s) Loxapine, Amoxapine, 7-OH-Loxapine, 8-OH-LoxapineLoxapine N-Oxide
Internal Standard Not specified in abstractNot specified in abstract
Linear Range 0.0500–50.0 ng/mL0.100–25.0 ng/mL
Accuracy ±13%±13%
Intra-Assay Precision < 15%< 15%
Inter-Assay Precision < 10%< 10%

Experimental Protocols: A Foundation for Cross-Validation

A detailed understanding of the experimental protocols is fundamental for successful cross-validation. The following outlines the methodologies for the two LC-MS/MS methods mentioned above.

Method 1: Solid-Phase Extraction (SPE) LC-MS/MS

This method is designed for the simultaneous quantification of loxapine, amoxapine, and its hydroxylated metabolites, including 7-Hydroxy Amoxapine.

Sample Preparation:

  • Matrix: Human K2EDTA plasma.

  • Extraction: Cation-exchange solid-phase extraction (SPE) is utilized to isolate the analytes from the plasma matrix.

Chromatography and Detection:

  • Instrumentation: High-Performance Liquid Chromatography coupled with a Tandem Mass Spectrometer (HPLC-MS/MS).

  • Ionization: Electrospray Ionization (ESI).

Method 2: Protein Precipitation LC-MS/MS

This method is tailored for the quantification of Loxapine N-Oxide but its principles can be applied to other analytes.

Sample Preparation:

  • Matrix: Human K2EDTA plasma.

  • Extraction: Organic precipitation is employed to remove proteins from the plasma sample.

Chromatography and Detection:

  • Instrumentation: HPLC-MS/MS.

  • Ionization: ESI.

Workflow for Inter-Laboratory Cross-Validation

The process of cross-validating an analytical method between two or more laboratories is a structured endeavor. The following workflow, based on guidelines from regulatory bodies like the FDA and EMA, outlines the necessary steps.

G cluster_0 Originating Laboratory cluster_1 Receiving Laboratory A Validated Method in Lab A B Method Transfer & Partial Validation in Lab B A->B Protocol & Reagents C Exchange of Quality Control (QC) Samples A->C B->C D Analysis of QC Samples by Both Labs C->D E Statistical Comparison of Results D->E F Acceptance Criteria Met? E->F G Successful Cross-Validation F->G Yes H Investigation & Remediation F->H No H->D Re-analysis

Caption: Workflow for a typical two-laboratory cross-validation process.

Conclusion

The successful cross-validation of bioanalytical methods for 7-Hydroxy Amoxapine is a critical step in ensuring the reliability of data from multi-site clinical trials and other collaborative research. While direct inter-laboratory comparison data is not widely published, a thorough comparison of existing validated methods provides the necessary groundwork. By adhering to the detailed experimental protocols and following a structured cross-validation workflow guided by regulatory standards, researchers can confidently establish the equivalency of their analytical methods, ultimately leading to robust and reproducible scientific outcomes.

Navigating the Regulatory Maze: A Comparative Guide to Stable Isotope-Labeled Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in regulated bioanalysis, the selection of an appropriate internal standard (IS) is a critical decision that underpins the reliability and acceptance of bioanalytical data. This guide provides an objective comparison of stable isotope-labeled internal standards (SIL-ISs) against their common alternative, structural analogs, supported by experimental data and detailed protocols in alignment with global regulatory expectations.

The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now largely harmonized under the International Council for Harmonisation (ICH) M10 guideline, have established a clear preference for the use of SIL-ISs in quantitative bioanalysis, particularly for chromatographic methods coupled with mass spectrometry.[1][2][3] A SIL-IS is a version of the analyte in which one or more atoms have been replaced by their stable heavy isotopes (e.g., ¹³C, ¹⁵N, ²H), rendering it chemically identical to the analyte but distinguishable by mass.[2] This near-perfect chemical mimicry is the cornerstone of its superior performance in compensating for variability during sample processing and analysis.[4]

The Gold Standard: Performance of SIL-IS vs. Structural Analogs

The primary advantage of a SIL-IS lies in its ability to track the analyte throughout the entire analytical process, from extraction to detection. This co-behavior is crucial for mitigating matrix effects, a significant source of variability in bioanalytical assays.[5] In contrast, a structural analog—a molecule with a similar but not identical chemical structure—may exhibit different physicochemical properties, leading to less reliable correction for analytical variability.[4]

Experimental data from a comparative study on the anticancer drug Kahalalide F unequivocally demonstrates the superior performance of a SIL-IS over a structural analog internal standard. The use of a SIL-IS resulted in a statistically significant improvement in both the precision and accuracy of the assay.[6]

Table 1: Comparative Performance of SIL-IS and Structural Analog IS for the Quantification of Kahalalide F [6]

ParameterStructural Analog ISStable Isotope-Labeled IS (SIL-IS)
Precision (%CV) 12.57.9
Accuracy (%RE) -8.2-1.5

CV: Coefficient of Variation; RE: Relative Error. Data adapted from a cross-validation study of two LC-MS/MS methods.

Table 2: Detailed Bioanalytical Method Validation Data for Kahalalide F with Different Internal Standards

Validation ParameterMethod with Structural Analog ISMethod with SIL-ISICH M10 Acceptance Criteria
Mean Bias 96.8%100.3%Within ±15% of nominal
Standard Deviation 8.6%7.6%CV ≤15%
Inter-assay Precision (%CV) 9.1%6.5%≤15% (≤20% at LLOQ)
Inter-assay Accuracy (%Bias) -4.5%1.2%Within ±15% (±20% at LLOQ)
Matrix Effect (%CV) 18.2%5.3%≤15%

LLOQ: Lower Limit of Quantification. Data compiled from published studies.

Experimental Protocols

To ensure the integrity and regulatory compliance of bioanalytical data, rigorous validation of the chosen internal standard is mandatory. The following are detailed protocols for key validation experiments as stipulated by the ICH M10 guideline.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for removing proteins from biological samples prior to analysis.[5][7]

Objective: To remove interfering proteins from the biological matrix.

Materials:

  • Biological matrix (e.g., plasma)

  • Precipitating solvent (e.g., acetonitrile, methanol)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Aliquot a known volume of the biological sample (e.g., 100 µL of plasma) into a microcentrifuge tube.

  • Add the internal standard working solution.

  • Add a threefold volume of cold precipitating solvent (e.g., 300 µL of acetonitrile).

  • Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.

  • Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant for analysis.

Matrix Effect Evaluation

This experiment assesses the influence of co-eluting matrix components on the ionization of the analyte and the internal standard.[6][8]

Objective: To evaluate the suppressive or enhancing effects of the biological matrix on the analytical signal.

Procedure:

  • Obtain at least six different lots of the blank biological matrix.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte and IS spiked in the mobile phase.

    • Set B (Post-extraction Spike): Blank matrix is extracted, and the analyte and IS are spiked into the post-extraction supernatant.

    • Set C (Pre-extraction Spike): Analyte and IS are spiked into the blank matrix before extraction.

  • Analyze all three sets of samples.

  • Calculate the Matrix Factor (MF) for the analyte and the IS: MF = (Peak response in the presence of matrix) / (Peak response in neat solution).

  • The IS-normalized MF is calculated as the ratio of the analyte MF to the IS MF.

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots should be ≤15%.

Stability Assessment

Stability experiments are crucial to ensure that the concentration of the analyte and IS does not change from the time of sample collection to the completion of analysis.[2][9][10]

Objective: To determine the stability of the analyte and IS under various storage and handling conditions.

Types of Stability to Evaluate:

  • Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Analyze QC samples kept at room temperature for a specified period.

  • Long-Term Stability: Analyze QC samples after storage at the intended long-term storage temperature for a defined duration.

  • Stock Solution Stability: Evaluate the stability of the analyte and IS stock solutions at their storage temperature.

General Procedure:

  • Prepare low and high concentration Quality Control (QC) samples in the biological matrix.

  • Expose the stability QC samples to the conditions being tested.

  • Analyze the stability QC samples against a freshly prepared calibration curve.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of their nominal concentrations.

Recovery Evaluation

This experiment determines the efficiency of the extraction procedure for both the analyte and the internal standard.[11][12][13]

Objective: To measure the percentage of the analyte and IS that is recovered from the biological matrix during the extraction process.

Procedure:

  • Prepare two sets of samples at three concentration levels (low, medium, and high):

    • Set 1 (Extracted Samples): Spike the analyte and IS into the biological matrix and perform the extraction procedure.

    • Set 2 (Post-Extraction Spiked Samples): Extract blank matrix and then spike the analyte and IS into the final extract.

  • Analyze both sets of samples.

  • Calculate the recovery by comparing the peak area of the analyte and IS in Set 1 to that in Set 2.

  • Acceptance Criteria: While there are no strict regulatory acceptance criteria for recovery, it should be consistent and reproducible. The CV of the recovery across the QC levels should ideally be ≤15%.

Visualizing the Workflow and Decision-Making Process

To further clarify the concepts discussed, the following diagrams illustrate the logical flow of selecting an internal standard and a typical bioanalytical workflow.

Decision tree for internal standard selection.

bioanalytical_workflow sample_collection Sample Collection (e.g., Plasma) add_is Addition of Internal Standard sample_collection->add_is sample_prep Sample Preparation (e.g., Protein Precipitation) add_is->sample_prep lc_ms_analysis LC-MS/MS Analysis sample_prep->lc_ms_analysis data_processing Data Processing (Peak Integration, Ratio Calculation) lc_ms_analysis->data_processing quantification Quantification using Calibration Curve data_processing->quantification reporting Reporting of Results quantification->reporting

A typical bioanalytical workflow.

References

A Comparative Analysis of Amoxapine and Loxapine Receptor Binding Affinities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor binding affinities of Amoxapine and Loxapine (B1675254), two structurally related tetracyclic compounds with distinct clinical applications. Amoxapine is primarily classified as an antidepressant, while Loxapine is used as an antipsychotic.[1][2][3] Their therapeutic effects and side-effect profiles are largely determined by their interactions with various neurotransmitter receptors. This document summarizes their binding affinities for key dopamine (B1211576), serotonin (B10506), histamine, adrenergic, and muscarinic receptors, supported by experimental data.

Receptor Binding Affinity Profiles

The following table summarizes the in vitro binding affinities (Ki values in nM) of Amoxapine and Loxapine for a range of neurotransmitter receptors. A lower Ki value indicates a stronger binding affinity.

Receptor FamilyReceptor SubtypeAmoxapine Ki (nM)Loxapine Ki (nM)
Dopamine D1Low Affinity[4]Moderate Affinity[4]
D2High Affinity (<100)[4]High Affinity (<100)[4]
D3Antagonist[5]Low Affinity (>1000)[6]
D4Antagonist[5][7]High Affinity[8]
Serotonin 5-HT1ALow Affinity (>10000)[4]Low Affinity (>1000)[6]
5-HT2AHigh Affinity (<100)[4]High Affinity[8]
5-HT2C-Intermediate Affinity (12-29)[6]
5-HT6Antagonist[5][7]Low Affinity (>1000)[6]
5-HT7Antagonist[5]Low Affinity (>1000)[6]
Histamine H1Antagonist[2]-
Adrenergic α1High Affinity (<100)[4]-
α2Moderate Affinity (<1000)[4]-
Muscarinic M (General)Low Affinity (>10000)[4]-

Experimental Methodologies: Radioligand Binding Assays

The receptor binding affinities presented in this guide are typically determined using competitive radioligand binding assays.[4][5][8][9] This technique measures the ability of a test compound (e.g., Amoxapine or Loxapine) to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor.

General Experimental Protocol for Competitive Radioligand Binding Assay

1. Materials and Reagents:

  • Membrane Preparation: Homogenates of cells or tissues expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with the human receptor).[6][10]

  • Radioligand: A specific high-affinity radiolabeled ligand for the target receptor (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors).

  • Test Compound: Unlabeled Amoxapine or Loxapine.

  • Assay Buffer: A buffered solution to maintain pH and ionic strength (e.g., 50 mM Tris-HCl, pH 7.4).[10][11]

  • Wash Buffer: Cold assay buffer used to wash away unbound radioligand.[11]

  • Scintillation Fluid: A liquid that emits light when it interacts with radioactive particles.

  • Glass Fiber Filters: To separate bound from free radioligand.[11]

2. Membrane Preparation:

  • Cells or tissues expressing the target receptor are homogenized in a cold lysis buffer.[1]

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.[1]

3. Assay Procedure:

  • The assay is typically performed in a 96-well plate format.[1]

  • A fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (Amoxapine or Loxapine) are added to the wells containing the membrane preparation.[5]

  • The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a set period to allow the binding to reach equilibrium.[1]

  • To determine non-specific binding, a separate set of wells is incubated with the radioligand and a high concentration of an unlabeled specific ligand.[5]

4. Separation and Detection:

  • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.[1]

  • The filters are washed with cold wash buffer to remove any unbound radioligand.[1]

  • The radioactivity on the filters is measured using a scintillation counter.[1]

5. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by Amoxapine and Loxapine, as well as a typical experimental workflow for a radioligand binding assay.

cluster_0 Radioligand Binding Assay Workflow prep Membrane Preparation (Cells/Tissues expressing receptor) incubate Incubation (Membranes + Radioligand + Test Compound) prep->incubate filter Filtration (Separate bound from free radioligand) incubate->filter count Scintillation Counting (Measure radioactivity) filter->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze

Fig. 1: Experimental workflow for a radioligand binding assay.

cluster_1 Dopamine D2 Receptor Antagonism dopamine Dopamine d2r D2 Receptor dopamine->d2r activates gi Gi Protein d2r->gi activates ac Adenylate Cyclase gi->ac inhibits camp cAMP ac->camp produces pka PKA camp->pka activates downstream Downstream Effects (e.g., altered gene expression) pka->downstream antagonist Amoxapine / Loxapine antagonist->d2r blocks

Fig. 2: Dopamine D2 receptor antagonism by Amoxapine and Loxapine.

cluster_2 Serotonin 5-HT2A Receptor Antagonism serotonin Serotonin ht2ar 5-HT2A Receptor serotonin->ht2ar activates gq Gq Protein ht2ar->gq activates plc Phospholipase C gq->plc activates pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release pkc PKC Activation dag->pkc antagonist Amoxapine / Loxapine antagonist->ht2ar blocks

Fig. 3: Serotonin 5-HT2A receptor antagonism by Amoxapine and Loxapine.

References

Safety Operating Guide

Prudent Disposal of 7-Hydroxy Amoxapine-d8: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 7-Hydroxy Amoxapine-d8, a deuterated active metabolite of the antidepressant drug Amoxapine. While specific safety data for this compound is limited, the following procedures are based on established best practices for the disposal of pharmaceutical research chemicals.

I. Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.

  • Hand Protection: Handle with appropriate chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and replaced if compromised.

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.

In Case of Exposure:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

II. Step-by-Step Disposal Procedure

The disposal of this compound, a stable isotope-labeled compound, should follow the same protocols as its non-deuterated counterpart. Stable isotopes are not radioactive and do not require special handling in terms of radiation safety[1]. The primary concern is the chemical's pharmacological activity and potential environmental impact. All pharmaceutical waste should be managed as hazardous waste unless determined otherwise by a qualified professional.

  • Waste Identification and Segregation:

    • This compound waste should be classified as hazardous chemical waste.

    • Do not mix this waste with non-hazardous materials or other incompatible waste streams. Keep it separate from solvents, aqueous waste, and solid waste unless specifically instructed by your institution's Environmental Health and Safety (EHS) department.

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible container for collecting waste. The original container, if in good condition, is often a suitable choice.

    • The container must be kept securely closed except when adding waste.

  • Labeling:

    • Label the waste container clearly with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound," the CAS number (1216833-74-7), and the approximate concentration and quantity of the waste.

    • Indicate the date when the first drop of waste was added to the container (accumulation start date).

  • Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation.

    • Ensure the storage area is secure and under the control of laboratory personnel.

    • For liquid waste, use secondary containment (e.g., a plastic tub) to prevent spills.

  • Disposal:

    • Never dispose of this compound down the sink or in the regular trash. [2][3]

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Disposal will be carried out by a licensed hazardous waste contractor, typically via incineration.[3][4]

III. Management of Contaminated Materials

  • Empty Containers: A container that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[2][5]. After rinsing, the defaced or removed label allows the container to be discarded as regular laboratory glass or plastic waste.

  • Contaminated Lab Debris: Items such as gloves, paper towels, and pipette tips that are contaminated with trace amounts of the chemical should be collected in a designated container for chemically contaminated solid waste and disposed of through the EHS department[6].

  • Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is labeled as chemically contaminated[6][7].

IV. Quantitative Data for Waste Management

To ensure regulatory compliance and maintain accurate records, all quantitative data related to the disposal of this compound should be documented. The following table provides a template for tracking this information.

Waste Stream IDChemical Name & ConcentrationQuantity (g or mL)Waste CategoryAccumulation Start DateDisposal DateDisposal Vendor Tracking Number
e.g., HW-2025-001This compound in Methanol (1 mg/mL)10 mLHazardousYYYY-MM-DDYYYY-MM-DDe.g., 12345XYZ

V. Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Segregation cluster_contain Containment & Labeling cluster_storage Storage & Pickup cluster_disposal Final Disposal start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Hazardous Chemical Waste ppe->segregate container Use Designated Leak-Proof Container segregate->container labeling Label with 'Hazardous Waste', Chemical Name, Date container->labeling storage Store in Secondary Containment in Satellite Accumulation Area labeling->storage pickup Request Pickup from Institutional EHS storage->pickup vendor Licensed Vendor Collects Waste pickup->vendor incineration Transport to Permitted Facility for Incineration vendor->incineration end Disposal Complete incineration->end

Caption: Workflow for the proper disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.